molecular formula C7H12N2O2 B140443 (R)-3-Isopropyl-2,5-piperazinedione CAS No. 143673-66-9

(R)-3-Isopropyl-2,5-piperazinedione

Katalognummer: B140443
CAS-Nummer: 143673-66-9
Molekulargewicht: 156.18 g/mol
InChI-Schlüssel: IULFBTHVPRNQCG-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-3-Isopropyl-2,5-piperazinedione is a useful research compound. Its molecular formula is C7H12N2O2 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3R)-3-propan-2-ylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-4(2)6-7(11)8-3-5(10)9-6/h4,6H,3H2,1-2H3,(H,8,11)(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULFBTHVPRNQCG-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1C(=O)NCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20931983
Record name 3-(Propan-2-yl)-3,6-dihydropyrazine-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143673-66-9
Record name 3-(Propan-2-yl)-3,6-dihydropyrazine-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-3-(propan-2-yl)piperazine-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Piperazinedione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The piperazinedione scaffold, a six-membered heterocyclic ring, is a cornerstone in medicinal chemistry and materials science.[1][2] As cyclic dipeptides, these structures are not only prevalent in natural products but also serve as versatile building blocks for a vast array of therapeutic agents, from anticancer to antipsychotic drugs.[1][3][4][5][6] Their rigid, yet modifiable, framework allows for precise control over molecular geometry and physicochemical properties, making them a "privileged structure" in drug design.[7][8] This guide provides an in-depth exploration of the synthesis, structural characteristics, and key physicochemical properties of piperazinedione derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this remarkable scaffold for novel applications.

Part 1: The Piperazinedione Core: Synthesis and Stereochemical Complexity

The utility of a piperazinedione derivative is fundamentally dictated by its synthesis. The choice of synthetic route directly influences the accessible substitutions, yield, and, most critically, the stereochemistry of the final compound. Two primary strategies dominate the synthesis of the 2,5-piperazinedione core.

Synthetic Strategies: Causality and Control
  • Dipeptide Cyclization: This is the most classical approach, involving the head-to-tail cyclization of a dipeptide ester. This method is inherently valuable for creating derivatives from a wide range of natural and unnatural amino acids. The choice of coupling reagents and reaction conditions is critical to minimize side reactions and racemization, thereby preserving the stereochemical integrity of the chiral centers.

  • Building from the Core: An alternative strategy involves starting with the basic piperazine-2,5-dione scaffold and performing subsequent functionalization.[9][10] A common method is the condensation of aldehydes with the core structure to form (Z,Z)-(benzylidene)piperazine-2,5-diones.[9][10] This approach is particularly effective for creating symmetrically substituted derivatives and for exploring structure-activity relationships around a common core.

The hydrogenation of these benzylidene derivatives often leads to the formation of cis and trans isomers. Simple NMR analysis, corroborated by X-ray crystallography, has demonstrated that under many standard hydrogenation conditions, the cis isomer is the major product, a crucial consideration for controlling the three-dimensional shape of the molecule.[9][10]

Workflow: Synthesis of a Substituted 2,5-Piperazinedione

G cluster_0 Pathway A: Dipeptide Cyclization cluster_1 Pathway B: Building from Core A1 Amino Acid 1 A3 Dipeptide Formation A1->A3 A2 Amino Acid 2 A2->A3 A4 Esterification A3->A4 A5 Cyclization (Heat/Base) A4->A5 P P A5->P Substituted Piperazinedione B1 Piperazine-2,5-dione Core B3 Condensation Reaction B1->B3 B2 Benzaldehyde Derivatives B2->B3 B4 Hydrogenation B3->B4 B4->P Substituted Piperazinedione (cis/trans) G cluster_0 Molecule A cluster_1 Molecule B N1_A N-H C_A Piperazinedione Core A N1_A->C_A O2_B C=O N1_A->O2_B H-Bond O1_A O=C C_A->O1_A O2_A C=O C_A->O2_A N2_A H-N N2_A->C_A N1_B N-H C_B Piperazinedione Core B N1_B->C_B O1_B O=C C_B->O1_B C_B->O2_B N2_B H-N N2_B->O1_A H-Bond N2_B->C_B G A Purified Piperazinedione Derivative B Sample Prep for NMR (5-10 mg in 0.6 mL solvent) A->B C Sample Prep for MS (1 mg/mL solution) A->C D 1D NMR Acquisition (¹H, ¹³C) B->D F HRMS Acquisition (Elemental Composition) C->F E 2D NMR Acquisition (COSY, HSQC) D->E H Integrated Data Analysis E->H G MS/MS Acquisition (Fragmentation Pattern) F->G G->H I Final Structural Elucidation H->I

References

An In-depth Technical Guide to the Synthesis and Characterization of cyclo(L-Val-Gly)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Cyclic Dipeptides (Diketopiperazines)

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent the smallest class of cyclic peptides and are ubiquitous in nature, having been isolated from a wide array of organisms including bacteria, fungi, and animals.[1][2] Their constrained six-membered ring structure, formed by the condensation of two α-amino acids, confers remarkable stability against proteolysis and a rigid conformational framework.[1][2] These properties make CDPs privileged scaffolds in medicinal chemistry and drug development, exhibiting a broad spectrum of biological activities such as antitumor, antibacterial, and antifungal properties.[1][3] The synthesis and characterization of specific CDPs like cyclo(L-Val-Gly) are therefore of significant interest to researchers aiming to explore their therapeutic potential and utilize them as building blocks for more complex molecular architectures.[4]

This technical guide provides a comprehensive overview of the synthesis of cyclo(L-Val-Gly), detailing the rationale behind the chosen synthetic strategy and methodologies. Furthermore, it outlines the critical characterization techniques required to verify the structure and purity of the final product, ensuring the scientific rigor necessary for subsequent applications.

Part 1: Synthesis of cyclo(L-Val-Gly)

The synthesis of cyclo(L-Val-Gly) is typically approached in a two-stage process: first, the synthesis of the linear dipeptide precursor, L-Val-Gly, followed by an intramolecular cyclization to form the desired diketopiperazine ring. This stepwise approach allows for greater control over the reaction and purification of intermediates.

Stage 1: Synthesis of the Linear Dipeptide Precursor (L-Val-Gly)

The formation of the peptide bond between L-valine and glycine requires the selective activation of the carboxyl group of L-valine and the protection of its amino group to prevent self-polymerization.[5] Similarly, the carboxyl group of glycine is often protected, typically as a methyl ester, to facilitate handling and purification.[6][7]

A common and effective strategy involves the use of a tert-butoxycarbonyl (Boc) protecting group for the N-terminus of L-valine (Boc-L-Val-OH) and a methyl ester for the C-terminus of glycine (H-Gly-OMe).[6][7] The coupling of these two protected amino acids is achieved using a peptide coupling reagent.

Experimental Workflow for Linear Dipeptide Synthesis

G cluster_0 Stage 1: Linear Dipeptide Synthesis BocVal Boc-L-Val-OH Coupling Peptide Coupling (e.g., DCC/HOBt) BocVal->Coupling GlyOMe H-Gly-OMe GlyOMe->Coupling BocValGlyOMe Boc-L-Val-Gly-OMe Coupling->BocValGlyOMe Deprotection Boc Deprotection (e.g., TFA) BocValGlyOMe->Deprotection ValGlyOMe H-L-Val-Gly-OMe Deprotection->ValGlyOMe Hydrolysis Ester Hydrolysis (e.g., NaOH) ValGlyOMe->Hydrolysis ValGlyOH H-L-Val-Gly-OH Hydrolysis->ValGlyOH G cluster_1 Stage 2: Cyclization ValGlyOH H-L-Val-Gly-OH Thermal Thermal Cyclization (High-boiling solvent) ValGlyOH->Thermal CycloValGly cyclo(L-Val-Gly) Thermal->CycloValGly Purification Recrystallization CycloValGly->Purification FinalProduct Pure cyclo(L-Val-Gly) Purification->FinalProduct

References

The Architectonics of Chirality: A Technical Guide to Stereochemical Control in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of biological function. For researchers in drug development and the life sciences, the ability to control the formation of specific stereoisomers is not merely an academic exercise but a fundamental necessity for the creation of safe and efficacious therapeutics. This in-depth guide provides a technical exploration of the core mechanisms governing stereochemical control in organic synthesis. Moving beyond a simple recitation of protocols, we delve into the causal relationships behind experimental choices, offering field-proven insights into the principles of substrate, reagent, and catalyst-controlled transformations. Through detailed mechanistic discussions, step-by-step protocols for cornerstone reactions, and quantitative data analysis, this guide aims to equip researchers with the foundational knowledge and practical understanding required to rationally design and execute stereoselective syntheses.

Introduction: The Imperative of Stereochemical Precision in Drug Development

The vast majority of biological targets, such as enzymes and receptors, are chiral entities, meaning they can distinguish between the different enantiomers of a chiral drug molecule.[1] This stereospecific recognition can lead to vastly different pharmacological and toxicological profiles for each enantiomer.[2] The infamous case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the critical importance of stereochemical purity in pharmaceuticals.

Consequently, modern drug development places a heavy emphasis on the synthesis of single-enantiomer drugs.[2] This necessitates a profound understanding of the principles of asymmetric synthesis—the art of influencing a chemical reaction to favor the formation of one stereoisomer over another.[3] This guide will dissect the three primary strategies for achieving such control: harnessing the innate stereochemistry of the starting material (substrate control), employing chiral reagents that are consumed in the reaction (reagent control), and utilizing small amounts of a chiral catalyst to generate large quantities of a chiral product (catalyst control).

Foundational Strategies for Stereocontrol

The ability to selectively produce a desired stereoisomer is a cornerstone of modern organic synthesis.[3] The strategies to achieve this can be broadly categorized by the origin of the chiral information that directs the stereochemical outcome of the reaction.

Substrate-Controlled Synthesis: The Molecule's Innate Guidance

In substrate-controlled reactions, the stereochemical outcome is dictated by one or more pre-existing stereocenters within the substrate molecule itself.[4] These reactions leverage the inherent three-dimensional structure of the starting material to direct the approach of reagents to a specific face of the molecule. This strategy is particularly prevalent in the synthesis of natural products, where complex molecular architectures are often built upon chiral precursors from nature's "chiral pool."[5]

A classic example of substrate control is the diastereoselective addition of nucleophiles to α-chiral carbonyl compounds. The stereochemical course of such reactions can often be predicted by models such as the Felkin-Anh and Cram-chelation models. The Felkin-Anh model predicts the stereochemical outcome based on minimizing steric interactions in the transition state, while the Cram-chelation model applies when a chelating group is present near the carbonyl, leading to a more rigid, cyclic transition state that directs the nucleophilic attack.

Reagent-Controlled Synthesis: The Role of Chiral Auxiliaries

Reagent-controlled synthesis introduces chirality through the use of a chiral reagent that is stoichiometrically consumed during the reaction. A highly effective and widely used manifestation of this strategy is the employment of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to an achiral substrate. It then directs the stereoselective transformation of the substrate, and once its role is complete, it is cleaved from the product and can often be recovered for reuse.

The Evans aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are ubiquitous structural motifs in polyketide natural products.[6] This reaction utilizes chiral oxazolidinone auxiliaries, derived from readily available amino acids, to achieve exceptional levels of diastereoselectivity.[6][7]

Mechanism and Stereochemical Rationale:

The high degree of stereocontrol in the Evans aldol reaction is rationalized by the Zimmerman-Traxler model , which posits a chair-like, six-membered transition state.[8][9][10] The key to this control lies in the formation of a Z-enolate, which is reliably generated through the use of a boron Lewis acid, such as dibutylboron triflate (Bu₂BOTf), and a tertiary amine base.[6]

The boron atom coordinates to both the enolate oxygen and the carbonyl oxygen of the aldehyde, creating a rigid, chair-like transition state.[7] The bulky substituent on the chiral auxiliary (e.g., a benzyl or isopropyl group) orients itself in a pseudo-equatorial position to minimize steric hindrance. This, in turn, directs the aldehyde's substituent into the other pseudo-equatorial position, leading to the formation of the syn-aldol adduct with high diastereoselectivity.[8][11] The facial selectivity of the enolate attack is controlled by the chiral auxiliary, which blocks one face from the incoming aldehyde.

View Diagram: Zimmerman-Traxler Transition State for Evans Syn-Aldol Reaction

Caption: Zimmerman-Traxler model for the Evans syn-aldol reaction.

Experimental Protocol: Asymmetric Aldol Reaction via a Thiazolidinethione Auxiliary

This protocol is a modification of the Evans procedure, demonstrating the versatility of chiral auxiliaries. It utilizes a thiazolidinethione auxiliary and titanium tetrachloride as the Lewis acid.[12]

  • Enolate Formation: To a solution of the N-propionylthiazolidinethione (1.0 equiv) in CH₂Cl₂ (0.1 M) at 0 °C is added TiCl₄ (1.1 equiv). The resulting solution is stirred for 5 minutes, after which Hünig's base (diisopropylethylamine, 1.2 equiv) is added dropwise. The reaction mixture is stirred for 30 minutes at 0 °C.

  • Aldol Addition: The mixture is cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 1-2 hours or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl (5 mL). The mixture is diluted with brine and extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired syn-aldol adduct.

Data Presentation: Diastereoselectivity of the Evans Aldol Reaction

The Evans aldol reaction consistently provides high levels of diastereoselectivity across a broad range of aldehydes.

EntryAldehyde (RCHO)Diastereomeric Ratio (syn:anti)Reference
1Isobutyraldehyde>500 : 1[13]
2Benzaldehyde>100 : 1[13]
3Propionaldehyde141 : 1[13]
4OctanalHigh Yield and Diastereoselectivity[7]

Catalyst-Controlled Synthesis: The Power of Asymmetric Catalysis

Asymmetric catalysis is arguably the most elegant and efficient strategy for stereochemical control. In this approach, a small, substoichiometric amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. This avoids the need for stoichiometric chiral reagents and the attachment/removal of chiral auxiliaries, making it a highly atom-economical and scalable approach. Asymmetric catalysis can be broadly divided into two main areas: transition-metal catalysis and organocatalysis.

Transition-Metal Catalysis: Precision Engineering of Chiral Environments

Chiral transition-metal complexes are powerful catalysts for a wide range of asymmetric transformations. The metal center activates the substrate, while a carefully designed chiral ligand creates a well-defined three-dimensional environment that forces the reaction to proceed through a low-energy transition state leading to one enantiomer of the product.

The Sharpless asymmetric epoxidation is a highly reliable and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[14][15] This reaction, for which K. Barry Sharpless was a co-recipient of the 2001 Nobel Prize in Chemistry, has had a profound impact on the synthesis of complex chiral molecules.[15]

Mechanism and Stereochemical Rationale:

The reaction employs a catalyst generated in situ from titanium(IV) isopropoxide (Ti(OiPr)₄) and a chiral dialkyl tartrate, typically diethyl tartrate (DET) or diisopropyl tartrate (DIPT).[14][16] The oxidizing agent is tert-butyl hydroperoxide (TBHP). The active catalyst is believed to be a C₂-symmetric dimer, [Ti(tartrate)(OR)₂]₂, where the titanium centers are bridged by the tartrate ligands.[17]

The allylic alcohol substrate displaces one of the isopropoxide ligands on the titanium center, bringing the double bond into close proximity to the coordinated TBHP. The chiral tartrate ligands create a rigid and well-defined chiral environment around the titanium center, which directs the delivery of the oxygen atom from the TBHP to one specific face of the alkene.[18][19]

A simple mnemonic allows for the prediction of the stereochemical outcome: when the allylic alcohol is drawn with the hydroxymethyl group in the bottom-right quadrant, (+)-DET delivers the oxygen from the bottom face, while (-)-DET delivers it from the top face.[15]

View Diagram: Catalytic Cycle of the Sharpless Asymmetric Epoxidation

G Catalyst [Ti₂(tartrate)₂(OR)₄] Active Dimeric Catalyst ComplexA Substrate Coordination (Allylic Alcohol) Catalyst->ComplexA ComplexB Oxidant Coordination (TBHP) ComplexA->ComplexB Epoxidation Oxygen Transfer (Epoxidation) ComplexB->Epoxidation ComplexC Product Complex Epoxidation->ComplexC - tBuOH Release Product Release & Catalyst Regeneration ComplexC->Release Release->Catalyst Product Epoxy Alcohol (Product) Release->Product Substrate Allylic Alcohol + TBHP Substrate->ComplexA - 2 ROH

Caption: Simplified catalytic cycle for the Sharpless Asymmetric Epoxidation.

Experimental Protocol: Sharpless Asymmetric Epoxidation of Divinylcarbinol

This protocol is adapted from a procedure in Organic Syntheses.[20]

  • Catalyst Preparation: A flame-dried, three-necked flask equipped with a magnetic stirrer and a thermometer is charged with CH₂Cl₂ (250 mL) and cooled to -20 °C. Titanium(IV) isopropoxide (5.96 mL, 20.0 mmol) is added, followed by L-(+)-diethyl tartrate (3.78 mL, 22.0 mmol). The mixture is stirred for 10 minutes at -20 °C.

  • Reaction: Divinylcarbinol (1.00 g, 11.9 mmol) is added, and the mixture is stirred for an additional 30 minutes. A solution of TBHP in toluene (~5.5 M, 4.3 mL, 23.8 mmol) is then added dropwise over 10 minutes, maintaining the internal temperature below -20 °C. The reaction is stirred at -20 °C for 4 hours.

  • Work-up: The reaction is quenched by the addition of 30 mL of 10% aqueous tartaric acid solution. The mixture is stirred vigorously for 1 hour at -20 °C and then allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.

  • Purification: The crude product is purified by flash chromatography to yield the enantiomerically enriched epoxy alcohol. Enantiomeric excess is typically determined by chiral GC or HPLC analysis.[20]

Data Presentation: Enantioselectivity of the Sharpless Epoxidation

The Sharpless epoxidation provides consistently high enantiomeric excess for a wide variety of allylic alcohols.

EntryAllylic Alcohol SubstrateTartrate LigandEnantiomeric Excess (ee %)Reference
1Geraniol(+)-DIPT95[21]
2Cinnamyl alcohol(-)-DET96[14]
3(E)-2-Hexen-1-ol(+)-DET>95[22]
4Divinylcarbinol(+)-DET>99[20]

The Noyori asymmetric hydrogenation provides a highly efficient and selective method for the reduction of ketones and other unsaturated functional groups to chiral alcohols.[23][24] This work, for which Ryōji Noyori shared the 2001 Nobel Prize in Chemistry, has found widespread application in the industrial synthesis of pharmaceuticals and fine chemicals.[23]

Mechanism and Stereochemical Rationale:

The most common Noyori catalysts are ruthenium complexes bearing a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral 1,2-diamine ligand.[23][25] The reaction proceeds through a "metal-ligand cooperative mechanism."[25]

The ruthenium hydride catalyst coordinates the ketone substrate. The hydrogen atom on the amine ligand and the hydride on the ruthenium are then transferred to the carbonyl carbon and oxygen, respectively, in a concerted, six-membered pericyclic transition state.[23] The chirality of both the diphosphine and the diamine ligands work in concert to create a highly organized chiral environment that controls the facial selectivity of the hydrogenation, leading to exceptionally high enantioselectivity.[26] The choice of the (R)- or (S)-enantiomer of the catalyst determines which enantiomer of the alcohol is produced.[27]

View Diagram: Noyori Asymmetric Hydrogenation Mechanism

G Precatalyst [RuCl₂(BINAP)(diamine)] Precatalyst ActiveCatalyst [RuH(BINAP)(diamine)]⁺ Active Catalyst Precatalyst->ActiveCatalyst Activation (e.g., with base) SubstrateCoord Ketone Coordination ActiveCatalyst->SubstrateCoord + Ketone TransitionState Six-membered Pericyclic Transition State SubstrateCoord->TransitionState + H₂ ProductComplex Product-Catalyst Complex TransitionState->ProductComplex ProductRelease Alcohol Release ProductComplex->ProductRelease ProductRelease->ActiveCatalyst Catalyst Regeneration Product Chiral Alcohol ProductRelease->Product H2 H₂

Caption: Simplified mechanism of Noyori Asymmetric Hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of Acetylacetone

This protocol is adapted from a procedure reported for a Noyori-type hydrogenation.[28]

  • Preparation: A Schlenk flask is charged with acetylacetone (315 mmol, 1.0 equiv) and ethanol (32.3 mL). The solution is deoxygenated by sparging with nitrogen for 1 hour.

  • Catalyst Charging: In a nitrogen-filled glovebox, the ethanol solution of acetylacetone is transferred to a glass liner for a Parr reactor. The catalyst, RuCl₂[(R)-BINAP] (0.1 mol%), is added.

  • Hydrogenation: The glass liner is placed in the Parr reactor, which is then sealed and removed from the glovebox. The reactor is purged with hydrogen gas and then pressurized to 1100 psi. The reactor is placed in an oil bath at 30 °C and the reaction mixture is stirred for 6 days.

  • Work-up and Purification: After releasing the pressure, the reaction mixture is concentrated under reduced pressure. The product is then purified by distillation to afford the chiral diol.

Data Presentation: Enantioselectivity of Noyori Asymmetric Hydrogenation

The Noyori hydrogenation is effective for a wide range of ketones, often providing excellent enantioselectivity.

EntryKetone SubstrateCatalyst SystemEnantiomeric Excess (ee %)Reference
1AcetophenoneRuCl₂[(S)-XylBINAP]/ (S,S)-DPEN99 (R)[25]
21-TetraloneRuCl₂[(S)-BINAP]/ (S)-DAIPEN>99.5 (S)[25]
3BenzylacetoacetateRuBr₂[(R)-BINAP]99 (R)[27]
44-ChromanoneMsDPEN–Cp*Ir complex99[25]

Conclusion: The Future of Stereoselective Synthesis

The principles of substrate, reagent, and catalyst control form the bedrock of modern asymmetric synthesis. The ability to rationally design and execute stereoselective reactions has transformed the landscape of drug discovery and natural product synthesis, enabling the efficient construction of complex, enantiomerically pure molecules.[3][29]

While tremendous progress has been made, the field continues to evolve. The development of new, more efficient, and sustainable catalytic systems, particularly in the realm of organocatalysis, promises to further expand the synthetic chemist's toolkit.[2][30] The integration of computational chemistry and high-throughput screening is accelerating the discovery of novel catalysts and the optimization of reaction conditions. As our understanding of the subtle interplay of steric and electronic effects that govern stereochemical outcomes deepens, so too will our ability to design and synthesize the chiral molecules that will shape the future of medicine and materials science.

References

Methodological & Application

Enantioselective Synthesis of α-Amino Acids: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in α-Amino Acids

α-Amino acids are the fundamental building blocks of life, constituting the monomers of peptides and proteins and serving as crucial intermediates in numerous metabolic pathways.[1] The α-carbon of all proteinogenic amino acids, with the exception of glycine, is a stereocenter, meaning it exists in two non-superimposable mirror-image forms known as enantiomers (L- and D-isomers). This chirality is paramount; biological systems exhibit a profound preference for L-amino acids in protein synthesis. Consequently, the ability to synthesize enantiomerically pure α-amino acids is of utmost importance in the fields of medicinal chemistry, drug development, and chemical biology. The incorporation of non-natural or enantiomerically pure amino acids can profoundly alter the pharmacological properties of peptide-based drugs, enhancing their efficacy, stability, and target specificity.[2]

This guide provides an in-depth overview of established and contemporary protocols for the enantioselective synthesis of α-amino acids. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step procedures but also the underlying mechanistic principles and practical insights to ensure successful and reproducible outcomes. The methodologies discussed herein represent a selection of the most versatile and powerful strategies available to the modern synthetic chemist.

Strategic Pillars of Enantioselective α-Amino Acid Synthesis

The challenge in asymmetric synthesis lies in controlling the three-dimensional arrangement of atoms during a chemical reaction to favor the formation of one enantiomer over the other. The primary strategies employed can be broadly categorized as:

  • Chiral Auxiliaries: A chiral molecule is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.[3]

  • Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. This is a highly efficient and atom-economical approach.[4] Key catalytic methods include:

    • Asymmetric Hydrogenation: The addition of hydrogen across a double bond is guided by a chiral metal-ligand complex.[4][5]

    • Phase-Transfer Catalysis (PTC): A chiral catalyst facilitates the reaction between reactants in two immiscible phases (e.g., organic and aqueous).[6]

    • Organocatalysis: Small, metal-free organic molecules are used to catalyze the asymmetric transformation.[2][7][8]

  • Enzymatic Methods: Biocatalysts, such as enzymes, offer unparalleled stereoselectivity under mild reaction conditions.[3][9]

This guide will focus on providing detailed protocols for two powerful and widely applicable methods: Asymmetric Phase-Transfer Catalysis using Maruoka catalysts and the use of Chiral Ni(II) Complexes of Schiff Bases.

Visualizing the Synthetic Landscape

To conceptualize the general workflow, the following diagram outlines the key stages in a typical enantioselective synthesis protocol.

Enantioselective Synthesis Workflow cluster_prep Preparation cluster_asymmetric Asymmetric Transformation cluster_workup Workup & Purification Start Starting Materials (e.g., Glycine Derivative) Protect Protection of Functional Groups Start->Protect e.g., Schiff Base Formation AsymRxn Enantioselective Reaction (e.g., Alkylation) Protect->AsymRxn Addition of Chiral Catalyst & Electrophile Deprotect Deprotection AsymRxn->Deprotect Purify Purification (e.g., Chromatography, Crystallization) Deprotect->Purify Product Enantiomerically Enriched α-Amino Acid Purify->Product

Caption: General workflow for the enantioselective synthesis of α-amino acids.

Protocol 1: Asymmetric Phase-Transfer Catalysis for α-Alkylation of Glycine Derivatives

This protocol details the enantioselective alkylation of a glycine Schiff base using a chiral phase-transfer catalyst, specifically a Maruoka catalyst. This method is operationally simple, environmentally friendly due to the use of aqueous media, and proceeds under mild conditions with low catalyst loading.

Scientific Principle

The reaction occurs at the interface of an organic solvent (e.g., toluene) and an aqueous base solution. The glycine substrate, protected as a benzophenone imine Schiff base, resides in the organic phase.[10] The chiral quaternary ammonium salt (Maruoka catalyst) facilitates the transfer of a hydroxide ion from the aqueous phase to the organic phase. This deprotonates the glycine derivative, forming a chiral ion pair with the catalyst. The catalyst's rigid, C2-symmetric structure effectively shields one face of the resulting enolate, directing the incoming electrophile (alkyl halide) to attack from the less hindered face, thus inducing high enantioselectivity.[11]

Mechanism of Chiral Induction

Caption: Simplified mechanism of asymmetric phase-transfer catalysis.

Experimental Protocol

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester (or other suitable glycine Schiff base)

  • Alkyl halide (e.g., benzyl bromide)

  • (S,S)-Maruoka Catalyst® (or related C2-symmetric chiral quaternary ammonium salt)[11]

  • Toluene (anhydrous)

  • Potassium hydroxide (KOH) or Cesium hydroxide (CsOH) solution (50% w/w in water)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol, 1.0 equiv) and the chiral phase-transfer catalyst (0.01-0.05 mmol, 1-5 mol%).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask and stir the mixture until all solids are dissolved.

  • Cooling: Cool the reaction mixture to the desired temperature (typically between -20 °C and 0 °C) using an appropriate cooling bath.

  • Addition of Base and Electrophile: While stirring vigorously, add the alkyl halide (1.1 mmol, 1.1 equiv) followed by the dropwise addition of the pre-cooled aqueous KOH or CsOH solution (2 mL). Vigorous stirring is crucial to ensure efficient mixing between the two phases.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). Reactions are typically complete within 1-6 hours.

  • Quenching: Upon completion, quench the reaction by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched alkylated product.

  • Deprotection (Hydrolysis): The resulting protected amino acid can be deprotected by acid hydrolysis (e.g., 3N HCl) to yield the free α-amino acid.[12]

  • Chiral Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or by converting the amino acid to a diastereomeric derivative and analyzing by NMR spectroscopy.

Troubleshooting and Key Considerations
  • Catalyst Loading: While low catalyst loadings are effective, optimization may be required for challenging substrates.

  • Base Strength: The choice and concentration of the base can significantly impact the reaction rate and selectivity. CsOH is often more effective than KOH for less reactive electrophiles.

  • Stirring Rate: Inefficient stirring will lead to poor phase mixing and slow, incomplete reactions.

  • Temperature Control: Maintaining the optimal reaction temperature is critical for achieving high enantioselectivity.

Protocol 2: Asymmetric Synthesis via Chiral Ni(II) Complexes of Schiff Bases

This method utilizes a stoichiometric chiral auxiliary approach, where a chiral ligand is complexed with a Ni(II) ion and a glycine Schiff base. The resulting rigid, planar complex serves as a template for diastereoselective alkylation. This strategy is particularly powerful for the synthesis of tailor-made, non-proteinogenic α-amino acids.[12]

Scientific Principle

The core of this method is the formation of a square-planar Ni(II) complex. This complex incorporates a Schiff base derived from glycine and a chiral ligand (often derived from proline or another chiral amine).[13] The stereochemistry of the chiral ligand dictates the conformation of the entire complex, creating a sterically differentiated environment around the α-carbon of the glycine moiety. Deprotonation with a base generates a nucleophilic enolate, and the bulky chiral ligand effectively blocks one face, directing the incoming electrophile to the opposite side, resulting in a highly diastereoselective alkylation.[12][14] Subsequent hydrolysis disassembles the complex, releasing the enantioenriched α-amino acid and allowing for the recovery and recycling of the chiral ligand.[12]

Experimental Protocol

Materials:

  • (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (or a similar chiral ligand)[13]

  • Nickel(II) nitrate hexahydrate

  • Glycine

  • Sodium methoxide

  • Alkylating agent (e.g., an alkyl halide)

  • Methanol (anhydrous)

  • Hydrochloric acid (e.g., 3N or 6N)

  • EDTA (ethylenediaminetetraacetic acid)

  • Solvents for extraction and purification

Procedure:

Part A: Formation of the Chiral Ni(II) Complex

  • Ligand Dissolution: Dissolve the chiral ligand (1.0 mmol, 1.0 equiv) in methanol.

  • Complexation: To this solution, add nickel(II) nitrate hexahydrate (1.0 mmol, 1.0 equiv) and glycine (1.0 mmol, 1.0 equiv).

  • Base Addition: Add a solution of sodium methoxide in methanol. The solution should develop a characteristic deep red-orange color, indicating the formation of the Ni(II) complex.

  • Isolation: The complex can often be isolated by precipitation or used directly in the next step.

Part B: Diastereoselective Alkylation

  • Reaction Setup: To a solution of the pre-formed chiral Ni(II) complex (1.0 mmol, 1.0 equiv) in an appropriate anhydrous solvent (e.g., DMF or acetonitrile), add a suitable base (e.g., potassium tert-butoxide or DBU) at a controlled temperature (e.g., 0 °C or room temperature).

  • Electrophile Addition: Add the alkylating agent (1.1 mmol, 1.1 equiv) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting complex is consumed.

Part C: Disassembly of the Complex and Isolation of the Amino Acid

  • Acid Hydrolysis: After the reaction is complete, concentrate the mixture and add aqueous HCl (e.g., 3N or 6N) to the residue. Heat the mixture (e.g., at 60 °C) to facilitate the hydrolysis of the Schiff base and the disassembly of the nickel complex.[12] The disappearance of the red-orange color indicates the completion of this step.[12]

  • Ligand Recovery: The chiral ligand can often be recovered from the acidic aqueous solution by extraction after neutralization.

  • Nickel Removal: The aqueous layer containing the amino acid and Ni(II) ions is treated with a chelating agent like EDTA to sequester the nickel.

  • Purification: The free amino acid can be purified by ion-exchange chromatography or crystallization.

  • Protection (Optional): For further use in peptide synthesis, the free amino group can be protected, for example, with Fmoc-OSu.[12]

Performance and Scope

This method has demonstrated high yields and excellent diastereoselectivities (often >95% de) for a wide range of alkylating agents, enabling the synthesis of diverse α-amino acids.

Alkylating AgentProduct TypeTypical YieldTypical Diastereomeric Excess (de)Reference
Benzyl BromidePhenylalanine derivative>85%>98%[12]
IodomethaneAlanine derivative>90%>98%[12]
Trifluoroethyl IodideTrifluoro-substituted AA~80% (large scale)>97%[12]
5-Iodo-1-penteneAlkenyl-substituted AA~70%>98%[12]

Conclusion

The enantioselective synthesis of α-amino acids is a cornerstone of modern organic and medicinal chemistry. The protocols detailed in this guide, utilizing asymmetric phase-transfer catalysis and chiral Ni(II) complexes, represent robust and versatile strategies for accessing a wide array of enantiomerically pure natural and unnatural α-amino acids. The choice of method will depend on factors such as the desired scale, the specific target molecule, and available resources. By understanding the underlying principles and carefully executing the experimental procedures, researchers can confidently and efficiently synthesize these vital chiral building blocks for their scientific endeavors.

References

Application Notes & Protocols: (R)-3-Isopropyl-2,5-piperazinedione as a Premier Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Chiral Piperazinediones

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is relentless, driven largely by the pharmaceutical industry's need for stereospecific drugs.[1][2] Chiral building blocks, often derived from the natural "chiral pool," provide an efficient and reliable entry into complex molecular architectures.[3][4] Among these, cyclic dipeptides, or 2,5-piperazinediones (DKPs), stand out as conformationally rigid and synthetically versatile scaffolds.[5][6]

This guide focuses on (R)-3-Isopropyl-2,5-piperazinedione , a derivative of the natural amino acid L-valine. Its true power is unlocked when it is employed as a chiral auxiliary, most notably in the Schöllkopf asymmetric synthesis of non-proteinogenic α-amino acids.[7] The fixed stereocenter bearing a sterically demanding isopropyl group provides an exceptional handle for directing stereochemical outcomes in subsequent reactions. This document serves as a comprehensive guide for researchers, providing not only the "how" but the fundamental "why" behind the protocols, ensuring both successful execution and a deeper understanding of the underlying principles.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to its successful application.

PropertyValueSource(s)
Molecular Formula C₇H₁₂N₂O₂[5][8][9]
Molecular Weight 156.18 g/mol [5][8][9]
Appearance Off-white to yellow solid[10]
Melting Point 258-262 °C[6][11]
CAS Number 143673-66-9[9][10][11]

Synthesis of the Chiral Building Block

The most common and practical route to this compound is the cyclodimerization of L-valine. This process leverages the readily available and optically pure starting material from the chiral pool. A typical procedure involves the esterification of L-valine followed by heating to induce condensation.

cluster_0 Synthesis Pathway L_Valine L-Valine Val_Ester L-Valine Methyl Ester L_Valine->Val_Ester Esterification (e.g., MeOH, SOCl₂) DKP This compound Val_Ester->DKP Heat-induced Cyclodimerization

Caption: Synthesis of the piperazinedione from L-Valine.

Core Application: The Schöllkopf Asymmetric Synthesis of α-Amino Acids

The seminal application of this compound is its conversion to the corresponding bis-lactim ether, a powerful intermediate for generating novel, enantioenriched α-amino acids.[7] This methodology relies on a substrate-controlled diastereoselective alkylation.

Causality of Stereocontrol

The entire success of this synthesis hinges on the steric influence of the isopropyl group. After forming the bis-lactim ether, deprotonation at the C6 position (opposite the isopropyl group) creates a planar, nucleophilic enolate. The bulky isopropyl group effectively blocks one face of this plane. Consequently, an incoming electrophile can only approach from the less sterically hindered face, resulting in exceptionally high diastereoselectivity for the alkylation step.[7]

cluster_workflow Schöllkopf Synthesis Workflow A 1. Start: (R)-3-Isopropyl- 2,5-piperazinedione B 2. Bis-lactim Ether Formation (e.g., (MeO)₃BF₄) A->B C 3. Deprotonation (e.g., n-BuLi, -78 °C) B->C D Prochiral Enolate Intermediate C->D Forms E 4. Diastereoselective Alkylation (Add Electrophile R-X) D->E F Alkylated Bis-lactim Ether E->F Yields G 5. Mild Acidic Hydrolysis (e.g., 0.25 N HCl) F->G H Products: New (R)-α-Amino Acid Ester + L-Valine Ester (Auxiliary) G->H

Caption: The Schöllkopf Asymmetric Synthesis Workflow.

Protocol 1: Asymmetric Synthesis of (R)-α-Phenylalanine Methyl Ester

This protocol details the synthesis of a non-proteinogenic amino acid using benzyl bromide as the electrophile.

Step A: Synthesis of (2R)-2,5-Dimethoxy-3-isopropylpyrazine (Bis-lactim ether)

  • Inert Atmosphere: Suspend this compound (10.0 g, 64.0 mmol) in anhydrous dichloromethane (DCM, 250 mL) in a flame-dried, three-neck flask under a nitrogen atmosphere.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add trimethyloxonium tetrafluoroborate (20.8 g, 140.8 mmol, 2.2 equiv.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Scientist's Note: Trimethyloxonium tetrafluoroborate is a powerful and moisture-sensitive methylating agent. Handle it with care in a glovebox or under a strong inert gas flow. The reaction is an O-alkylation of the amide, which is more favorable than N-alkylation under these conditions.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. The suspension will gradually become a clear solution.

  • Work-up: Cool the reaction mixture back to 0 °C. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the bis-lactim ether as a colorless oil.

Step B: Diastereoselective Alkylation and Hydrolysis

  • Setup: In a flame-dried flask under nitrogen, dissolve the purified bis-lactim ether (5.0 g, 27.1 mmol) in anhydrous tetrahydrofuran (THF, 100 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-butyllithium (n-BuLi, 1.6 M in hexanes, 17.8 mL, 28.5 mmol, 1.05 equiv.) dropwise via syringe over 20 minutes. Stir the resulting deep yellow or orange solution for 30 minutes at -78 °C.

    • Scientist's Note: The use of a strong, non-nucleophilic base is critical. n-BuLi efficiently deprotonates the α-carbon without competing side reactions. The low temperature is essential to maintain the stability of the lithiated intermediate.

  • Alkylation: Add benzyl bromide (3.5 mL, 29.8 mmol, 1.1 equiv.) dropwise to the anion solution. Stir at -78 °C for 4 hours.

  • Quenching: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Allow the mixture to warm to room temperature.

  • Hydrolysis: Remove the organic solvent under reduced pressure. To the aqueous residue, add 0.25 N hydrochloric acid (HCl, 100 mL) and stir vigorously at room temperature for 6-8 hours. This step hydrolyzes the imine ethers to release the amino acid esters.[12]

  • Isolation & Purification: Wash the acidic solution with diethyl ether to remove non-polar impurities. Basify the aqueous layer to pH 9-10 with ammonium hydroxide. Extract the product esters with DCM. Dry the combined organic layers over Na₂SO₄, filter, and concentrate. The resulting mixture of (R)-α-phenylalanine methyl ester and L-valine methyl ester can be separated by column chromatography.

Expected Results

This method consistently produces high diastereomeric excess, often exceeding 95% d.e., which translates to high enantiomeric excess (e.e.) in the final amino acid product after hydrolysis.[13]

Electrophile (R-X)Resulting Amino AcidTypical d.e. (%)
Methyl IodideAlanine>95
Ethyl Iodide2-Aminobutanoic acid>95
Benzyl BromidePhenylalanine>95
Allyl BromideAllylglycine>95

Data synthesized from typical results reported in the literature.

Expanding the Synthetic Utility

Beyond the Schöllkopf synthesis, this compound is a precursor to other valuable chiral structures, primarily chiral piperazines. The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][14][15][16]

cluster_transformations Synthetic Transformations Start (R)-3-Isopropyl- 2,5-piperazinedione BisLactim Bis-lactim Ether Start->BisLactim O-Alkylation ((MeO)₃BF₄) Piperazine (R)-2-Isopropylpiperazine Start->Piperazine Reduction (LiAlH₄ or BH₃) NAcyl N,N'-Diacyl Piperazinedione Start->NAcyl N-Acylation (Ac₂O, Base)

Caption: Key synthetic transformations of the core scaffold.

Protocol 2: Reduction to (R)-2-Isopropylpiperazine

This protocol converts the diketopiperazine into the corresponding chiral piperazine, a highly sought-after building block for drug discovery.[17][18]

  • Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add lithium aluminum hydride (LiAlH₄, 2.0 equiv.) to anhydrous THF.

    • CAUTION: LiAlH₄ reacts violently with water. All glassware must be scrupulously dry, and the reaction must be maintained under an inert atmosphere.

  • Substrate Addition: Cool the LiAlH₄ suspension to 0 °C. Add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, slowly warm the reaction to room temperature and then heat to reflux for 8-12 hours.

  • Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure safely quenches the excess hydride and precipitates aluminum salts as a filterable solid.

  • Isolation: Stir the resulting granular white precipitate for 1 hour, then filter the mixture through a pad of Celite®, washing thoroughly with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude (R)-2-Isopropylpiperazine can be purified by distillation or crystallization of a salt (e.g., hydrochloride).

Conclusion and Future Outlook

This compound is more than a simple cyclic dipeptide; it is a testament to the power of using nature's chirality for asymmetric synthesis. Its role as the cornerstone of the Schöllkopf method provides a reliable and highly stereoselective route to a vast array of unnatural amino acids. Furthermore, its straightforward conversion into chiral piperazines ensures its continued relevance in medicinal chemistry and drug development.[15][19] The protocols and principles outlined in this guide empower researchers to confidently leverage this exceptional building block in their synthetic endeavors.

References

Alkylation of Piperazinedione Scaffolds: A Detailed Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Piperazinedione Alkylation

The 2,5-piperazinedione, also known as a diketopiperazine (DKP), is a privileged heterocyclic scaffold frequently found in natural products and medicinally active compounds.[1][2] Its rigid cyclic dipeptide structure provides a valuable template for the development of therapeutic agents with a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties.[3] The functionalization of the piperazinedione core, particularly through N-alkylation of the amide nitrogens, is a critical step in the synthesis of diverse compound libraries for drug discovery. This modification allows for the introduction of various substituents, enabling the fine-tuning of physicochemical properties, target affinity, and pharmacokinetic profiles.

This application note provides a detailed experimental protocol for the N-alkylation of piperazinedione scaffolds, focusing on providing researchers, scientists, and drug development professionals with a robust and reproducible method. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the reaction mechanism and potential challenges.

Mechanistic Insights: N- vs. O-Alkylation

A key consideration in the alkylation of piperazinediones is the potential for competing O-alkylation of the amide oxygen. The amide group possesses two nucleophilic sites: the nitrogen and the oxygen atom. The regioselectivity of the alkylation is primarily influenced by the reaction conditions, particularly the choice of base and solvent.

Generally, N-alkylation is favored under conditions that promote the formation of the amide anion (amidate). Strong bases, such as sodium hydride (NaH), are capable of completely deprotonating the amide N-H, making the nitrogen the more potent nucleophile.[4][5] In contrast, O-alkylation can become more competitive with less basic conditions or with highly electrophilic alkylating agents.[6] Polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly employed as they effectively solvate the cation of the base without interfering with the nucleophilicity of the amidate.[7]

Experimental Protocol: N,N'-Dialkylation of Piperazine-2,5-dione

This protocol details the N,N'-dibenzylation of the parent piperazine-2,5-dione (cyclo(Gly-Gly)) as a representative example. The principles and procedures can be adapted for other alkylating agents and substituted piperazinedione scaffolds.

Materials and Reagents
  • Piperazine-2,5-dione (cyclo(Gly-Gly))

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Benzyl bromide

  • Hexane (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe and needle

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Standard laboratory glassware

Step-by-Step Procedure
  • Preparation of the Reaction Vessel:

    • Place a magnetic stir bar in a dry round-bottom flask.

    • Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon). This is crucial to remove any residual moisture that would quench the sodium hydride.

  • Dispensing and Washing Sodium Hydride:

    • Under the inert atmosphere, carefully weigh the required amount of sodium hydride (2.2 equivalents) into the reaction flask.

    • Scientist's Note: Sodium hydride is a highly reactive and flammable solid. Handle it with extreme care in a fume hood and under an inert atmosphere.

    • Wash the sodium hydride dispersion with anhydrous hexane (3 x 5 mL) to remove the protective mineral oil. Carefully decant the hexane washings using a cannula or a syringe.

    • Scientist's Note: The removal of mineral oil is important as it can interfere with the reaction. Ensure the NaH is not allowed to become completely dry and exposed to air.

  • Addition of Piperazinedione and Solvent:

    • Add piperazine-2,5-dione (1.0 equivalent) to the flask containing the washed sodium hydride.

    • Using a syringe, add anhydrous DMF to the flask to achieve a desired concentration (e.g., 0.1 M).

    • Scientist's Note: Anhydrous DMF is essential for the success of the reaction. Use a freshly opened bottle or a properly dried solvent.

  • Deprotonation:

    • Stir the suspension at room temperature for 30-60 minutes. The evolution of hydrogen gas should be observed, indicating the formation of the sodium amidate.

    • Scientist's Note: The reaction mixture may become a clearer solution or remain as a suspension. Ensure efficient stirring to facilitate the deprotonation.

  • Addition of the Alkylating Agent:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add the alkylating agent (e.g., benzyl bromide, 2.2 equivalents) dropwise via a syringe.

    • Scientist's Note: The addition should be slow to control the exothermic nature of the reaction. A rapid addition can lead to side reactions and a decrease in yield.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

    • Scientist's Note: A suitable TLC eluent system (e.g., ethyl acetate/hexane) should be determined beforehand.

  • Work-up and Extraction:

    • Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

    • Caution: The quenching process can be exothermic and may produce hydrogen gas if unreacted NaH is present. Add the quenching solution slowly and with vigorous stirring.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Scientist's Note: The aqueous washes help to remove DMF and inorganic salts.

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N,N'-dialkylated piperazinedione.[8]

  • Characterization:

    • Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.[9][10]

Visualization of the Experimental Workflow

Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start prep_flask Flame-dry flask under inert atmosphere start->prep_flask wash_NaH Wash NaH with anhydrous hexane prep_flask->wash_NaH add_reagents Add piperazinedione and anhydrous DMF wash_NaH->add_reagents deprotonation Stir at RT for deprotonation add_reagents->deprotonation add_alkyl_halide Add alkyl halide at 0°C deprotonation->add_alkyl_halide react Stir at RT and monitor by TLC add_alkyl_halide->react quench Quench with sat. aq. NH4Cl react->quench extract Extract with EtOAc quench->extract wash Wash with H2O and brine extract->wash dry Dry and concentrate wash->dry purify Purify by column chromatography dry->purify end Characterize Product purify->end

Caption: General workflow for the N-alkylation of piperazinedione scaffolds.

Data Presentation: Comparison of Reaction Conditions

The choice of base and solvent can significantly impact the yield and selectivity of the N-alkylation reaction. The following table summarizes common conditions employed for the N-alkylation of amides and lactams, which are applicable to piperazinedione scaffolds.

BaseSolvent(s)TemperatureKey Considerations & Scientist's Notes
NaH DMF, THF0 °C to RTStrong Base: Ensures complete deprotonation, favoring N-alkylation. Requires strictly anhydrous conditions.[4][5]
K₂CO₃ DMF, AcetonitrileRT to elevatedMilder Base: Often used in phase-transfer catalysis. May require higher temperatures for less reactive substrates. Can be less effective for complete deprotonation, potentially leading to lower yields or side reactions.[11]
Cs₂CO₃ DMF, AcetonitrileRTMild and Effective Base: Known for promoting clean and efficient N-alkylations, often with higher yields compared to other carbonate bases due to the "cesium effect".[12]
KOH/TBAB Toluene, DichloromethaneRT to refluxPhase-Transfer Catalysis: Useful for substrates with limited solubility in common organic solvents. Avoids the need for strongly basic and anhydrous conditions.[5]

Trustworthiness: A Self-Validating System

The protocol described herein is designed to be a self-validating system. The following checkpoints should be monitored to ensure the successful execution of the experiment:

  • Hydrogen Evolution: The visible evolution of hydrogen gas during the deprotonation step confirms the activity of the sodium hydride and the formation of the amidate.

  • TLC Monitoring: Regular monitoring of the reaction by TLC provides a clear visual confirmation of the consumption of the starting material and the formation of the product. A clean conversion with minimal side products is indicative of a successful reaction.

  • Consistent Yields: Reproducible yields within an expected range upon repetition of the experiment validate the robustness of the protocol.

  • Spectroscopic Analysis: Unambiguous characterization of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry provides definitive proof of the desired N-alkylation and the absence of O-alkylated isomers.

By carefully observing these validation points, researchers can have high confidence in the outcome of their experiments and the integrity of their synthesized compounds.

References

The Piperazinedione Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Piperazinedione Core

The piperazinedione ring system, a six-membered heterocycle with two nitrogen atoms and two carbonyl groups, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its prevalence in a vast array of natural products and its remarkable versatility as a synthetic scaffold have cemented its status as a "privileged structure."[3] This designation is not arbitrary; it reflects the piperazinedione core's inherent ability to present substituents in a well-defined three-dimensional space, enabling precise interactions with a multitude of biological targets.[4] The conformational rigidity of the ring, combined with the hydrogen bond donor and acceptor capabilities of the amide functionalities, provides a unique combination of features that medicinal chemists have expertly exploited to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[4][5] This guide will delve into the diverse applications of piperazinedione derivatives, offering insights into their synthesis, biological evaluation, and therapeutic potential across various disease areas.

Part 1: A Spectrum of Biological Activities: From Oncology to Neuroprotection

The structural attributes of piperazinedione derivatives have translated into a broad spectrum of pharmacological activities.[6][7] This section will explore some of the most significant therapeutic areas where these compounds have made a notable impact.

Anticancer Agents: Targeting the Machinery of Malignancy

The development of novel anticancer agents is a paramount challenge in modern medicine, and piperazinedione derivatives have emerged as a promising class of compounds in this arena.[8][9] Their mechanisms of action are diverse, ranging from the inhibition of tubulin polymerization to the modulation of complex signaling pathways.[10]

One notable example involves a series of piperazinediones that exhibited potent anticancer activities against a panel of 60 human cancer cell lines.[10][11] Mechanistic studies revealed that a lead compound from this series acts as a tubulin polymerization inhibitor, thereby disrupting microtubule dynamics, a critical process for cell division.[10] This mode of action is shared by several clinically successful anticancer drugs, highlighting the therapeutic potential of piperazinedione-based antimitotic agents.

Illustrative Mechanism: Inhibition of Tubulin Polymerization

G Piperazinedione Piperazinedione Derivative Tubulin α/β-Tubulin Dimers Piperazinedione->Tubulin Binds to Microtubule Microtubule Piperazinedione->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization CellCycleArrest Cell Cycle Arrest (G2/M Phase) Microtubule->CellCycleArrest Disruption Leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by a piperazinedione derivative.

Antimicrobial and Antiviral Frontiers

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[12] Piperazine derivatives, including piperazinediones, have demonstrated significant potential as antibacterial, antifungal, and antiviral agents.[3][6][13][14] The structural versatility of the piperazine scaffold allows for the fine-tuning of antimicrobial properties through various substitutions.[15]

In the realm of antiviral research, piperazine-containing compounds have shown promise against a range of viruses, including HIV and influenza.[16] Some derivatives function by inhibiting viral entry into host cells, while others interfere with critical viral enzymes. For instance, certain 2,5-diketopiperazine derivatives have been identified as potential anti-influenza agents.[16]

Neuroprotective and CNS-Active Compounds

The ability of certain small molecules to cross the blood-brain barrier (BBB) is a critical attribute for treating central nervous system (CNS) disorders. The diketopiperazine motif has been recognized as a potential "brain shuttle," facilitating the delivery of therapeutic agents to the CNS.[17] This has led to the exploration of piperazinedione derivatives as neuroprotective agents for conditions such as Alzheimer's disease and other neurodegenerative disorders.[17][18][19]

Furthermore, piperazine derivatives have a well-established history in the development of drugs targeting the CNS, including antipsychotics, antidepressants, and anxiolytics.[20] These compounds often act by modulating neurotransmitter systems, such as the dopaminergic and serotonergic pathways.[15][20]

Data Presentation: Representative Biological Activities of Piperazinedione Derivatives

Compound ClassTherapeutic AreaTarget/Mechanism of ActionRepresentative IC50/EC50Reference
Azatyrosine-derived piperazinedionesAnticancerTubulin polymerization inhibitionGI50 <10 nM in 45 cell lines[10][11]
Indole-bearing piperazine-2,5-dionesAntidepressant/Anti-inflammatoryIn vivo models70-71% decrease in immobility (forced swim test)[21]
Piperazine-1-yl-pyrimidine derivativesAntiviral (HIV-1)Reverse transcriptase inhibitionEC50 = 3.36 µM[16]
TRH-related diketopiperazinesNeuroprotectionProtection against neurotoxicity in experimental modelsN/A[17]

Part 2: Experimental Protocols: From Synthesis to Biological Evaluation

A deep understanding of the practical aspects of working with piperazinedione derivatives is essential for researchers in the field. This section provides detailed, step-by-step methodologies for the synthesis of a representative piperazinedione and a common biological assay for its evaluation.

Synthesis of a Representative Piperazinedione Derivative: (S)-3-(3,4-Dihydroxybenzyl)piperazine-2,5-dione

This protocol outlines the synthesis of a DOPA-containing cyclic dipeptide, a class of compounds with potential anticancer and neuroprotective activities.[5]

Materials and Reagents:

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Glycine

  • N-methylmorpholine

  • Dioxane

  • 0.1 M Acetic acid in 2-butanol

  • Ethanol

  • Standard laboratory glassware and equipment (reflux condenser, centrifuge, etc.)

Procedure:

  • Coupling Reaction: In a round-bottom flask, dissolve L-DOPA and an equimolar amount of glycine in a suitable solvent system (e.g., a mixture of water and an organic co-solvent).

  • Cyclization: Add N-methylmorpholine to the reaction mixture. The causality here is that a base is required to facilitate the intramolecular cyclization to form the piperazinedione ring.

  • Reflux: Heat the reaction mixture to reflux for 3 hours. The elevated temperature provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.

  • Purification:

    • After reflux, cool the reaction mixture to -20°C to induce precipitation of the product.

    • Centrifuge the mixture to collect the insoluble product.

    • Wash the precipitate with cold ethanol to remove any unreacted starting materials and soluble impurities.

    • Perform co-evaporation with dioxane three times. This step is crucial for removing residual water and volatile organic solvents, yielding a purified, dry product.[5]

  • Characterization: The final product, (S)-3-(3,4-Dihydroxybenzyl)piperazine-2,5-dione, should be a colorless powder.[5] Characterize the compound using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

In Vitro Anticancer Activity Assay: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a widely used method to evaluate the cytotoxic potential of novel compounds.

Materials and Reagents:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Piperazinedione derivative (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazinedione derivative in the complete cell culture medium. Add the different concentrations of the compound to the respective wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. The rationale is that viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting a dose-response curve.

Experimental Workflow: Synthesis and Biological Evaluation

G Synthesis Synthesis of Piperazinedione Derivative Purification Purification and Characterization Synthesis->Purification BiologicalAssay In Vitro Biological Assay (e.g., MTT Assay) Purification->BiologicalAssay DataAnalysis Data Analysis and IC50 Determination BiologicalAssay->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization

Caption: A generalized workflow for the synthesis and evaluation of piperazinedione derivatives.

Part 3: Challenges and Future Perspectives

Despite the significant progress in the development of piperazinedione-based therapeutics, several challenges remain. These include optimizing pharmacokinetic properties, addressing potential drug resistance mechanisms, and ensuring target selectivity to minimize off-target effects.[15]

Future research will likely focus on:

  • Diversity-Oriented Synthesis: The development of novel synthetic methodologies to access a wider range of structurally diverse piperazinedione derivatives.[22][23]

  • Target Identification and Validation: Elucidating the precise molecular targets of bioactive piperazinediones to better understand their mechanisms of action.

  • Combination Therapies: Exploring the synergistic effects of piperazinedione derivatives with existing drugs to enhance therapeutic efficacy and overcome drug resistance.

  • Drug Delivery Systems: Utilizing advanced drug delivery technologies, such as nanoparticle formulations, to improve the bioavailability and targeted delivery of piperazinedione-based drugs.[5]

The piperazinedione scaffold, with its rich history and continued evolution, undoubtedly holds immense promise for the discovery and development of the next generation of innovative medicines. Its inherent drug-like properties and synthetic tractability will ensure its place in the medicinal chemist's toolbox for years to come.

References

Application Notes and Protocols for the NMR and Spectroscopic Analysis of Piperazinedione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Piperazinediones and Spectroscopic Precision

Piperazinediones, also known as diketopiperazines (DKPs), represent a privileged scaffold in medicinal chemistry and drug development. This six-membered heterocyclic ring system, containing two amide bonds, is a common motif in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The therapeutic potential of piperazinedione derivatives is intrinsically linked to their three-dimensional structure and the nature of the substituents adorning the core ring. Consequently, the unambiguous structural elucidation of these molecules is a cornerstone of their development as therapeutic agents.

This comprehensive guide provides detailed application notes and protocols for the multi-faceted spectroscopic analysis of piperazinedione derivatives. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The focus will be on not just the acquisition of high-quality data, but more importantly, the rigorous interpretation of that data to confidently assign the structure, stereochemistry, and purity of novel piperazinedione-based compounds.

Workflow for Spectroscopic Analysis of Piperazinedione Derivatives

A typical workflow for the comprehensive spectroscopic characterization of a newly synthesized piperazinedione derivative is outlined below. This systematic approach ensures that a complete and validated structural assignment is achieved.

Spectroscopic Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation cluster_final Final Characterization synthesis Synthesis of Piperazinedione Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms ftir FT-IR Spectroscopy purification->ftir uvvis UV-Vis Spectroscopy purification->uvvis interpretation Spectral Interpretation & Data Correlation nmr->interpretation ms->interpretation ftir->interpretation uvvis->interpretation structure Structure Elucidation & Verification interpretation->structure final_report Complete Structural Assignment & Purity Assessment structure->final_report

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of piperazinedione derivatives.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR is arguably the most powerful tool for the initial structural assessment of piperazinedione derivatives. It provides information on the number of different types of protons, their chemical environment, and their spatial relationships through spin-spin coupling.

Core Piperazinedione Structure and Proton Numbering

For clarity in the following discussions, the core piperazinedione structure with a standard numbering scheme is presented below.

Caption: Core structure of a piperazinedione with atom numbering.

Experimental Protocol for ¹H NMR
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified piperazinedione derivative.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly for N-H protons.[3][4]

    • Ensure complete dissolution; sonication may be required for sparingly soluble compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is needed.

  • Instrumental Parameters (300-600 MHz Spectrometer):

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds. A longer delay may be necessary for quantitative analysis.

    • Number of Scans (ns): 8-64, depending on the sample concentration.

    • Spectral Width: Typically -2 to 12 ppm.

    • Temperature: Room temperature, unless temperature-dependent conformational changes are being investigated.

Data Interpretation and Characteristic Chemical Shifts
Proton TypeTypical Chemical Shift (ppm)Multiplicity and CouplingNotes
N-H (Amide) 7.0 - 9.0Broad singletChemical shift is highly dependent on solvent and concentration. May exchange with D₂O.
α-Protons (C³-H, C⁶-H) 3.5 - 4.5Varies (singlet, doublet, multiplet)Highly dependent on the nature of the R¹ and R² substituents.
β-Protons (C²-H, C⁵-H) 2.8 - 3.8Varies (multiplet)Often diastereotopic, leading to complex splitting patterns.
Substituent Protons (R¹, R²) Varies widelyDependent on the substituentAromatic protons typically appear between 7.0 and 8.5 ppm.

Expert Insights: The diastereotopic nature of the methylene protons on the piperazinedione ring can lead to complex splitting patterns, even in achiral solvents. 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning these protons. Simple NMR analyses can also be used to distinguish between cis and trans isomers formed during synthesis.[1][2]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides complementary information to ¹H NMR, revealing the number of non-equivalent carbon atoms and their chemical environments.

Experimental Protocol for ¹³C NMR
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrumental Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans (ns): 128 to several thousand, due to the low natural abundance of ¹³C.

    • Spectral Width: Typically 0 to 200 ppm.

Data Interpretation and Characteristic Chemical Shifts
Carbon TypeTypical Chemical Shift (ppm)Notes
C=O (Amide Carbonyl) 165 - 175Typically the most downfield signals.
α-Carbons (C³, C⁶) 50 - 65Chemical shift is sensitive to the nature of the R¹ and R² substituents.
β-Carbons (C², C⁵) 40 - 55Generally upfield from the α-carbons.
Substituent Carbons (R¹, R²) Varies widelyAromatic carbons typically appear between 110 and 150 ppm.

Expert Insights: DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ groups, which greatly aids in the assignment of the carbon spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is essential for determining the molecular weight of the piperazinedione derivative and for obtaining structural information through fragmentation analysis.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • The solvent should be compatible with the chosen ionization technique.

  • Instrumentation and Ionization:

    • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) is the most common technique for piperazinedione derivatives, typically in positive ion mode to form [M+H]⁺ adducts.[5] HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

    • Tandem Mass Spectrometry (MS/MS): This technique involves the isolation of the parent ion ([M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information.[5][6]

Data Interpretation and Characteristic Fragmentation Patterns

The fragmentation of the piperazinedione ring is a key diagnostic tool. Common fragmentation pathways include:

  • Cleavage of the amide bonds: This can lead to the loss of one of the amino acid residues.

  • Ring opening and subsequent fragmentation: This can result in a variety of smaller fragment ions.

  • Loss of side chains (R¹ and R²): This is particularly common for bulky or labile substituents.

MS Fragmentation cluster_path1 Pathway 1: Ring Cleavage cluster_path2 Pathway 2: Side Chain Loss cluster_path3 Pathway 3: Retro-Diels-Alder type parent [M+H]⁺ (Protonated Piperazinedione) frag1 Loss of CO parent->frag1 frag3 Loss of R¹ parent->frag3 frag4 Loss of R² parent->frag4 frag5 Formation of Iminium Ions parent->frag5 frag2 Loss of R¹-CH=NH frag1->frag2

Caption: Representative fragmentation pathways for piperazinedione derivatives in MS/MS.

Expert Insights: The fragmentation patterns of piperazinedione derivatives can be complex and are highly dependent on the nature of the substituents.[7] It is often beneficial to analyze known analogues to establish characteristic fragmentation pathways for a particular class of derivatives.

FT-IR Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. For piperazinedione derivatives, it is particularly useful for confirming the presence of the amide functional groups.

Experimental Protocol for FT-IR
  • Sample Preparation:

    • Solid Samples: Can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Solution Samples: Can be analyzed as a thin film between salt plates (e.g., NaCl, KBr) or in a solution cell.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or pure solvent) is first collected.

    • The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹.

    • Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

Data Interpretation and Characteristic Absorption Bands
Functional GroupCharacteristic Absorption (cm⁻¹)Notes
N-H Stretch (Amide) 3200 - 3400Often a broad band due to hydrogen bonding.
C-H Stretch (Aliphatic) 2850 - 3000
C=O Stretch (Amide I) 1650 - 1690A strong, sharp absorption, characteristic of the amide carbonyl.
N-H Bend (Amide II) 1510 - 1570
C-N Stretch 1200 - 1350

Expert Insights: The position and shape of the N-H and C=O stretching bands can provide information about the extent of intermolecular hydrogen bonding in the solid state.[8]

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for piperazinedione derivatives containing chromophoric substituents, such as aromatic rings.

Experimental Protocol for UV-Vis
  • Sample Preparation:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, acetonitrile).

    • The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Data Acquisition:

    • A baseline spectrum of the pure solvent in a cuvette is recorded.

    • The sample solution is then placed in the spectrophotometer, and the absorbance is measured over a range of wavelengths (e.g., 200-800 nm).

Data Interpretation
  • π → π* transitions: These are typically observed for aromatic or other conjugated systems within the substituents and usually appear as strong absorptions in the 200-400 nm range.[9][10]

  • n → π* transitions: These are associated with the non-bonding electrons of the carbonyl oxygen and are generally weaker absorptions that may be observed at longer wavelengths.

Expert Insights: While the piperazinedione core itself does not have strong UV absorption, the introduction of chromophoric groups can make UV-Vis spectroscopy a useful tool for quantitative analysis (e.g., using a calibration curve) and for studying interactions with biological macromolecules.[11]

Conclusion: A Synergistic Approach to Structural Certainty

The robust characterization of piperazinedione derivatives necessitates a synergistic approach, integrating data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a high level of confidence in the final structural assignment. By following the detailed protocols and data interpretation guidelines presented in these application notes, researchers, scientists, and drug development professionals can ensure the scientific integrity of their work and accelerate the journey of these promising molecules from the laboratory to the clinic.

References

Application Notes & Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Piperazine and its derivatives represent a cornerstone in modern pharmaceuticals, forming the structural basis for a wide array of drugs targeting diverse therapeutic areas.[1] The analytical scrutiny of these compounds is therefore of paramount importance in drug discovery, development, and quality control to ascertain identity, purity, potency, and stability. This document provides a comprehensive guide to the development and implementation of High-Performance Liquid Chromatography (HPLC) methods for the robust analysis of piperazine derivatives. It delves into the causal chemistry behind methodological choices, offering detailed, field-proven protocols for reversed-phase, hydrophilic interaction, and chiral chromatography, coupled with various detection strategies.

Introduction: The Analytical Imperative for Piperazine Derivatives

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry.[2] Its derivatives are utilized as anthelmintics (Piperazine), antihistamines (Cetirizine, Cyclizine), antipsychotics (Clozapine), and antianginals.[1][3] The basic nature of the piperazine nitrogens (pKa values typically around 5.5 and 9.8) governs their physicochemical properties, presenting unique challenges and opportunities for chromatographic separation.[2]

Effective analytical control is non-negotiable. Whether quantifying a key intermediate like N-Boc-piperazine, assessing the enantiomeric purity of a chiral drug, or monitoring for trace-level impurities, HPLC stands out as the premier analytical technique due to its versatility, resolving power, and adaptability.[1][4] This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable HPLC methods for this important class of compounds.

Foundational HPLC Strategies for Piperazine Analytes

The selection of an appropriate chromatographic mode is the most critical decision in method development. It is dictated by the polarity, charge state, and structural characteristics of the target piperazine derivative.

Reversed-Phase (RP-HPLC)

Reversed-phase chromatography, particularly on octadecylsilane (C18) or octylsilane (C8) columns, is the most common starting point for the analysis of moderately polar to nonpolar piperazine derivatives.[5]

  • Mechanism of Separation: The primary retention mechanism is hydrophobic interaction between the nonpolar stationary phase and the less polar regions of the analyte molecule.

  • Controlling Retention & Peak Shape: The basicity of the piperazine moiety is a critical factor. At neutral or acidic pH, the nitrogen atoms are protonated, making the molecule highly polar and poorly retained on a C18 column, often eluting at or near the void volume.[6] To achieve adequate retention and symmetrical peak shapes, mobile phase pH must be carefully controlled.

    • Causality (The pH Effect): Operating at a higher pH (e.g., pH > 8) deprotonates the piperazine nitrogens, increasing the molecule's overall hydrophobicity and promoting retention. However, traditional silica-based columns are unstable above pH 7.5. Therefore, hybrid or polymer-based columns rated for high pH are often required. Alternatively, adding an amine modifier like triethylamine (TEA) to a mid-range pH mobile phase can dynamically mask active silanol sites on the column, reducing peak tailing for basic analytes.[7]

Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar piperazine derivatives or their salts that exhibit poor retention in RP-HPLC even with mobile phase manipulation, HILIC is a powerful alternative.[8][9][10][11]

  • Mechanism of Separation: HILIC utilizes a polar stationary phase (e.g., bare silica, cyano, amino, or amide) and a mobile phase rich in a water-miscible organic solvent, typically acetonitrile (>60%).[10][11] A water-enriched layer is adsorbed onto the surface of the stationary phase. Polar analytes partition from the organic-rich mobile phase into this aqueous layer, and are eluted by increasing the concentration of the aqueous component.[12] This is often described as "aqueous normal-phase" chromatography.[11]

  • Key Advantages:

    • Enhanced Retention: Provides excellent retention for compounds that are too polar for RP-HPLC.[8][12]

    • MS Sensitivity: The high organic content of the mobile phase promotes more efficient desolvation and ionization in electrospray ionization mass spectrometry (ESI-MS), often leading to a significant increase in sensitivity.[9]

    • Orthogonal Selectivity: Offers a different separation selectivity compared to RP-HPLC, which is useful for complex mixtures.

Chiral Chromatography

Many pharmaceutical piperazine derivatives are chiral, and their enantiomers can exhibit vastly different pharmacological and toxicological profiles.[13] Therefore, enantioselective separation is a regulatory requirement.

  • Mechanism of Separation: Chiral separation is achieved using a Chiral Stationary Phase (CSP). The chiral selector, which is immobilized on the silica support, forms transient, diastereomeric complexes with the enantiomers of the analyte. The difference in the stability of these complexes leads to different retention times.

  • CSP Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamate derivatives (e.g., Chiralpak® series), have demonstrated broad applicability and success in separating piperazine derivative enantiomers.[13][14] For example, cellulose tris(3,5-dichlorophenylcarbamate) has shown excellent performance for this class of compounds.[13]

Parameter Reversed-Phase (RP-HPLC) Hydrophilic Interaction (HILIC) Chiral HPLC
Primary Application Moderately polar to nonpolar derivativesHighly polar and ionic derivativesSeparation of enantiomers
Stationary Phase Nonpolar (C18, C8, Phenyl)Polar (Silica, Cyano, Amide)Chiral Selector (e.g., Polysaccharide)
Mobile Phase High aqueous content, eluting with organicHigh organic content, eluting with aqueousNormal or Reversed-Phase solvents
Key Challenge Poor retention of polar analytes; peak tailingMethod reproducibility; analyte solubilityFinding a suitable Chiral Stationary Phase
Typical Analytes N-Boc-piperazine, BenzylpiperazinePiperazine salts, polar metabolitesCetirizine, Piperazin-2-ylmethanol

Detection Strategies: Making the Analyte Visible

The choice of detector is intrinsically linked to the physicochemical properties of the analyte and the required sensitivity of the assay.

  • UV-Visible (UV-Vis) / Photodiode Array (PDA) Detection: This is the most common and accessible detection method. However, the basic piperazine ring itself lacks a significant chromophore, making direct UV detection insensitive.[1][15]

    • The Derivatization Solution: To overcome this, pre-column or post-column derivatization with a UV-active agent is frequently employed. A widely used reagent is 4-chloro-7-nitrobenzofuran (NBD-Cl) , which reacts with the secondary amine groups of piperazine to form a stable, highly UV-active product, enabling sensitive detection at low concentrations.[1][15][16]

  • Evaporative Light Scattering Detection (ELSD) / Charged Aerosol Detection (CAD): These are universal, mass-based detectors suitable for non-volatile analytes that lack a chromophore.[17] They are excellent alternatives to UV when derivatization is not desirable. The mobile phase is nebulized, the solvent evaporated, and the remaining analyte particles scatter light (ELSD) or acquire a charge that is measured (CAD). These detectors are gradient-compatible but require volatile mobile phase buffers (e.g., ammonium formate instead of potassium phosphate).

  • Mass Spectrometry (MS) Detection: HPLC coupled with MS (LC-MS or LC-MS/MS) is the gold standard for high sensitivity and specificity.[18][19] It provides molecular weight and structural information, making it invaluable for impurity identification and for analyzing complex biological matrices.[3][4][18]

  • Electrochemical Detection (ECD): A highly sensitive technique for electroactive compounds. A recent innovative approach uses spark-generated nickel oxide nanoparticle-modified electrodes to detect piperazine antihistamines, demonstrating an electrocatalytic effect on the piperazine moiety.[3]

Systematic HPLC Method Development

A robust and reliable HPLC method is not found by chance; it is the result of a systematic and logical development process.

HPLC_Method_Development cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (pKa, logP, UV spectra) B Select HPLC Mode (RP, HILIC, Chiral) A->B C Select Column & Detector B->C D Screen Mobile Phase (Organic type, pH, Buffer) C->D E Optimize Gradient/Isocratic Elution D->E F Fine-tune Flow Rate & Column Temperature E->F G System Suitability Test (SST) F->G H Method Validation (ICH Q2) (Linearity, Accuracy, Precision) G->H I Implement for Routine Analysis H->I HILIC_Mechanism node1 Stationary Phase (Silica/CN) Adsorbed Water Layer (Aqueous) node2 Mobile Phase High % Acetonitrile (Organic) node2->node1 Partitioning node3 Polar Analyte (Piperazine Salt) node3->node1:f1 Retained

References

Application Note: Enhancing HPLC-UV Detection of Piperazine Through Pre-column Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Piperazine Detection

Piperazine, a six-membered heterocyclic compound with two opposing nitrogen atoms, is a critical structural motif in a vast array of pharmaceuticals and a key intermediate in organic synthesis.[1] Its presence as a starting material, intermediate, or potential impurity necessitates robust analytical methods for its quantification.[2] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a ubiquitous and cost-effective technique in pharmaceutical analysis. However, the direct determination of piperazine by HPLC-UV is severely hampered by its molecular structure; it lacks a significant chromophore, resulting in very weak UV absorbance and consequently, poor sensitivity.[2][3] This limitation makes it challenging to detect and quantify piperazine at the low levels often required in pharmaceutical quality control and drug development.

To overcome this analytical hurdle, a pre-column derivatization strategy is employed. This involves a chemical reaction that attaches a UV-absorbing molecule (a chromophore) to the piperazine molecule prior to its introduction into the HPLC system. This process yields a piperazine derivative with a significantly enhanced UV response, thereby increasing the sensitivity and selectivity of the analysis. This application note provides detailed protocols for the derivatization of piperazine using two common and effective reagents: Dansyl Chloride and Benzoyl Chloride, followed by HPLC-UV analysis.

Principle of Derivatization for Enhanced UV Detection

The core principle behind the derivatization of piperazine lies in the nucleophilic character of its secondary amine groups. These amines readily react with specific reagents that contain both a reactive group and a strong chromophore.

  • Dansyl Chloride (DNS-Cl) reacts with primary and secondary amines in an alkaline medium to form highly fluorescent and UV-active sulfonamide derivatives. The dansyl group provides a strong chromophore, allowing for sensitive detection.[4]

  • Benzoyl Chloride is another effective acylating agent that reacts with primary and secondary amines to form stable benzamide derivatives. The benzoyl group introduces a robust chromophore, making the derivative easily detectable by UV spectrophotometry, typically around 254 nm.

The choice of derivatizing agent can depend on several factors, including the desired sensitivity, the complexity of the sample matrix, and the available detection capabilities (UV or fluorescence).

Experimental Protocols

Protocol 1: Derivatization of Piperazine with Dansyl Chloride

This protocol details the steps for the derivatization of piperazine using Dansyl Chloride, optimized for subsequent HPLC-UV analysis.

Materials:

  • Piperazine standard solution (e.g., 1 mg/mL in methanol)

  • Dansyl Chloride solution (10 mg/mL in acetonitrile)

  • Triethylamine (TEA) solution (10% v/v in acetonitrile)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

Derivatization Procedure:

  • Sample Preparation: Pipette 100 µL of the piperazine standard or sample solution into a clean microcentrifuge tube.

  • Alkalinization: Add 100 µL of 10% triethylamine solution to the tube. The basic environment facilitated by TEA is crucial for the reaction to proceed.

  • Reagent Addition: Add 200 µL of the Dansyl Chloride solution to the mixture.

  • Reaction Incubation: Vortex the mixture for 30 seconds and then incubate in a heating block or water bath at 60°C for 45 minutes. The elevated temperature accelerates the derivatization reaction.

  • Reaction Quenching: After incubation, cool the mixture to room temperature. To consume any excess Dansyl Chloride, which could interfere with the chromatography, add 100 µL of a quenching solution (e.g., 10% glycine solution) and vortex briefly.

  • Final Preparation: Dilute the reaction mixture with the HPLC mobile phase to a suitable concentration for injection. Filter the final solution through a 0.45 µm syringe filter before transferring it to an HPLC vial.

derivatization_workflow_dansyl cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_final Final Preparation Piperazine Piperazine Sample/Standard TEA Add Triethylamine (TEA) Piperazine->TEA 100 µL DNS_Cl Add Dansyl Chloride TEA->DNS_Cl 100 µL Incubate Incubate at 60°C for 45 min DNS_Cl->Incubate 200 µL Quench Quench with Glycine Incubate->Quench Dilute Dilute with Mobile Phase Quench->Dilute Filter Filter (0.45 µm) Dilute->Filter HPLC Inject into HPLC Filter->HPLC

Caption: Workflow for Dansyl Chloride Derivatization of Piperazine.

Protocol 2: Derivatization of Piperazine with Benzoyl Chloride

This protocol outlines a general procedure for the derivatization of piperazine with Benzoyl Chloride. This method is adapted from established procedures for the benzoylation of secondary amines.

Materials:

  • Piperazine standard solution (e.g., 1 mg/mL in 0.1 M HCl)

  • Benzoyl Chloride solution (10% v/v in acetonitrile)

  • Sodium Bicarbonate buffer (0.5 M, pH 9.0)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

Derivatization Procedure:

  • Sample Preparation: In a microcentrifuge tube, combine 100 µL of the piperazine standard or sample solution with 200 µL of 0.5 M Sodium Bicarbonate buffer. The alkaline pH is essential for the acylation reaction.

  • Reagent Addition: Add 200 µL of the 10% Benzoyl Chloride solution to the mixture.

  • Reaction: Vortex the mixture vigorously for 1 minute at room temperature. The reaction with benzoyl chloride is typically rapid.

  • Extraction (Optional but Recommended): To remove excess benzoyl chloride and its hydrolysis product (benzoic acid), an extraction step can be performed. Add 500 µL of diethyl ether, vortex for 1 minute, and centrifuge to separate the layers. Carefully remove and discard the upper organic layer. Repeat the extraction if necessary.

  • Final Preparation: Acidify the aqueous layer with a small amount of dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4. Dilute the solution with the HPLC mobile phase to an appropriate volume for injection. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

derivatization_workflow_benzoyl cluster_prep_benzoyl Sample Preparation cluster_reaction_benzoyl Derivatization Reaction cluster_final_benzoyl Final Preparation Piperazine_B Piperazine Sample/Standard Buffer_B Add Sodium Bicarbonate Buffer (pH 9.0) Piperazine_B->Buffer_B 100 µL BzCl Add Benzoyl Chloride Buffer_B->BzCl 200 µL Vortex Vortex for 1 min at RT BzCl->Vortex 200 µL Extract Optional: Diethyl Ether Extraction Vortex->Extract Acidify Acidify to pH 3-4 Extract->Acidify Dilute_B Dilute with Mobile Phase Acidify->Dilute_B Filter_B Filter (0.45 µm) Dilute_B->Filter_B HPLC_B Inject into HPLC Filter_B->HPLC_B

Caption: Workflow for Benzoyl Chloride Derivatization of Piperazine.

HPLC-UV Method Parameters

The following are suggested starting conditions for the HPLC-UV analysis of derivatized piperazine. Method optimization is recommended for specific applications.

ParameterDansyl-PiperazineBenzoyl-Piperazine
HPLC Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Phosphoric Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 50-90% B over 10 min40-80% B over 12 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30°C35°C
Injection Vol. 10 µL20 µL
UV Wavelength 254 nm or 340 nm230 nm or 254 nm

Method Validation and Performance Characteristics

A robust analytical method requires validation to ensure it is fit for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following table presents typical performance data for the analysis of derivatized piperazine, based on published methods.

ParameterDansyl-Piperazine (UHPLC-FLD data)[4]Benzoyl-Piperazine (Typical Performance)
Linearity (R²) ≥ 0.999> 0.995
Accuracy (% Recovery) 79.6 - 99.8%90 - 110%
Precision (% RSD) < 6.0%< 5.0%
LOD 0.5 - 1.2 µg/kg0.1 - 0.5 µg/mL
LOQ 1.8 - 3.5 µg/kg0.5 - 2.0 µg/mL

Note: The data for Dansyl-Piperazine is from a UHPLC-Fluorescence Detection method, which generally offers higher sensitivity than UV detection. The performance of an HPLC-UV method would need to be determined empirically but is expected to show excellent linearity and precision.

Troubleshooting and Key Considerations

  • Incomplete Derivatization: Ensure the pH of the reaction mixture is in the optimal alkaline range. Reagent concentrations and incubation times may need to be optimized.

  • Interfering Peaks: Excess derivatizing reagent can lead to large, late-eluting peaks. A quenching step (for Dansyl Chloride) or an extraction step (for Benzoyl Chloride) is recommended.

  • Derivative Stability: While both dansyl and benzoyl derivatives are generally stable, it is good practice to analyze the samples within 24 hours of preparation.

  • Mono- vs. Di-substitution: Piperazine has two reactive sites. Reaction conditions, particularly the molar ratio of piperazine to the derivatizing agent, can influence the formation of mono- and di-substituted products. Using an excess of piperazine can favor mono-substitution. Chromatographic separation should be sufficient to resolve these species if they form.

Conclusion

Pre-column derivatization is a powerful and reliable strategy to significantly enhance the detectability of piperazine by HPLC-UV. Both Dansyl Chloride and Benzoyl Chloride are effective reagents that yield stable derivatives with strong UV absorbance. The detailed protocols and method parameters provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and sensitive analytical methods for the quantification of piperazine in various sample matrices. The implementation of these methods can lead to more accurate and reliable data, which is essential for ensuring the quality and safety of pharmaceutical products.

References

The Strategist's Hand: A Guide to Chiral Auxiliaries in the Synthesis of Enantiomerically Pure Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Imperative of Chirality

In the intricate world of molecular interactions that defines biology and medicine, shape is paramount. Many essential biological molecules, and consequently a vast number of pharmaceutical targets, are chiral. They exist as non-superimposable mirror images, or enantiomers. These enantiomers can exhibit profoundly different pharmacological, metabolic, and toxicological properties.[1][2] The classic, tragic example of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the critical need to produce chiral drugs as single, pure enantiomers.

Asymmetric synthesis provides the tools to achieve this, moving beyond classical resolution which has a maximum theoretical yield of 50%.[3] Among the various strategies, the use of a chiral auxiliary remains a robust, reliable, and highly predictable method for controlling stereochemistry.[1][4] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a non-chiral (prochiral) substrate to guide a subsequent chemical reaction, inducing the formation of one diastereomer over the other.[3][5] After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse.[5][6] This guide provides an in-depth overview of the principles, applications, and protocols governing the use of chiral auxiliaries, with a focus on field-proven methodologies for researchers in organic synthesis and drug development.

The Chiral Auxiliary Cycle: A Three-Act Synthetic Play

The power of the chiral auxiliary strategy lies in its logical and sequential nature. It effectively transforms a difficult-to-control enantioselective reaction into a more manageable diastereoselective one. The products of the reaction, being diastereomers, have different physical properties, allowing for their easy separation by standard laboratory techniques like column chromatography or crystallization.[5] The entire process can be visualized as a three-step cycle.

  • Act I: Covalent Attachment. The chiral auxiliary is covalently bonded to the prochiral substrate molecule.

  • Act II: The Diastereoselective Transformation. The key reaction (e.g., alkylation, aldol addition) takes place. The chiral auxiliary, now part of the substrate, exerts steric and/or electronic influence to direct the incoming reagent to one specific face of the molecule, creating the new stereocenter with a high degree of control.

  • Act III: Cleavage and Recovery. The auxiliary is cleaved from the newly chiral product under conditions that do not disturb the newly formed stereocenter. Ideally, the auxiliary is recovered in high yield and purity, ready for the next cycle.[5][6]

G sub Prochiral Substrate intermediate Chiral Substrate-Auxiliary Adduct sub->intermediate 1. Attachment aux Chiral Auxiliary (Xc) aux->intermediate product_aux Diastereomerically Enriched Product-Auxiliary Adduct intermediate->product_aux 2. Diastereoselective Reaction reagent Reagent reagent->product_aux product Enantiomerically Pure Product product_aux->product 3. Cleavage recycle_aux Recovered Auxiliary (Xc) product_aux->recycle_aux 3. Cleavage & Recovery recycle_aux->aux Recycle

References

Application Notes & Protocols: Large-Scale Synthesis Considerations for Piperazinedione Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Piperazinediones, also known as 2,5-diketopiperazines (DKPs), represent a class of "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous natural products and pharmacologically active agents.[1][2] Their rigid, cyclic dipeptide structure allows for diverse functionalization, making them invaluable building blocks in drug discovery programs targeting areas from oncology to infectious diseases.[3] Transitioning the synthesis of these vital compounds from the laboratory bench to an industrial scale, however, introduces significant challenges related to process efficiency, cost, purity, and safety. This guide provides an in-depth analysis of the critical considerations for the large-scale synthesis of piperazinediones, offering field-proven insights, detailed protocols, and a discussion of the causality behind key process decisions.

The Strategic Importance of Piperazinediones in Drug Development

The piperazinedione ring is a six-membered heterocycle containing two nitrogen atoms and two carbonyl groups. This structure is not merely a synthetic curiosity; it is a recurring motif in nature and a cornerstone of modern pharmaceutical design.[1][2] The two nitrogen atoms provide sites for hydrogen bonding and can be functionalized to modulate solubility and bioavailability, while the carbon backbone allows for stereocontrolled introduction of various side chains to fine-tune target affinity.[3][4] The inherent rigidity of the ring helps to lock the molecule into a specific conformation, reducing the entropic penalty upon binding to a biological target and often leading to enhanced potency. Given their importance, the development of robust, scalable, and economically viable synthetic routes is a critical objective for the pharmaceutical industry.[5][6]

Core Synthetic Strategies & Scalability Assessment

While numerous methods exist for synthesizing piperazinediones, only a subset is truly amenable to large-scale production. The choice of strategy is dictated by factors such as starting material cost, atom economy, process complexity, and waste generation.

The primary routes can be broadly categorized as follows:

  • Route A: Dipeptide Cyclization: The most traditional and direct method involves the intramolecular cyclization of a linear dipeptide, typically a dipeptide ester.[7][8] This condensation is often driven by heat, which facilitates the elimination of an alcohol (from the ester) or water. This approach is advantageous due to the wide availability of amino acid starting materials.

  • Route B: Stepwise Assembly: This strategy involves building the ring from non-dipeptidic precursors. A notable example is the condensation of iminodiacetic acid derivatives with primary amines, which offers an alternative pathway when specific substitution patterns are required.[5] Another versatile method involves the stepwise construction from four different precursor molecules, allowing for highly substituted products.[9]

  • Route C: Catalytic One-Pot Synthesis: Modern approaches focus on improving efficiency and sustainability. A highly promising strategy for scale-up is the diboronic acid anhydride-catalyzed condensation of N-protected amino acids, followed by deprotection and intramolecular cyclization.[6] This method is notable for its high yields, excellent atom economy (water is the only byproduct), and the ability to be performed as a one-pot sequence without intermediate purification, which is a significant advantage in large-scale manufacturing.[6]

G cluster_start Starting Materials cluster_synthesis Synthetic Routes AminoAcids Amino Acids / Dipeptide Esters Cyclization Route A: Thermal Dipeptide Cyclization AminoAcids->Cyclization Catalytic Route C: Catalytic One-Pot Condensation AminoAcids->Catalytic IminodiaceticAcid Iminodiacetic Acid Derivatives Stepwise Route B: Stepwise Assembly IminodiaceticAcid->Stepwise SimplePrecursors Simple Precursors (4-component) SimplePrecursors->Stepwise Product Piperazinedione Core Scaffold Cyclization->Product High T, robust Stepwise->Product Versatile substitution Catalytic->Product High atom economy, no intermediate purification

Figure 1: Primary synthetic pathways to the piperazinedione scaffold.

Critical Considerations for Large-Scale Synthesis

Scaling a synthesis from grams to kilograms is not a linear process. Physicochemical phenomena that are negligible at the bench scale can become process-defining challenges in a large reactor.[10] A trustworthy and self-validating protocol must account for these variables from the outset.

A. Raw Material & Reagent Selection

The economic viability of a large-scale process begins with the starting materials. Using inexpensive and readily available building blocks, such as simple α-amino acids, is paramount.[5][11] Furthermore, the quality and purity of these materials must be strictly controlled, as impurities can carry through the synthesis and complicate the final purification. For catalytic routes, the choice of catalyst is critical; heterogeneous catalysts are often preferred for ease of removal, while efficient homogeneous catalysts like diboronic acid anhydride offer benefits in atom economy and waste reduction.[6]

B. Process Control & Optimization
  • Thermal Management: Exothermic reactions pose a significant safety risk at scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[10] This can lead to thermal runaways, side reactions, and product degradation. A robust process requires precise temperature control using jacketed reactors and may necessitate controlled addition rates of reagents to manage the heat flow.[10]

  • Mixing Efficiency: Inadequate mixing in large vessels can create "dead zones" with localized concentrations of reagents or uneven temperature distribution.[10] This can drastically lower yield and increase impurity formation. The transition from a magnetic stir bar to a mechanical stirrer (e.g., anchor, turbine) must be carefully evaluated to ensure efficient mass and heat transfer.[10]

  • Solvent Choice: Solvents are a major contributor to cost and waste. The ideal solvent for large-scale synthesis should have good solubilizing power, be non-reactive with reagents, have an appropriate boiling point for the reaction and subsequent removal, be low-cost, and have a favorable environmental, health, and safety (EHS) profile.

C. Downstream Processing: Work-up & Purification

Purification is often the bottleneck in large-scale synthesis. Methods that are routine in the lab, such as column chromatography, are generally impractical and prohibitively expensive at an industrial scale.[5] Therefore, the process must be designed to yield a product that can be purified by more scalable techniques.

  • Crystallization: This is the gold standard for purifying solid compounds at scale. The process must be optimized to control crystal size and morphology, which affects filtration and drying, and to ensure high purity by effectively purging impurities into the mother liquor.

  • Extraction: The high polarity and basicity of the piperazinedione core can complicate liquid-liquid extractions.[12] Careful optimization of pH and the choice of organic solvent are crucial for achieving efficient separation.

  • Salt Formation: Piperazinediones readily form salts, which can be a powerful purification tool.[12] By forming a salt with a suitable acid, the compound can often be selectively precipitated from a solution containing non-basic impurities. The free base can then be regenerated in a subsequent step.

G cluster_checkpoints Scale-Up Checkpoints Raw Raw Material Sourcing & QC Reaction Reaction (Process Control) Raw->Reaction Workup Initial Work-up (Quench, Extraction) Reaction->Workup Purification Purification (Crystallization) Workup->Purification Final Drying & Milling (Final API) Purification->Final C1 Cost & Purity C1->Raw C2 Thermal Safety & Mixing C2->Reaction C3 Phase Separation & Scalability C3->Workup C4 Impurity Rejection & Yield C4->Purification

Figure 2: Large-scale synthesis workflow with critical checkpoints.

Experimental Protocols

The following protocols describe two distinct, scalable methods for preparing piperazinedione compounds.

Protocol 1: Classic Thermal Cyclization of a Dipeptide Ester

This protocol details the synthesis of Cyclo(L-Ala-L-Phe) from the corresponding dipeptide methyl ester. It is a robust and well-established method suitable for large-scale production.

Materials:

  • L-Alanyl-L-phenylalanine methyl ester hydrochloride (1.0 kg, 3.67 mol)

  • Triethylamine (TEA) (0.37 kg, 3.67 mol)

  • Toluene (10 L)

  • Methanol (for recrystallization)

Procedure:

  • Reactor Setup: Charge a 20 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with L-Alanyl-L-phenylalanine methyl ester hydrochloride (1.0 kg) and toluene (10 L).

  • Neutralization: Begin stirring and slowly add triethylamine (0.37 kg) at ambient temperature (20-25°C). The addition is exothermic; maintain the temperature below 30°C. Stir for 30 minutes after the addition is complete. Causality: The TEA neutralizes the hydrochloride salt to liberate the free base of the dipeptide ester, which is necessary for cyclization.

  • Cyclization: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 12-16 hours. Methanol is generated as a byproduct and can be monitored. Causality: Thermal energy drives the intramolecular aminolysis, where the N-terminal amine attacks the C-terminal ester carbonyl, eliminating methanol and forming the cyclic diamide.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC) until the starting material is consumed.

  • Product Isolation: Cool the reaction mixture to 0-5°C. The product will precipitate out of the toluene. Hold at this temperature for at least 2 hours to ensure complete precipitation.

  • Filtration: Filter the solid product using a Nutsche filter and wash the cake with cold toluene (2 x 1 L).

  • Purification: Dry the crude product under vacuum. For further purification, recrystallize the solid from methanol to afford high-purity Cyclo(L-Ala-L-Phe). Causality: Recrystallization is a highly effective method for removing process impurities by leveraging differences in solubility between the product and contaminants.

Safety: Toluene is flammable and toxic. Triethylamine is corrosive. All operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).

Protocol 2: One-Pot Catalytic Synthesis of Cyclo(Ser-Tyr)

This protocol is based on the modern, efficient synthesis using a diboronic acid anhydride catalyst, which avoids intermediate purification steps.[6]

Materials:

  • N-Boc-L-Serine (1.0 eq)

  • L-Tyrosine methyl ester (1.0 eq)

  • Diboronic acid anhydride catalyst (e.g., 3,3',5,5'-tetramethyl-[1,1'-biphenyl]-2,2'-diylbis(boronic acid anhydride)) (0.1 eq)

  • Toluene (10 vol)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Step 1: Catalytic Condensation: To a suitable reactor, charge N-Boc-L-Serine, L-Tyrosine methyl ester, the diboronic acid anhydride catalyst, and toluene. Heat the mixture to 80-90°C for 8-12 hours with azeotropic removal of water. Causality: The catalyst activates the carboxylic acid, facilitating a dehydration reaction with the amine to form the peptide bond, with water as the only byproduct, thus maximizing atom economy.[6]

  • Reaction Monitoring: Monitor the formation of the linear dipeptide by HPLC. Once complete, cool the reaction mixture to room temperature. The reaction proceeds without isolating the intermediate.

  • Step 2: Deprotection: Cool the mixture to 0-5°C and slowly add trifluoroacetic acid (TFA). Stir at room temperature until the Boc-deprotection is complete (monitored by HPLC). Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, exposing the N-terminal amine required for the subsequent cyclization.

  • Step 3: Intramolecular Cyclization: Cool the mixture again to 0-5°C and carefully add diisopropylethylamine (DIPEA) to neutralize the TFA and raise the pH to ~8-9. Heat the mixture to reflux for 6-10 hours. Causality: The free N-terminal amine, now present in the same pot, undergoes intramolecular cyclization with the C-terminal methyl ester, driven by heat, to form the final piperazinedione product.

  • Work-up and Isolation: Upon completion, cool the reaction, perform an aqueous wash to remove salts, and concentrate the organic layer. The product is then isolated via crystallization from a suitable solvent system (e.g., ethyl acetate/heptane).

Data Summary & Method Comparison

ParameterProtocol 1: Thermal CyclizationProtocol 2: Catalytic One-Pot
Starting Materials Dipeptide EsterN-Protected & Free Amino Acids
Key Reagents Base (TEA)Catalyst, Acid (TFA), Base (DIPEA)
Number of Operations Multiple steps (synthesis, isolation, purification)One-pot, three sequential reactions
Intermediate Purification Required (for dipeptide ester)Not required[6]
Purification Method CrystallizationCrystallization
Scalability Advantages Simple, robust, well-understood process.High atom economy, reduced unit operations, less waste.
Potential Challenges Requires pre-synthesis of dipeptide ester.Catalyst cost and sourcing, handling of TFA at scale.

Conclusion

The large-scale synthesis of piperazinediones is a critical enabling technology for the development of novel pharmaceuticals. While traditional thermal cyclization methods are robust and widely implemented, modern catalytic one-pot approaches offer significant advantages in efficiency, atom economy, and reduced operational complexity.[6] A successful scale-up campaign hinges on a deep understanding of process variables such as thermal management, mixing, and the design of a scalable purification strategy.[10] By carefully selecting the synthetic route and meticulously optimizing the process parameters, researchers and drug development professionals can ensure a reliable and cost-effective supply of these vital heterocyclic scaffolds.

References

Troubleshooting & Optimization

Technical Support Center: Improving Diastereoselectivity in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges related to diastereoselectivity. Our goal is to move beyond simple protocols and provide a deeper understanding of the causal factors that govern stereochemical outcomes, enabling you to troubleshoot effectively and optimize your synthetic routes.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses fundamental principles that are essential for diagnosing issues in diastereoselective reactions.

Q1: What is diastereoselectivity and why is it crucial in asymmetric synthesis?

A: Diastereoselectivity is the preferential formation of one diastereomer over another in a chemical reaction. When a reaction creates a new stereocenter in a molecule that already contains at least one stereocenter, two or more diastereomeric products can be formed. These are stereoisomers that are not mirror images of each other and, crucially, have different physical and chemical properties.

The outcome of a diastereoselective reaction is typically quantified by the diastereomeric ratio (d.r.) , which compares the amount of the major diastereomer to the minor one (e.g., 95:5 d.r.). This can also be expressed as diastereomeric excess (de%) , calculated as:

de% = (% major diastereomer - % minor diastereomer)

Controlling diastereoselectivity is paramount in fields like drug development because different diastereomers of a molecule can have vastly different biological activities, potencies, and toxicological profiles.[1][2] A highly selective synthesis is more efficient, reduces the burden of separating isomers, and ensures the desired therapeutic agent is produced.[1][3]

Q2: What's the difference between kinetic and thermodynamic control, and how does it affect my reaction's diastereoselectivity?

A: The distinction between kinetic and thermodynamic control is one of the most important concepts in troubleshooting stereoselectivity.[4][5] It determines which product dominates based on the reaction conditions, particularly temperature and time.[4][6][7]

  • Kinetic Control: This regime favors the product that is formed fastest. This product arises from the transition state with the lowest activation energy (Ea). Kinetic control is typically achieved at lower temperatures, where the reverse reaction is slow or non-existent, effectively "trapping" the first-formed product.[5][7]

  • Thermodynamic Control: This regime favors the product that is the most stable (lowest Gibbs free energy, ΔG). It requires conditions—usually higher temperatures and longer reaction times—that allow the initial products to revert to the starting materials or intermediates and equilibrate.[4][8] The system has enough energy to overcome the activation barriers of both forward and reverse reactions, eventually settling on the lowest energy product.[4]

A common scenario is that the kinetically favored diastereomer is not the most thermodynamically stable one. Therefore, simply changing the reaction temperature can sometimes completely reverse the diastereomeric ratio.[4][6]

Part 2: Troubleshooting Guide - Common Experimental Issues

This section provides structured guidance for specific problems you may encounter in the lab.

Scenario 1: My diastereomeric ratio (d.r.) is low or non-existent (≈1:1). Where do I start?

A: A poor d.r. indicates that the energy difference between the transition states leading to the different diastereomers is negligible. The first step is to ensure experimental rigor before attempting extensive optimization.

Initial Checks:

  • Reagent Purity: Impurities can poison catalysts or introduce competing reaction pathways. Verify the purity of starting materials, solvents, and catalysts.

  • Stoichiometry: Incorrect stoichiometry, especially of the chiral directing group (auxiliary, ligand, or catalyst), can lead to a non-selective background reaction.

  • Inert Atmosphere: Many organometallic reagents and catalysts are sensitive to air and moisture. Ensure your reaction is performed under strictly anhydrous and anaerobic conditions if required.[9]

If these checks do not reveal an obvious error, a systematic optimization is necessary. The following workflow illustrates a logical approach.

G cluster_0 Troubleshooting Low Diastereoselectivity Start Low d.r. (e.g., < 3:1) Temp_Screen Step 1: Temperature Screen (e.g., -78°C, -40°C, 0°C, RT) Start->Temp_Screen Identify Kinetic/Thermodynamic Regime Solvent_Screen Step 2: Solvent Screen (Polar vs. Nonpolar) Temp_Screen->Solvent_Screen Optimize Transition State Solvation Reagent_Screen Step 3: Reagent/Catalyst Modification Solvent_Screen->Reagent_Screen Increase Steric/Electronic Bias Result Improved d.r. Reagent_Screen->Result

Caption: A systematic workflow for optimizing a diastereoselective reaction.

Focus on Temperature: The Kinetic vs. Thermodynamic Dilemma Temperature is often the most impactful and easily adjustable parameter.[5][10] Running the reaction at a range of temperatures will reveal whether the system is under kinetic or thermodynamic control.

Experimental Protocol: Temperature Screening

  • Set up four identical reactions in parallel under strictly anhydrous conditions.

  • Cool each reaction to a different temperature: -78 °C (dry ice/acetone), -40 °C (dry ice/acetonitrile), 0 °C (ice/water), and 25 °C (room temperature).

  • Add the final reagent simultaneously (if possible) and stir for a set period (e.g., 4 hours).

  • Quench all reactions identically and analyze the crude d.r. by ¹H NMR or HPLC.[11]

Data Presentation: Effect of Temperature on a Model Aldol Reaction

EntryTemperature (°C)Diastereomeric Ratio (syn:anti)Control Regime
1-7895:5Kinetic
2-4088:12Kinetic
3060:40Mixed
42530:70Thermodynamic

This hypothetical data illustrates how lower temperatures can favor the kinetic product, while higher temperatures allow equilibration to the more stable thermodynamic product.

Scenario 2: I'm getting the wrong diastereomer as the major product. How can I reverse the selectivity?

A: Obtaining the undesired diastereomer indicates that the facial bias of your reaction is opposite to what you need. Reversing this requires altering the structure of the transition state. This can be achieved through several powerful strategies.

Understanding Steric Models (e.g., Felkin-Anh) Models like the Felkin-Anh model for nucleophilic addition to chiral aldehydes and ketones help predict the favored diastereomer by analyzing the steric hindrance around the electrophilic center. The model posits that the nucleophile will attack from the least hindered trajectory, avoiding the largest substituent.

Caption: The Felkin-Anh model predicts the major diastereomer.

Strategies for Reversing Selectivity:

  • Catalyst/Ligand Control: This is a powerful strategy where the chirality of the catalyst or its ligand overrides the inherent bias of the substrate.[2][12][13] By choosing a catalyst with a different chiral environment, you can often force the reaction through a different transition state to produce the opposite diastereomer.[12][14] For example, certain dirhodium catalysts can favor trans-pyrrolidines, while others favor the cis-isomers in C-H insertion reactions.[13]

  • Chiral Auxiliary Modification: Chiral auxiliaries are temporarily attached to a substrate to direct the stereochemical outcome.[1] Switching to an auxiliary with a different steric or electronic profile can effectively reverse selectivity. For instance, Evans oxazolidinones are renowned for producing syn-aldol products, while other auxiliaries might be used to target anti-products.[1][9]

  • Solvent Effects: The solvent is not merely a medium but an active participant in the transition state.[15][16] Changing solvent polarity or coordinating ability can dramatically alter diastereoselectivity, sometimes even reversing it completely.[17][18] Polar solvents might stabilize one transition state over another through dipole interactions or hydrogen bonding, while non-coordinating solvents might favor a more compact, chelated transition state.[15][16][17]

Data Presentation: Comparison of Reagents on a Model Reaction

EntryChiral Control MethodReagent/CatalystSolventd.r. (A:B)
1Substrate ControlAchiral ReagentCH₂Cl₂3:1
2Catalyst Control(R)-Catalyst XCH₂Cl₂>95:5
3Catalyst Control(S)-Catalyst XCH₂Cl₂5:>95
4Auxiliary Control(R)-Auxiliary YToluene>98:2

This hypothetical data shows how a chiral catalyst or auxiliary can easily override weak substrate control to give excellent selectivity for either diastereomer.

Scenario 3: My diastereoselectivity is inconsistent between batches. What are the likely causes of this irreproducibility?

A: Irreproducibility is a frustrating problem that often points to subtle variations in experimental parameters.

  • Water Content: For reactions involving water-sensitive reagents (e.g., organolithiums, Lewis acids), trace amounts of water can have a profound impact. Ensure solvents are rigorously dried and reagents are handled under a robust inert atmosphere.

  • Temperature Fluctuations: Maintaining a consistent low temperature is critical. A reaction at "-78 °C" that warms to -60 °C may exhibit a different d.r. Use a cryostat or ensure your cooling bath is well-maintained throughout the addition and reaction time.

  • Rate of Addition: Adding a reagent too quickly can cause localized heating and concentration gradients, leading to side reactions or a reduction in selectivity. A slow, controlled addition via syringe pump is often essential for reproducibility.

  • Stirring and Mixing: Inefficient stirring can lead to a heterogeneous reaction mixture, affecting rates and selectivity. Ensure the stir rate is sufficient to maintain a uniform suspension or solution.

Part 3: Advanced Strategies & Methodologies
Q: What is "Double Stereodifferentiation" and how can I use it to my advantage?

A: Double stereodifferentiation occurs when two chiral entities—such as a chiral substrate and a chiral reagent—are reacted together.[8] The stereochemical biases of the two components can either reinforce each other or oppose each other.

  • Matched Pair: The substrate and reagent both favor the formation of the same diastereomer. This often results in exceptionally high diastereoselectivity, even if each component alone provides only modest selectivity.[8]

  • Mismatched Pair: The substrate and reagent have opposing stereochemical preferences. This leads to a "competition" that typically results in poor diastereoselectivity.[8]

Understanding this principle is crucial. If you have a chiral substrate with a known facial bias, you can select a chiral reagent or catalyst that reinforces that bias (a matched pair) to achieve a near-perfect d.r. Conversely, if a reaction is giving poor results, it may be an unrecognized mismatched pair.

Q: How do I accurately determine the diastereomeric ratio of my product mixture?

A: Accurate determination of d.r. is essential for optimization. The most common methods are:

  • ¹H NMR Spectroscopy: This is the fastest method. Diastereomers have distinct chemical shifts. By integrating the signals unique to each diastereomer, you can calculate the d.r. For complex spectra where signals overlap, band-selective pure shift NMR techniques can collapse multiplets into singlets, dramatically improving resolution and accuracy.[11]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can separate enantiomers, but standard reverse-phase or normal-phase HPLC is often sufficient to separate diastereomers due to their different physical properties.

  • Gas Chromatography (GC): For volatile compounds, GC with a suitable column can provide excellent separation of diastereomers.

It is often good practice to confirm the d.r. by a secondary method, especially during the final characterization of a new process.

References

Technical Support Center: Troubleshooting Low Enanimantioselectivity in Asymmetric Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low enantioselectivity in their reactions. Achieving high enantiomeric excess (ee) is often a delicate balance of multiple factors, and a systematic approach is key to success.

Section 1: Diagnosing the Root Cause of Low Enantioselectivity

Low enantioselectivity is a frequent challenge in asymmetric synthesis and can arise from various factors related to the catalyst, reagents, or reaction conditions.[1][2] A methodical investigation is crucial to pinpoint the source of the problem.

Q1: My asymmetric reaction is yielding a nearly racemic product. What are the most common culprits?

Several factors can lead to a significant drop in enantioselectivity. The most common issues can be categorized as follows:

  • Catalyst System Integrity : This is the first area to scrutinize.

    • Suboptimal Catalyst/Ligand Choice : The selected chiral catalyst or ligand may not be well-suited for your specific substrate, resulting in poor stereochemical recognition.[2]

    • Catalyst Decomposition or Deactivation : Many asymmetric catalysts are sensitive to air, moisture, or impurities.[1] Decomposition can lead to the formation of a non-selective or less selective catalytic species.[1][3]

    • Improper Catalyst Activation : If your catalyst requires pre-activation, incomplete or improper activation can result in a mixture of active and inactive species, leading to a drop in enantioselectivity.

    • Incorrect Catalyst Loading : Both excessively high and low catalyst loadings can negatively impact the enantiomeric excess.[1]

  • Reaction Condition Deviations : The reaction environment plays a critical role in the stereochemical outcome.

    • Suboptimal Temperature : Higher temperatures can reduce the energy difference between the diastereomeric transition states, leading to lower enantioselectivity.[1]

    • Inappropriate Solvent : The solvent's polarity and coordinating ability can significantly influence the transition state geometry and, consequently, the enantioselectivity.[2][4] An unsuitable solvent can disrupt the crucial interactions required for high stereochemical induction.[4]

    • Incorrect Concentration : Reactant concentrations can affect reaction kinetics and, in some cases, lead to the formation of catalyst aggregates with different selectivities.[1]

  • Substrate and Reagent Purity : The quality of your starting materials is paramount.

    • Impurities : Impurities in the substrate or reagents can interfere with the catalyst's function or participate in non-selective background reactions.[1][2]

    • Presence of Water or Oxygen : Many catalytic systems are highly sensitive to atmospheric contaminants. Rigorous exclusion of air and moisture is often necessary.[1]

Q2: How can I systematically troubleshoot the cause of low enantioselectivity?

A structured approach is essential to efficiently identify the problem. The following workflow provides a logical sequence for your investigation.

Troubleshooting_Workflow start Low ee Observed purity_check Verify Purity of Substrates & Reagents start->purity_check purity_check->purity_check setup_check Confirm Reaction Setup (Inert Atmosphere, Dry Glassware) purity_check->setup_check If pure setup_check->setup_check temp_opt Optimize Temperature (Typically Lower) setup_check->temp_opt If correct temp_opt->temp_opt solvent_screen Screen Solvents temp_opt->solvent_screen If no improvement ligand_screen Screen Chiral Ligands solvent_screen->ligand_screen If no improvement catalyst_loading Optimize Catalyst/Ligand Loading & Ratio ligand_screen->catalyst_loading If no improvement success High ee Achieved catalyst_loading->success Upon optimization Ligand_Optimization cluster_ligand Chiral Ligand cluster_catalyst Catalyst-Substrate Complex Steric_Properties Steric Bulk Transition_State Diastereomeric Transition States Steric_Properties->Transition_State Influences Electronic_Properties Electron Density Electronic_Properties->Transition_State Modulates Product Enantiomeric Product Ratio (ee) Transition_State->Product Determines

References

Technical Support Center: Strategies to Minimize Side Product Formation in Piperazinedione Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of piperazine-2,5-diones (also known as diketopiperazines or DKPs). The formation of these cyclic dipeptides, while conceptually straightforward, is often plagued by side reactions that can significantly impact yield, purity, and stereochemical integrity. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and optimize your synthetic outcomes.

Section 1: General Troubleshooting & FAQs

This section addresses common issues encountered during piperazinedione synthesis. The answers provide immediate troubleshooting steps and explain the underlying chemical principles.

Q1: My reaction mixture is turning yellow or brown, and my final product is discolored. What is causing this, and how can I prevent it?

A: A yellow or brown coloration is a classic indicator of oxidation.[1] The piperazinedione ring or the starting linear dipeptide can undergo dehydrogenation to form unsaturated, colored byproducts.[1] Impurities in your starting materials can sometimes catalyze these oxidative processes.[1]

Core Solution: The most critical preventative measure is to maintain a strict inert atmosphere throughout the entire reaction and workup process.

  • Inert Gas: Use nitrogen or argon to purge your reaction vessel before adding reagents and maintain a positive pressure of inert gas during the reaction.

  • Degassed Solvents: Dissolved oxygen in solvents is a primary culprit. Degas all solvents immediately before use. The "Freeze-Pump-Thaw" method is highly effective.[1]

  • Reaction Conditions: Minimize the reaction time and, if the kinetics of your cyclization allow, lower the reaction temperature to reduce the rate of oxidative side reactions.[1]

Q2: I'm observing a very low yield of my desired piperazinedione, with multiple unidentified spots on my TLC plate. Where should I start my investigation?

A: Low yields with multiple byproducts point to one or more competing side reactions. A systematic approach is needed to identify the primary issue. The workflow below outlines a logical troubleshooting process.

G start Low Yield of Piperazinedione check_sm Analysis of Starting Material: - Purity (NMR, LC-MS) - Stereochemistry start->check_sm check_reaction Analysis of Crude Reaction Mixture: - LC-MS to identify masses - Compare with expected side products start->check_reaction decision_polymer Masses suggest polymerization? check_reaction->decision_polymer decision_hydrolysis Mass of linear dipeptide still present? check_reaction->decision_hydrolysis decision_oxidation Masses suggest -2H or +16H? check_reaction->decision_oxidation decision_racemization Chiral analysis shows diastereomers/enantiomers? check_reaction->decision_racemization sol_polymer Strategy: Increase dilution (High Dilution Principle) decision_polymer->sol_polymer Yes sol_hydrolysis Strategy: - Ensure anhydrous conditions - Optimize cyclization catalyst/temp decision_hydrolysis->sol_hydrolysis Yes sol_oxidation Strategy: - Implement inert atmosphere - Use degassed solvents decision_oxidation->sol_oxidation Yes sol_racemization Strategy: - Use milder coupling agents - Control temperature during activation decision_racemization->sol_racemization Yes

Caption: Troubleshooting workflow for low piperazinedione yield.

Q3: How do I favor the desired intramolecular cyclization over intermolecular polymerization?

A: The key is to operate under high-dilution conditions. The intramolecular cyclization is a first-order reaction (rate depends on the concentration of the linear dipeptide), while intermolecular polymerization is a second-order reaction (rate depends on the square of the concentration). By significantly lowering the concentration of the linear dipeptide precursor, you kinetically favor the desired cyclization.

Practical Tip: A common strategy is to use a syringe pump to slowly add a solution of the linear dipeptide to a larger volume of heated solvent. This maintains a very low instantaneous concentration of the precursor, effectively suppressing polymerization.

Section 2: Deep Dive into Specific Side Products

This section provides detailed Q&A guides for tackling the most challenging and common side reactions in piperazinedione synthesis.

Issue 1: Aspartimide Formation

Aspartimide formation is a notorious side reaction, particularly when using Fmoc-based solid-phase peptide synthesis (SPPS) to prepare the linear dipeptide precursor.[2][3]

Q: What is aspartimide formation, and why is it problematic?

A: It is an intramolecular side reaction where the backbone amide nitrogen attacks the side-chain ester of an aspartic acid (Asp) residue, forming a five-membered cyclic imide (an aspartimide).[4] This is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[2] The resulting aspartimide is unstable and can lead to three major unwanted products:

  • α-peptide: The ring re-opens correctly.

  • β-peptide: The ring opens at the wrong carbonyl, leading to a structural isomer where the peptide backbone is connected through the side-chain carboxyl group.[2]

  • Piperidide Adducts: In Fmoc synthesis, the piperidine used for deprotection can attack and open the aspartimide ring, leading to piperidide-conjugated impurities.[2]

G cluster_main Desired Pathway cluster_side Side Reaction Pathway Linear Dipeptide\n(Asp-Xxx) Linear Dipeptide (Asp-Xxx) Piperazinedione Piperazinedione Linear Dipeptide\n(Asp-Xxx)->Piperazinedione Cyclization Aspartimide\nIntermediate Aspartimide Intermediate Linear Dipeptide\n(Asp-Xxx)->Aspartimide\nIntermediate Base-catalyzed cyclization β-peptide β-peptide Aspartimide\nIntermediate->β-peptide Piperidide Adduct Piperidide Adduct Aspartimide\nIntermediate->Piperidide Adduct

Caption: Desired cyclization vs. aspartimide side reaction.

Q: What are the most effective strategies to prevent aspartimide formation?

A: Prevention is key, as separating the resulting isomers is often difficult.

  • Backbone Protection: The most robust solution is to use a backbone-protecting group on the nitrogen of the amino acid following the Asp residue. Groups like 2-hydroxy-4-methoxybenzyl (Hmb) physically block the nucleophilic attack that initiates aspartimide formation.[2][4]

  • Optimized Deprotection: When using Fmoc chemistry, add an acid additive like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution. This reduces the basicity of the medium and protonates the intermediate, suppressing the side reaction.[2][4]

  • Sterically Hindered Protecting Groups: Using a more sterically bulky protecting group on the Asp side chain can slow the rate of aspartimide formation.[4]

Issue 2: Racemization

Maintaining stereochemical integrity is critical for the biological activity of the final product. Racemization can occur at several stages.

Q: At which steps is racemization most likely to occur?

A: The primary risk of racemization is during the activation of the carboxylic acid of an amino acid for peptide bond formation. The activated ester can tautomerize to an oxazolone, which has an acidic proton at the α-carbon that can be easily abstracted by base, leading to racemization. Histidine and Cysteine are particularly prone to this.[3] The use of strong bases or prolonged exposure to basic conditions during deprotection can also cause epimerization, especially at the C-terminal residue attached to a resin in SPPS.[4]

Q: How can I minimize racemization?

A:

  • Choice of Coupling Reagents: Use coupling reagents known to suppress racemization. Additives like HOBt or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are added to carbodiimide-mediated couplings to form active esters that are less prone to racemization.

  • Temperature Control: Perform coupling reactions at low temperatures (e.g., 0 °C) to minimize the rate of oxazolone formation and subsequent epimerization.

  • Base Selection: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) for neutralization steps, and use it in the minimum stoichiometric amount required.

Section 3: Protocols and Methodologies

This section provides standardized, step-by-step protocols for key procedures discussed in this guide.

Protocol 1: General Procedure for Inert Atmosphere Synthesis

This protocol is essential for preventing oxidative side products.[1]

Materials:

  • Schlenk flask or three-neck round-bottom flask

  • Inert gas source (Nitrogen or Argon) with a bubbler

  • Degassed reaction solvent

  • Reagents and starting materials

Procedure:

  • Assembly: Assemble the glassware and ensure all joints are well-sealed. Flame-dry the glassware under vacuum if performing a moisture-sensitive reaction.

  • Purging: Backfill the flask with inert gas. Perform at least three cycles of evacuating the flask with a vacuum pump and refilling with inert gas to remove all atmospheric oxygen.

  • Solvent Addition: Add the degassed solvent to the reaction flask via cannula or a gas-tight syringe.

  • Reagent Addition: Add reagents under a positive flow of inert gas. For solids, a powder funnel with an inert gas inlet can be used. For liquids, use gas-tight syringes.

  • Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, typically by connecting the flask to a gas line with an oil or mercury bubbler.

Protocol 2: High-Dilution Cyclization of a Linear Dipeptide

This protocol is designed to maximize the yield of the desired cyclic product by minimizing polymerization.

Materials:

  • Large three-neck round-bottom flask equipped with a reflux condenser and inert gas inlet

  • Syringe pump

  • Gas-tight syringe with a long needle

  • Linear dipeptide precursor

  • Anhydrous, degassed high-boiling solvent (e.g., toluene, 2-butanol)[5]

Procedure:

  • Setup: Set up the reaction flask for inert atmosphere synthesis as described in Protocol 1. Add the bulk of the reaction solvent to the flask and heat it to the desired cyclization temperature (e.g., reflux).

  • Prepare Precursor Solution: Dissolve the linear dipeptide precursor in a minimal amount of the same anhydrous, degassed solvent and load it into the gas-tight syringe.

  • Slow Addition: Place the syringe on the syringe pump. Submerge the tip of the syringe needle below the surface of the hot solvent in the reaction flask.

  • Initiate Addition: Begin the slow addition of the dipeptide solution over several hours (e.g., 4-8 hours). The optimal addition rate depends on the specific reaction kinetics and must be determined empirically.

  • Completion: After the addition is complete, continue to heat the reaction mixture for an additional period (e.g., 1-2 hours) to ensure full cyclization.

  • Workup: Cool the reaction to room temperature before proceeding with standard aqueous workup and purification.

Section 4: Data Summary Table

The table below summarizes the common side products, their primary causes, and the most effective preventative strategies.

Side ProductPrimary Cause(s)Key Preventative StrategiesSusceptible Precursors
Oxidation/Dehydrogenation Presence of atmospheric oxygen; impurities.[1]Strict inert atmosphere; use of degassed solvents; lower reaction temperature.[1]All piperazinediones
Aspartimide Formation Base-catalyzed intramolecular cyclization of Asp side chain.[3][4]Backbone protection (Hmb); add HOBt to deprotection solution; use hindered side-chain protecting groups.[2][4]Peptides with Asp-Gly, Asp-Ala, Asp-Ser sequences.[2]
Intermolecular Polymerization High concentration of linear dipeptide precursor.High-dilution conditions (e.g., slow addition via syringe pump).All linear dipeptides
Racemization/Epimerization Oxazolone formation during carboxyl activation; strong bases.[6]Use racemization-suppressing coupling additives (HOBt, Oxyma); low temperature; use of non-nucleophilic bases.Cys, His, and other proteinogenic amino acids
Dipeptide Hydrolysis Presence of water during cyclization.Use anhydrous solvents and reagents; ensure starting material is dry.All linear dipeptides

References

Schöllkopf Auxiliary Reactions: A Technical Guide to Optimizing Yield and Purity

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for the Schöllkopf bis-lactim ether method for asymmetric amino acid synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful tool for creating non-proteinogenic α-amino acids. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's nuances, enabling you to troubleshoot effectively and push the boundaries of your synthetic applications. The Schöllkopf method is renowned for its high fidelity, but like any sophisticated technique, its success lies in the details of execution.

Core Principles: The Foundation of Stereoselectivity

The Schöllkopf method, established by Ulrich Schöllkopf in the early 1980s, is a robust strategy for the asymmetric synthesis of α-amino acids.[1][2] The entire process hinges on the temporary installation of a chiral auxiliary, most commonly derived from L- or D-valine, onto a glycine template.[1][3] This auxiliary dictates the stereochemical outcome of a subsequent alkylation reaction.

The key intermediate is a bislactim ether, a rigid heterocyclic system. Deprotonation of the glycine's prochiral α-carbon creates a planar aza-enolate. The steric bulk of the auxiliary's isopropyl group effectively shields one face of this enolate.[1][3] Consequently, an incoming electrophile is directed to attack from the opposite, less hindered face, leading to exceptionally high diastereoselectivity, often exceeding 95% d.e.[3] The final step involves acidic hydrolysis to cleave the newly synthesized amino acid from the auxiliary, which can then be recovered.[1]

Schollkopf_Workflow cluster_0 Auxiliary Synthesis cluster_1 Asymmetric Alkylation cluster_2 Cleavage & Isolation A Glycine + Chiral Valine B Diketopiperazine (DKP) A->B Cyclization C Bis-Lactim Ether B->C O-Methylation (Meerwein's Salt) D Deprotonation (n-BuLi, -78°C) C->D E Planar Aza-Enolate D->E Forms Stereocenter F Alkylated Adduct E->F Electrophile (R-X) Attack from less hindered face G Hydrolysis (mild aq. acid) F->G H Amino Acid Ester + Valine Ester G->H I Purification H->I

Caption: General workflow of the Schöllkopf amino acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes the valine-derived auxiliary so effective?

The effectiveness of the valine-derived auxiliary is rooted in its conformational rigidity and steric profile. Once the diketopiperazine is formed and converted to the bis-lactim ether, the ring system is relatively planar.[3] The isopropyl group from the valine residue projects out from this plane, acting as a powerful steric shield. When the planar lithium aza-enolate is formed at the adjacent glycine position, this isopropyl group effectively blocks one face of the molecule, forcing electrophiles to approach from the opposite side.[1] Valine provides an ideal balance: its side chain is large enough to ensure high stereodirection but not so large as to impede the reaction of the enolate itself.[1]

Q2: I'm considering a large-scale synthesis. Are there alternatives to Meerwein's salt for the O-alkylation step?

While trimethyloxonium tetrafluoroborate (Meerwein's salt) is the classic reagent, its handling and stability can be concerns on a larger scale.[3] Improved and more practical large-scale syntheses have been developed that avoid highly toxic or unstable reagents.[4][5] For instance, protocols using dimethyl sulfate or other powerful alkylating agents under carefully controlled conditions can be effective. However, Meerwein's salt remains popular due to its high reactivity and clean reaction profile in this specific transformation. For any alternative, thorough optimization is critical to avoid N-alkylation or other side reactions.

Q3: How critical is the temperature during the deprotonation and alkylation steps?

Temperature control is absolutely critical for achieving high diastereoselectivity. The deprotonation with n-butyllithium (n-BuLi) and the subsequent alkylation are almost universally performed at low temperatures, typically -78 °C (a dry ice/acetone bath).[1]

  • Causality: At higher temperatures, the kinetic barrier for attack from the more hindered face can be overcome, leading to a decrease in the diastereomeric ratio. Furthermore, the lithium enolate intermediate may be less stable, potentially leading to side reactions or decomposition before the electrophile is added. Maintaining a consistently low temperature ensures that the reaction proceeds under kinetic control, favoring the sterically preferred pathway.

Q4: Can I use electrophiles other than alkyl halides?

Yes, the versatility of the Schöllkopf auxiliary is one of its greatest strengths. A wide array of electrophiles can be used successfully, including:

  • Alkyl halides and sulfonates[3]

  • Aldehydes and ketones (for synthesizing β-hydroxy-α-amino acids)[3]

  • Epoxides[3]

  • Acyl chlorides[3]

  • Enones (for conjugate addition reactions)[3]

This flexibility allows for the synthesis of a vast range of complex and non-natural amino acids, which is particularly valuable in medicinal chemistry for creating protease-resistant peptides or novel pharmacophores.[3]

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific experimental failures in a direct question-and-answer format.

Issue Area 1: Bis-Lactim Ether Synthesis

Q: My initial diketopiperazine (DKP) cyclization gives a very low yield. What am I doing wrong?

A: This is a common stumbling block. The DKP formation is a thermal condensation that requires forcing conditions, and incomplete reaction or side product formation can plague yields.

  • Cause 1: Insufficient Heat/Time: Ensure your reaction (typically of the dipeptide methyl ester) is heated sufficiently, often in a high-boiling solvent like toluene or xylene with a Dean-Stark trap to remove methanol and drive the equilibrium.

  • Cause 2: Starting Material Purity: The purity of the initial dipeptide is crucial. Impurities can interfere with the cyclization.

  • Solution: Consider alternative methods. Microwave-assisted synthesis has been shown to dramatically improve yields and reduce reaction times for DKP formation, often using water as a solvent, which is a significant green chemistry improvement.[6]

Q: The O-methylation with Meerwein's salt is incomplete, and I have a mixture of mono- and bis-methylated products. How can I drive it to completion?

A: Incomplete O-methylation is usually due to reagent stoichiometry or deactivation.

  • Cause 1: Insufficient Reagent: Meerwein's salt is moisture-sensitive. Ensure you are using a fresh, high-quality batch and weigh it in a dry environment. It is common to use a slight excess (e.g., 2.2 equivalents) to ensure complete reaction.

  • Cause 2: Reaction Time/Temperature: While the reaction is often fast, ensure it has stirred long enough at room temperature or with gentle warming as per your protocol.

  • Solution: Ensure your DKP starting material is completely dry and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous dichloromethane as the solvent. Adding the DKP as a solution to a suspension of Meerwein's salt can improve mixing and reactivity.

Issue Area 2: Asymmetric Alkylation

Q: My diastereomeric excess (% de) is consistently low (e.g., 80-90%) instead of the expected >95%. What are the likely causes?

A: A drop in diastereoselectivity almost always points to a deviation from optimal conditions during the crucial metallation and alkylation steps.

Diastereoselectivity_Troubleshooting Start Low Diastereoselectivity Observed Q1 Was the reaction kept at -78°C throughout addition? Start->Q1 S1 Root Cause: Temperature Fluctuation Solution: Use a well-insulated bath. Monitor internal temperature. Pre-cool all solutions before addition. Q1->S1 A1_No Q2 Was the n-BuLi solution properly titrated and fresh? Q1->Q2 A1_Yes A1_Yes Yes A1_No No S2 Root Cause: Inaccurate Stoichiometry Solution: Titrate n-BuLi before use. Partial degradation leads to weaker base (LiOH, etc.) affecting enolate formation. Q2->S2 A2_No Q3 Was the electrophile added neat or as a pre-cooled solution? Q2->Q3 A2_Yes A2_Yes Yes A2_No No S3 Root Cause: Localized Warming Solution: Add electrophile slowly as a solution in dry, pre-cooled THF. This dissipates the heat of reaction. Q3->S3 A3_No End High Diastereoselectivity Restored Q3->End A3_Yes A3_Yes Pre-cooled Solution A3_No Neat/Warm

References

Technical Support Center: Overcoming Challenges in the Removal of Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to navigating the intricacies of chiral auxiliary removal. As researchers, scientists, and professionals in drug development, achieving a clean, efficient, and stereochemically intact cleavage of a chiral auxiliary is a critical step in asymmetric synthesis.[1][2] This guide is designed to provide you with in-depth troubleshooting strategies and practical, field-proven insights to overcome common hurdles encountered during this pivotal stage of your synthetic workflow.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles to empower your decision-making process.

Why is my chiral auxiliary cleavage incomplete?

Incomplete cleavage is one of the most frequent challenges, leading to reduced yields and complex purification. Let's diagnose the potential causes and explore systematic solutions.

Initial Checks: The Low-Hanging Fruit

Before delving into more complex optimizations, always verify the fundamentals:

  • Reagent Quality and Stoichiometry: Ensure all reagents, especially the cleaving agent, are fresh and of high purity. For hydrolytic cleavages like the LiOH/H₂O₂ system for Evans' auxiliaries, the precise concentration and equivalents of the reagents are paramount.[3] Often, a modest excess of the cleaving reagent is necessary to drive the reaction to completion.[3]

  • Reaction Monitoring: Are you confident the reaction has truly stalled? Use reliable analytical techniques like TLC or LC-MS to monitor the reaction's progress over a sufficient time course.[3][4]

Advanced Troubleshooting: Optimizing for Success

If the basics are in order, consider these more nuanced factors:

  • Reaction Conditions:

    • Temperature: Some cleavage reactions require thermal energy to overcome activation barriers. However, for thermally sensitive substrates, elevated temperatures can lead to side reactions or epimerization.[3][4] Conversely, some reactions may need to be run at lower temperatures to improve selectivity.

    • Solvent: The choice of solvent can dramatically influence reaction rates and outcomes by affecting solubility and reagent reactivity.[3] For instance, in the cleavage of Oppolzer's sultam, using a co-solvent like methanol can enhance reaction homogeneity and accelerate the process.[3]

  • Steric Hindrance: A sterically encumbered substrate can physically block the approach of the cleaving reagent to the scissile bond. If you suspect steric hindrance is the culprit, consider:

    • Switching to a less sterically demanding cleaving reagent.

    • Employing a different cleavage methodology altogether (e.g., reductive vs. hydrolytic). For very crowded N-acyl oxazolidinones, a method using benzyl mercaptan has been developed.[3]

Troubleshooting_Incomplete_Cleavage cluster_optimization Optimization Strategies start Incomplete Auxiliary Cleavage Detected reagent_check Verify Reagent Quality & Stoichiometry start->reagent_check reaction_monitoring Confirm Stalled Reaction with TLC/LC-MS reagent_check->reaction_monitoring Reagents OK success Complete Cleavage Achieved reagent_check->success Issue Resolved optimization Optimize Reaction Conditions reaction_monitoring->optimization Reaction Stalled reaction_monitoring->success Reaction Incomplete, Needs More Time steric_hindrance Assess Steric Hindrance optimization->steric_hindrance Optimization Fails optimization->success Issue Resolved temp Adjust Temperature alternative_methods Investigate Alternative Cleavage Methods steric_hindrance->alternative_methods High Hindrance Suspected steric_hindrance->success Less Hindered Reagent Works alternative_methods->success solvent Change Solvent System time Extend Reaction Time

How can I prevent epimerization during auxiliary removal?

The loss of stereochemical integrity at a newly formed stereocenter is a critical failure. Epimerization typically occurs via the formation of a planar enol or enolate intermediate, particularly under harsh acidic or basic conditions.[5][6]

Key Strategies to Maintain Stereochemical Purity:

  • Mind your Base (or Acid): The strength and stoichiometry of the acid or base used for cleavage are critical.[7] For substrates with an acidic α-proton, even mild bases can promote epimerization.[7] Consider using less basic nucleophiles; for example, lithium hydroperoxide (LiOOH) is less basic than lithium hydroxide (LiOH) and can be a better choice for sensitive substrates.[8]

  • Temperature Control: Lowering the reaction temperature (e.g., to 0 °C or -78 °C) is a powerful tool to minimize the rate of enolization and subsequent epimerization.[5]

  • Choose the Right Cleavage Method: Some cleavage methods are inherently gentler than others. Reductive cleavage (e.g., using LiAlH₄ or LiBH₄) is often milder than harsh hydrolytic conditions and can be a good alternative for epimerization-prone products.[9]

  • Substrate Structure Awareness: Be aware that certain structural motifs increase the risk of epimerization. The presence of an abstractable proton alpha to a carbonyl group is a classic example.[7] Amino acids with electron-withdrawing side chains, such as phenylalanine, are also more susceptible.[6][10]

Epimerization_Factors epimerization Epimerization Risk factors { Key Contributing Factors |  Harsh Reaction Conditions (pH, Temp) |  Strong Base/Acid Stoichiometry |  Substrate Susceptibility (α-proton) |  Prolonged Reaction Times} epimerization->factors solutions { Mitigation Strategies |  Use Milder Reagents (e.g., LiOOH vs. LiOH) |  Lower Reaction Temperature |  Choose Alternative Cleavage (e.g., Reductive) |  Careful Monitoring to Minimize Time} factors:f1->solutions:s2 factors:f2->solutions:s1 factors:f3->solutions:s3 factors:f4->solutions:s4

What are the best practices for product purification after auxiliary cleavage?

Effective purification is essential to isolate your enantiomerically pure product from the cleaved auxiliary and any side products.

A Multi-Step Purification Strategy:

  • Separation of Diastereomers Before Cleavage: One of the major advantages of using chiral auxiliaries is the formation of diastereomers, which can often be separated by standard techniques like column chromatography or crystallization before the auxiliary is removed.[1] This can be a more straightforward path to obtaining an enantiomerically pure final product.

  • Aqueous Workup and Extraction: A liquid-liquid extraction is typically the first step to remove the now-cleaved auxiliary (which is often water-soluble) and other inorganic byproducts.[3][11] The choice of organic solvent for extraction should be based on the solubility of your desired product.

  • Column Chromatography: Silica gel column chromatography is a workhorse for purifying the final product from any remaining impurities.[3][11] Be aware that silica gel can be slightly acidic, which may pose a risk for acid-sensitive products or could potentially cause epimerization in susceptible compounds.[5] In such cases, using a neutralized silica gel or a different stationary phase may be necessary.

  • Crystallization: If your product is a solid, crystallization can be an excellent final purification step, which can sometimes even enhance the enantiomeric purity.[3][12]

  • Auxiliary Recovery and Recycling: Many chiral auxiliaries are valuable.[12] Design your purification strategy to enable the efficient recovery of the auxiliary for reuse, which improves the overall cost-effectiveness and sustainability of your synthesis.[12] For example, Oppolzer's sultam can be recovered and recycled.[13][14]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right cleavage method for my specific chiral auxiliary?

The optimal cleavage method is highly dependent on the structure of the chiral auxiliary and the desired functional group in your final product. The table below summarizes common cleavage methods for widely used auxiliaries.

Chiral AuxiliaryDesired ProductCommon Cleavage ReagentsReference
Evans' Oxazolidinone Carboxylic AcidLiOH / H₂O₂[3][15][16]
AlcoholLiAlH₄ or LiBH₄[9]
AldehydeLiAlH(OtBu)₃[9]
Oppolzer's Sultam Carboxylic AcidLiOH / H₂O₂ or TBAH/H₂O₂[17]
AlcoholLiAlH₄[17]
EsterNaOMe / MeOH[17]
Myers' Pseudoephedrine Amide Carboxylic AcidAcid or Base Hydrolysis[1]
AlcoholLiAlH₄[1]
AldehydeLiAlH(OtBu)₃[1]
(R,R)-Hydrobenzoin Aldehyde/Ketone (from acetal)Periodic Acid (HIO₄)[5]
Diol (from benzyl ether)Catalytic Hydrogenation (Pd/C, H₂)[5]

Q2: What are the potential side reactions during the removal of Evans' oxazolidinones with LiOH/H₂O₂?

The standard LiOH/H₂O₂ cleavage is generally robust, but there are two key side reactions to be aware of:

  • Endocyclic Cleavage: Attack of hydroxide (from LiOH) at the carbamate carbonyl of the oxazolidinone ring can occur, leading to ring-opening of the auxiliary and formation of an undesired hydroxyamide byproduct.[8][16][18] Using lithium hydroperoxide (LiOOH, formed in situ from LiOH and H₂O₂) favors the desired exocyclic cleavage at the amide carbonyl.[8][15][18]

  • Oxygen Evolution: The initial product of the cleavage is a peracid, which is not stable under the reaction conditions and can be reduced by excess H₂O₂, leading to the release of oxygen gas.[16] This can be a significant safety concern on a larger scale due to the potential for pressure buildup and the creation of a flammable atmosphere with the organic solvent.[9][16] Careful monitoring and ensuring proper venting are crucial.

Q3: Can I recover and reuse my chiral auxiliary?

Yes, and this is a key consideration for sustainable and cost-effective synthesis.[12] The ability to recover the auxiliary in high yield is a hallmark of a well-designed synthetic process. For example, after a LiOH/H₂O₂ cleavage of an Evans' auxiliary, the auxiliary can typically be recovered from the organic layer during the aqueous workup.[3][11] Similarly, Oppolzer's sultam can be efficiently recovered and reused, even in continuous flow systems.[13][14]

Experimental Protocols

Protocol 1: General Procedure for Hydrolytic Cleavage of Evans' N-Acyl Oxazolidinones

This protocol describes the standard LiOH/H₂O₂ method to yield a carboxylic acid.

  • Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio). Cool the solution to 0 °C in an ice bath.[3][19]

  • Reagent Addition: To the cooled solution, add a 30% aqueous solution of hydrogen peroxide (H₂O₂, ~4-5 equivalents) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (LiOH, ~2-3 equivalents).[19]

  • Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).[19]

  • Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) to reduce the excess peroxide.[11][19]

  • Workup: Allow the mixture to warm to room temperature. Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and perform an extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove the chiral auxiliary.[3][11][19]

  • Product Isolation: Acidify the aqueous layer to a pH of ~2-3 with an appropriate acid (e.g., 1M HCl) and then extract the desired carboxylic acid product with an organic solvent (e.g., ethyl acetate).[3][11]

Experimental_Workflow start Start: N-Acyl Oxazolidinone dissolve 1. Dissolve in THF/H₂O Cool to 0 °C start->dissolve add_reagents 2. Add H₂O₂ then LiOH (dropwise) dissolve->add_reagents monitor 3. Monitor by TLC add_reagents->monitor quench 4. Quench with Na₂SO₃ monitor->quench workup 5. Workup: Remove THF, Extract Auxiliary quench->workup isolate 6. Isolate: Acidify Aqueous Layer, Extract Product workup->isolate end End: Pure Carboxylic Acid isolate->end

References

enhancing the synthetic efficiency of cyclic peptide formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Cyclic Peptide Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of peptide macrocyclization. Here, we address common experimental challenges with in-depth, field-proven insights to enhance your synthetic efficiency and final product purity.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the planning and execution of cyclic peptide synthesis.

Q1: What are the main advantages of cyclizing a peptide? Cyclization confers several advantageous properties compared to linear peptides. The constrained conformation of cyclic peptides often leads to higher receptor binding affinity and specificity by reducing the entropic penalty upon binding.[1][2][3] This structural rigidity also significantly increases resistance to proteolytic degradation by exopeptidases, enhancing metabolic stability and in vivo half-life.[1][2]

Q2: Should I perform cyclization on-resin or in solution? The choice depends on your peptide's sequence, length, and solubility.[4]

  • On-Resin Cyclization: This method is often preferred because the solid support creates a "pseudo-dilution" effect.[4][5] By anchoring the peptides, intermolecular reactions like dimerization and polymerization are minimized, which can simplify purification.[4] However, the peptide's conformation while attached to the resin might sterically hinder efficient cyclization.[4][6]

  • Solution-Phase Cyclization: This approach offers greater flexibility in choosing solvents and allows the peptide to adopt a more favorable conformation for cyclization.[6] Its main drawback is the requirement for high-dilution conditions (typically 1-5 mM) to prevent oligomerization, which can be inefficient for large-scale synthesis.[6][7][8]

Q3: How do I choose the best site for cyclization (the "ligation site")? Retrosynthetic planning is critical for success.[5][9] Avoid sterically hindered amino acids (e.g., Val, Ile) at the ligation junction, as they can significantly reduce cyclization yields.[5] To facilitate the entropically unfavorable ring closure, it's beneficial to incorporate "turn-inducing" elements like proline, D-amino acids, or N-methylated residues into the linear precursor sequence to pre-organize it into a cyclization-competent conformation.[5][9][10]

Q4: What are the most common side reactions during cyclization? The most prevalent side reactions include intermolecular dimerization or polymerization, racemization at the C-terminal residue, and reactions involving amino acid side chains (e.g., aspartimide formation).[4][11] Careful selection of coupling reagents, additives, and reaction conditions is essential to minimize these outcomes.[12][13]

Section 2: Troubleshooting Guide

This section addresses specific problems in a Q&A format, providing detailed causal explanations and actionable solutions.

Problem Area 1: Low Yield of the Cyclic Monomer

Q: My main product is dimer/oligomer, not the cyclic monomer. How can I fix this?

Causality: The formation of dimers and other oligomers is an intermolecular process that directly competes with the desired intramolecular cyclization.[11] When the concentration of the linear peptide is too high, the probability of one peptide's activated C-terminus reacting with another peptide's N-terminus increases, leading to polymerization.[7][11]

Solutions:

  • Implement High-Dilution Conditions: For solution-phase cyclization, the concentration of the linear peptide is the most critical factor.

    • Standard High Dilution: Aim for a peptide concentration in the range of 1-5 mM.[7][8] This physically separates the linear precursors in solution, favoring the intramolecular reaction.

    • Pseudo-High Dilution: This technique involves the slow, controlled addition of the linear peptide and coupling reagents to the reaction vessel.[14][15] Using a syringe pump to add the components over several hours maintains a very low instantaneous concentration, thus suppressing oligomerization even with a smaller total solvent volume.[14][16]

  • Optimize On-Resin Cyclization: If performing on-resin cyclization, the loading capacity of the resin is key.

    • A lower resin loading can increase the distance between peptide chains, reducing the chance of intermolecular dimerization.[17] However, experiments have shown that simply lowering the loading may not be sufficient if the peptide backbone is highly flexible.[17]

Problem Area 2: Racemization and Epimerization

Q: My final product shows two peaks on HPLC with the same mass, suggesting racemization. What causes this and how can I prevent it?

Causality: Racemization at the C-terminal amino acid is a major risk during the activation step of cyclization.[13][18] The most common mechanism involves the formation of a planar oxazolone intermediate.[18][19] The α-proton of this intermediate is acidic and can be abstracted by base, leading to a loss of stereochemical integrity. Certain amino acids like Cys and His are particularly susceptible.[18][19][20]

Solutions:

  • Select the Right Coupling Reagent and Additive Combination:

    • Additives: The use of additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (OxymaPure) is crucial.[7][13] These additives react with the activated carboxylic acid to form active esters that are less prone to racemization than the intermediates formed by coupling reagents alone.[13][21] HOAt and its derivatives are often considered superior due to electronic effects that accelerate coupling and suppress racemization.[21][22]

    • Reagents: Phosphonium-based reagents (e.g., PyBOP, PyAOP) are generally considered "cleaner" than uronium/aminium reagents (e.g., HBTU, HATU) as they do not have a risk of causing guanidinylation of the N-terminus, a side reaction that can occur if activation is slow.[21] For particularly difficult cyclizations, reagents like TDBTU have been shown to produce significantly less epimerization.[23][24]

  • Control the Base:

    • Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).[25]

    • Use the minimum amount of base necessary. Typically, 2-3 equivalents are sufficient. Excess base can accelerate racemization.[22]

  • Maintain Low Temperature: Running the reaction at a lower temperature (e.g., 0 °C to 4 °C) can slow the rate of racemization.

Problem Area 3: Other Common Side Reactions

Q: I'm seeing unexpected side products. What could they be?

Causality: Besides oligomerization and racemization, other side reactions can occur depending on the peptide sequence and reaction conditions.

Common Issues & Solutions:

  • Aspartimide Formation: Peptides containing Asp residues are prone to cyclization of the side-chain carboxylate with the backbone amide nitrogen, especially under basic or heated conditions.

    • Solution: Protect the preceding backbone amide nitrogen with a sterically bulky group like 2-hydroxy-4-methoxybenzyl (Hmb) during linear synthesis.[20] This group is removed during the final TFA cleavage.

  • Oxidation: Residues like Met, Trp, and Cys are susceptible to oxidation.

    • Solution: Degas all solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). If oxidation is still an issue, consider using scavengers, though ensure they are removed before cyclization.[7]

  • Incomplete Deprotection: Residual protecting groups from the linear synthesis can interfere with cyclization.

    • Solution: Before initiating cyclization, confirm complete deprotection of the N-terminal (e.g., Fmoc) and C-terminal (e.g., Allyl ester) groups. A Kaiser test can be used to confirm the presence of a free primary amine.[7]

Section 3: Protocols and Data

Comparative Table of Common Coupling Reagents
ReagentTypeAdvantagesDisadvantagesBest For
HATU Uronium/AminiumVery fast and efficient; low racemization with HOAt.[21][23][24]Can cause N-terminal guanidinylation if used in excess; expensive.[21][24]Difficult couplings, sterically hindered sites.[25]
HBTU Uronium/AminiumGood efficiency, widely used, less expensive than HATU.[25]Risk of guanidinylation; less reactive than HATU.[21]Routine cyclization reactions.
PyBOP PhosphoniumNo risk of guanidinylation; byproducts are water-soluble (for solution phase).[21][25]Less reactive than HATU; solutions should be made fresh.[21]General purpose, especially when avoiding guanidinylation is critical.
COMU UroniumHigh reactivity (comparable to HATU); based on safer OxymaPure additive.[22]Limited solution stability.[21]High-efficiency couplings where benzotriazole-based reagents are a safety concern.[22][25]
DIC/Oxyma CarbodiimideInexpensive, simple reagents.Can form N-acylurea byproduct; generally slower; higher risk of racemization without additive.Economical synthesis where speed is not critical and racemization risk is low.
Protocol: Standard Head-to-Tail Solution-Phase Cyclization

This protocol describes a general procedure for cyclizing a linear, fully deprotected peptide in solution under pseudo-high dilution conditions.

1. Materials & Reagents:

  • Linear Peptide (fully deprotected, lyophilized)

  • Coupling Reagent (e.g., PyBOP, 1.5 eq)

  • Additive (e.g., OxymaPure, 1.5 eq)

  • Base (e.g., DIEA, 3.0 eq)

  • Anhydrous, high-purity solvent (e.g., DMF or DCM)

  • Two programmable syringe pumps

  • Reaction vessel with a magnetic stirrer, under an inert atmosphere (Argon)

2. Procedure:

  • Prepare Solutions:

    • Syringe A (Peptide): Dissolve the linear peptide (1.0 eq) in the reaction solvent to a concentration of ~10 mM.

    • Syringe B (Reagents): In a separate vial, dissolve the coupling reagent (1.5 eq) and additive (1.5 eq) in the reaction solvent to a concentration of ~10 mM.

  • Setup Reaction Vessel:

    • Add the main volume of reaction solvent to the vessel. The volume should be calculated to achieve a final peptide concentration of 1-2 mM .

    • Add the base (3.0 eq) to the main solvent volume and begin stirring under an inert atmosphere.

  • Initiate Pseudo-High Dilution:

    • Set both syringe pumps to add their respective solutions (Syringe A and Syringe B) to the reaction vessel over a period of 4-6 hours.[14][16]

  • Reaction Monitoring:

    • Allow the reaction to proceed for an additional 12-24 hours after the addition is complete.

    • Monitor the reaction progress by taking small aliquots and analyzing via LC-MS. Look for the disappearance of the linear peptide mass and the appearance of the cyclic monomer mass.

  • Workup:

    • Once the reaction is complete, quench any remaining active esters with a small amount of water.

    • Remove the solvent under reduced pressure (rotary evaporation).

    • Re-dissolve the crude residue in a suitable solvent (e.g., Acetonitrile/Water with 0.1% TFA).

    • Purify the cyclic peptide using preparative RP-HPLC.

    • Confirm the identity and purity of the final product by analytical LC-MS and lyophilize the pure fractions.

Section 4: Visual Guides (Diagrams)

Workflow for Cyclic Peptide Synthesis

G cluster_0 Linear Peptide Synthesis cluster_1 Cyclization cluster_2 Purification & Analysis SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin & Global Deprotection SPPS->Cleavage Purify_Linear Purification of Linear Peptide (Optional) Cleavage->Purify_Linear Cyclization Macrocyclization Reaction (Solution or On-Resin) Purify_Linear->Cyclization Workup Reaction Workup & Quenching Cyclization->Workup Purify_Cyclic Preparative HPLC Workup->Purify_Cyclic Analysis LC-MS & NMR Analysis Purify_Cyclic->Analysis Lyophilization Lyophilization Analysis->Lyophilization G cluster_causes cluster_solutions Start Low Yield of Cyclic Monomer High_Conc High Peptide Concentration Start->High_Conc Steric_Hindrance Steric Hindrance at Ligation Site Start->Steric_Hindrance Racemization Racemization/Side Reactions Start->Racemization Poor_Conformation Unfavorable Conformation Start->Poor_Conformation Sol_Dilution Use High Dilution or Pseudo-High Dilution High_Conc->Sol_Dilution Favors Intermolecular Rxn Sol_Resynthesis Re-design Linear Precursor (Change Ligation Site) Steric_Hindrance->Sol_Resynthesis Slows Intramolecular Rxn Sol_Reagents Optimize Coupling Reagents & Additives (e.g., HOAt) Racemization->Sol_Reagents Creates Impurities Sol_Turn Incorporate Turn-Inducing Elements (Pro, D-A.A.) Poor_Conformation->Sol_Turn Increases Entropic Barrier G cluster_0 High Dilution (Low Concentration) cluster_1 Low Dilution (High Concentration) P1 Linear Peptide P1->P1 Intramolecular Cyclization (Favored) P2 Linear Peptide P3 Linear Peptide P4 Linear Peptide P3->P4 Intermolecular Dimerization (Favored) P5 Linear Peptide

References

Validation & Comparative

A Senior Application Scientist's Guide to Determining Enantiomeric Excess of Amino Acids by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereochemical purity of amino acids is a critical parameter. The biological activity of peptides and pharmaceuticals is often dictated by the specific chirality of their constituent amino acids. Consequently, the accurate determination of enantiomeric excess (ee) is a cornerstone of quality control and research in these fields. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-separative, and direct method for this analysis. This guide provides an in-depth comparison of the primary NMR techniques for determining the enantiomeric excess of amino acids, complete with experimental insights and protocols to ensure robust and reliable results.

The Principle of Chiral Recognition by NMR

Enantiomers, being mirror images, are indistinguishable in an achiral environment, producing identical NMR spectra. To differentiate them, a chiral environment must be introduced to create diastereomeric interactions. These interactions break the magnetic equivalence of the corresponding nuclei in the two enantiomers, leading to separate, quantifiable signals in the NMR spectrum. The three principal methods to achieve this for amino acids are through the use of Chiral Derivatizing Agents (CDAs), Chiral Solvating Agents (CSAs), and Lanthanide Shift Reagents (LSRs).[1][2][3][4]

Comparative Analysis of NMR Methods for Enantiomeric Excess Determination

Each method for inducing chiral discrimination in NMR has its own set of advantages and limitations. The choice of method depends on the specific amino acid, the desired level of accuracy, and the available resources.

FeatureChiral Derivatizing Agents (CDAs)Chiral Solvating Agents (CSAs)Lanthanide Shift Reagents (LSRs)
Mechanism Covalent bond formation to create stable diastereomers.[5]Non-covalent interactions (e.g., hydrogen bonding, π-π stacking) to form transient diastereomeric complexes.[1]Coordination of the amino acid to a paramagnetic lanthanide complex, inducing large pseudocontact shifts.[6]
Advantages - Large, often baseline-separated chemical shift differences (ΔΔδ). - Stable products, allowing for longer acquisition times and 2D NMR experiments. - Well-established and widely applicable.- Non-destructive, as the analyte can be recovered. - Simple sample preparation, often just mixing the components. - Can be highly sensitive to the analyte's structure.[7][8]- Can produce very large ΔΔδ values. - Can be used in aqueous solutions.[6] - The magnitude of the shift can provide structural information.
Disadvantages - Requires a chemical reaction, which can be time-consuming and may introduce impurities. - Potential for kinetic resolution, leading to inaccurate ee values. - The derivatizing agent must be enantiomerically pure.[7]- Smaller ΔΔδ values compared to CDAs. - The interactions are often weak and concentration-dependent. - May require careful selection of the solvent and temperature.- Significant line broadening can occur, reducing resolution. - The shifts are highly dependent on the geometry of the complex. - Can be sensitive to pH and the presence of other coordinating species.[6]
Typical ΔΔδ 0.1 - 1.0 ppm0.01 - 0.3 ppm[1]Can be > 1.0 ppm
Best For - When large signal separation is required. - Complex mixtures where overlapping signals are a concern. - When the amino acid has a reactive functional group for derivatization.- Rapid and non-invasive analysis. - When the amino acid is sensitive to chemical modification. - Screening of multiple samples.- When other methods fail to produce sufficient separation. - Structural elucidation in addition to ee determination.

In-Depth Methodologies and Experimental Protocols

Chiral Derivatizing Agents (CDAs)

The use of CDAs involves the reaction of the chiral amino acid with an enantiomerically pure derivatizing agent to form a pair of diastereomers. These diastereomers have different physical and chemical properties, resulting in distinct NMR signals.[5] A widely used example is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA).[5]

CDA_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis start Amino Acid Sample dissolve Dissolve in appropriate solvent start->dissolve add_cda Add enantiomerically pure CDA dissolve->add_cda react Allow reaction to complete add_cda->react acquire Acquire 1H or 19F NMR spectrum react->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate diastereomeric signals process->integrate calculate Calculate enantiomeric excess integrate->calculate

Caption: Workflow for ee determination using CDAs.

Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its analogues are common CDAs for amines and alcohols. For amino acids, the carboxyl group is typically esterified first.

  • Esterification of the Amino Acid:

    • Dissolve the amino acid (10 mg) in methanol (2 mL).

    • Add thionyl chloride (20 µL) dropwise at 0 °C.

    • Stir the mixture at room temperature for 4 hours.

    • Remove the solvent under reduced pressure to obtain the amino acid methyl ester hydrochloride.

  • Derivatization:

    • Dissolve the amino acid methyl ester hydrochloride (5 mg) and an enantiomerically pure Mosher's acid analogue (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) (1.2 equivalents) in anhydrous pyridine (0.5 mL).

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Quench the reaction with a few drops of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • NMR Analysis:

    • Dissolve the crude diastereomeric amide in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H or ¹⁹F NMR spectrum. The ¹⁹F NMR is often preferred due to the large chemical shift dispersion and absence of background signals.[9][10]

    • Integrate the signals corresponding to the two diastereomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

Chiral Solvating Agents (CSAs)

CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[1] These weak interactions, which include hydrogen bonds, dipole-dipole interactions, and π-π stacking, are sufficient to induce small but measurable chemical shift differences between the enantiomers.[2]

CSA_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis start Amino Acid Sample dissolve Dissolve in deuterated solvent start->dissolve add_csa Add enantiomerically pure CSA dissolve->add_csa acquire Acquire 1H NMR spectrum add_csa->acquire process Process spectrum acquire->process integrate Integrate enantiomeric signals process->integrate calculate Calculate enantiomeric excess integrate->calculate

Caption: Workflow for ee determination using CSAs.

Bis-thiourea derivatives have been shown to be effective CSAs for N-derivatized amino acids.[7]

  • Sample Preparation:

    • In an NMR tube, dissolve the N-derivatized amino acid (e.g., N-3,5-dinitrobenzoyl derivative) (30 mM) in CDCl₃ (0.6 mL).

    • Add the chiral solvating agent (e.g., (R,R)-BTDA) to achieve a 1:1 molar ratio with the substrate.

    • In some cases, an additive like 1,4-diazabicyclo[2.2.2]octane (DABCO) may be required to enhance the interaction and solubility.[1]

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum at a constant temperature.

    • Identify the signals that show enantiomeric discrimination (e.g., the NH proton or protons on the N-acyl group).

    • Integrate the separated signals for the two enantiomers.

    • Calculate the enantiomeric excess as described for CDAs.

Lanthanide Shift Reagents (LSRs)

Chiral LSRs are paramagnetic lanthanide complexes that coordinate to Lewis basic sites in the analyte, such as the carboxylate group of an amino acid.[6][11] This coordination induces large changes in the chemical shifts of nearby protons, and the magnitude of this shift is dependent on the distance and angle of the proton relative to the lanthanide ion. The different spatial arrangement of the enantiomers in the diastereomeric complexes leads to different induced shifts, allowing for their differentiation.[12]

LSR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis start Amino Acid Sample dissolve Dissolve in appropriate solvent (e.g., D2O) start->dissolve adjust_ph Adjust pH if necessary dissolve->adjust_ph add_lsr Add chiral LSR adjust_ph->add_lsr acquire Acquire 1H NMR spectrum add_lsr->acquire process Process spectrum acquire->process integrate Integrate enantiomeric signals process->integrate calculate Calculate enantiomeric excess integrate->calculate

Caption: Workflow for ee determination using LSRs.

For underivatized amino acids, water-soluble LSRs are particularly useful.

  • Sample Preparation:

    • Dissolve the amino acid (e.g., alanine) in D₂O to a concentration of approximately 0.1 M.

    • Adjust the pH of the solution to the optimal range for complexation, which is often between 7 and 8, using dilute NaOD or DCl.[6]

    • Add a small amount of the chiral LSR (e.g., a europium(III) complex with a chiral ligand) to the NMR tube. The amount of LSR is typically titrated to achieve the best separation without excessive line broadening.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum.

    • Observe the separation of the enantiomeric signals. The α-proton is often a good reporter.

    • Integrate the resolved signals.

    • Calculate the enantiomeric excess.

Trustworthiness and Self-Validating Systems

To ensure the accuracy of your ee determination, it is crucial to incorporate self-validating practices into your workflow:

  • Purity of Chiral Auxiliaries: The enantiomeric purity of the CDA, CSA, or the ligand in the LSR must be high (>99%). Any impurity in the chiral auxiliary will lead to a systematic error in the measured ee.

  • Absence of Kinetic Resolution (for CDAs): The derivatization reaction should proceed to completion for both enantiomers at the same rate. This can be verified by running the reaction for different time points and ensuring the measured ee remains constant.

  • Linearity: For accurate quantification, the response (integral) should be linear with respect to the concentration of each enantiomer. This can be confirmed by preparing samples with known ratios of the two enantiomers and verifying that the measured ee matches the prepared ee.

  • Use of Both Enantiomers of the Chiral Auxiliary: If available, using both enantiomers of the CDA or CSA can help to confirm the assignments of the signals and the accuracy of the measurement. The pattern of the chemical shift differences should be mirrored.[7]

Conclusion

The determination of the enantiomeric excess of amino acids by NMR spectroscopy is a versatile and powerful technique. By understanding the principles and practical considerations of using Chiral Derivatizing Agents, Chiral Solvating Agents, and Lanthanide Shift Reagents, researchers can select the most appropriate method for their specific needs and obtain accurate and reliable results. The key to success lies in careful experimental design, the use of high-purity reagents, and the incorporation of self-validating checks to ensure the integrity of the data.

References

chiral HPLC protocol for enantiomeric excess determination

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Chiral HPLC for Enantiomeric Excess Determination

The Principle of Chiral Recognition in HPLC

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, is only possible in the presence of a chiral selector.[1] In High-Performance Liquid Chromatography (HPLC), this is achieved by using a Chiral Stationary Phase (CSP). The core principle lies in the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[2][3] These complexes exhibit different interaction energies and stabilities, leading to differential retention times and, consequently, separation.[4]

Successful chiral recognition depends on a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation.[2] The selection of an appropriate CSP and mobile phase is therefore critical to maximize these differential interactions and achieve baseline resolution (Rs > 1.5).[5]

Comparative Guide to Chiral Stationary Phases (CSPs)

The choice of CSP is the most critical decision in developing a chiral separation method.[6] While it is impossible to predict with certainty which CSP will resolve a given racemate, understanding their characteristics provides a rational basis for selection.[7]

Polysaccharide-Based CSPs

Polysaccharide derivatives, particularly those of cellulose and amylose coated or immobilized on a silica support, are the most widely used CSPs due to their broad applicability and versatility.[5][6][8] Renowned examples include the DAICEL CHIRALPAK® and CHIRALCEL® series.[9]

  • Mechanism: Separation occurs via a combination of hydrogen bonding, π-π interactions, and inclusion into chiral grooves or cavities within the polysaccharide structure.[3]

  • Advantages: High success rate across a vast range of compounds, excellent loading capacity, and availability in both coated and more robust immobilized versions.[8] Immobilized CSPs (e.g., CHIRALPAK IA, IB, IC) offer superior solvent compatibility, allowing for the use of a wider range of organic solvents that would otherwise damage traditional coated phases.[9][10]

  • Comparison: Amylose-based phases (e.g., CHIRALPAK AD-H, IA) and cellulose-based phases (e.g., CHIRALCEL OD-H, OJ-H) often exhibit complementary selectivity. It is standard practice to screen both types during initial method development.[11]

Protein-Based CSPs

These phases use proteins like α1-acid glycoprotein (AGP), ovomucoid, or cellobiohydrolase (CBH) immobilized on silica.[2][12]

  • Mechanism: Chiral recognition is governed by a complex interplay of hydrophobic and electrostatic interactions, hydrogen bonding, and charge-transfer interactions.[2]

  • Advantages: Particularly effective for the separation of ionizable compounds, especially in reversed-phase mode, making them suitable for direct analysis of biological samples.

  • Limitations: Lower sample capacity and greater sensitivity to mobile phase composition, temperature, and pH compared to polysaccharide phases.

Cyclodextrin-Based CSPs

Cyclodextrins are cyclic oligosaccharides that form a truncated cone-like structure with a hydrophobic interior and a hydrophilic exterior.[2][3]

  • Mechanism: The primary separation mechanism is inclusion complexation, where the analyte (or a portion of it) fits into the hydrophobic cavity.[3] Chiral recognition is enhanced by interactions with the chiral hydroxyl groups at the rim of the cyclodextrin.

  • Advantages: Excellent for separating molecules with aromatic rings that can fit within the cavity. Derivatization of the hydroxyl groups can significantly enhance selectivity.[11]

  • Limitations: The analyte must have a shape and size compatible with the cyclodextrin cavity.

Pirkle-Type (π-Complex) CSPs

These CSPs, also known as brush-type phases, consist of small chiral molecules covalently bonded to a silica support.[13]

  • Mechanism: They rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. They are often categorized as π-acceptor or π-donor phases.[13]

  • Advantages: Covalently bonded phases offer high stability and efficiency. A key advantage is the ability to invert the enantiomer elution order by using a CSP with the opposite absolute configuration, which is highly beneficial for quantifying trace enantiomeric impurities.[13]

Table 1: Comparative Performance of Common CSPs for the Separation of Racemic Warfarin

Chiral Stationary Phase (CSP)Mobile PhaseRetention Factor (k'₁)Retention Factor (k'₂)Selectivity (α)Resolution (Rₛ)
CHIRALPAK IA (Amylose) n-Hexane/Isopropanol/TFA (80:20:0.1)2.152.801.302.95
CHIRALCEL OD-H (Cellulose) n-Hexane/Isopropanol/TFA (90:10:0.1)3.504.031.151.85
Cyclobond I 2000 (β-Cyclodextrin) Acetonitrile/TEAA Buffer pH 4.1 (30:70)4.214.551.081.10
Astec CHIROBIOTIC V (Vancomycin) Methanol/Acetic Acid/TEA (100:0.02:0.01)1.882.411.282.50

Note: Data presented is representative and intended for comparative purposes.

Systematic Protocol for Chiral Method Development

A structured, logical workflow is essential for efficiently developing a robust chiral separation method. This process typically involves screening, optimization, and validation.

// Style Edges edge [color="#4285F4"]; Analyte -> Screening; Screening -> Hit; Hit -> OptimizeMP; OptimizeMP -> OptimizeParams; OptimizeParams -> Optimized; Optimized -> Validation; Validation -> Analysis; } केंद Caption: A systematic workflow for chiral HPLC method development.

Step-by-Step Experimental Protocol: Method Screening and Optimization

Objective: To identify a suitable CSP and mobile phase combination and optimize it for baseline separation of a racemic analyte.

Materials:

  • Racemic analyte standard

  • HPLC system with UV or PDA detector

  • Chiral columns for screening (e.g., CHIRALPAK IA, CHIRALCEL OD-H)

  • HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH)

  • Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA)

Protocol:

  • Analyte Preparation: Prepare a stock solution of the racemic analyte at ~1 mg/mL in a solvent compatible with the initial mobile phase (e.g., IPA for normal phase).[14]

  • Initial Screening (Normal Phase):

    • Install the first screening column (e.g., CHIRALPAK IA).

    • Equilibrate the column with a starting mobile phase of n-Hexane/IPA (90:10, v/v) at a flow rate of 1.0 mL/min.[14] Set the column temperature to 25 °C.[15]

    • Inject 5-10 µL of the analyte solution.

    • If no separation is observed, run a gradient from 98:2 to 50:50 n-Hexane/IPA to determine the approximate alcohol percentage needed for elution.

    • Repeat the process with a different alcohol (e.g., EtOH) and on the second screening column (e.g., CHIRALCEL OD-H).

  • Mobile Phase Optimization:

    • Based on the best result from screening, select the column and mobile phase for optimization.

    • Adjust Alcohol Content: Systematically vary the percentage of alcohol in the mobile phase. Increasing the alcohol content typically reduces retention time but may also decrease resolution.[6]

    • Incorporate Additives: For acidic analytes, add 0.1% TFA to the mobile phase to improve peak shape. For basic analytes, add 0.1% DEA.[16][17] This suppresses unwanted ionic interactions with the stationary phase.

  • Temperature Optimization:

    • Evaluate the separation at different column temperatures (e.g., 15 °C, 25 °C, 40 °C).

    • Lower temperatures often increase interaction strength and improve resolution, but can lead to broader peaks.[16][18] Conversely, some separations benefit from higher temperatures.[19] This parameter must be evaluated empirically.

  • Flow Rate Optimization:

    • While 1.0 mL/min is a standard starting point for a 4.6 mm ID column, reducing the flow rate (e.g., to 0.5-0.8 mL/min) can sometimes improve resolution by allowing more time for the equilibrium between the analyte and the CSP to be established.[16][20]

Data Analysis: Calculation of Enantiomeric Excess

Once a chromatogram with baseline-resolved enantiomers is obtained, the enantiomeric excess (ee) can be calculated. The ee is a measure of the purity of a chiral substance.[21]

// Nodes A [label="Chromatogram\n(Peak Areas)"]; B [label="Area_Major\n(Peak area of the major enantiomer)"]; C [label="Area_Minor\n(Peak area of the minor enantiomer)"];

// Formula Nodes Formula1 [label="ee (%) = | (Area_Major - Area_Minor) / (Area_Major + Area_Minor) | * 100", shape=box, style=filled, fillcolor="#E8F0FE", fontcolor="#1967D2"];

// Relationships A -> {B, C} [style=dashed, color="#5F6368"]; {B, C} -> Formula1 [style=dashed, color="#5F6368"]; } केंद Caption: Logical relationship for calculating enantiomeric excess (ee).

Calculation:

The enantiomeric excess is calculated using the integrated peak areas of the two enantiomers from the HPLC chromatogram.[6][22]

  • Formula: ee (%) = | (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) | x 100

A racemic mixture (50:50) has an ee of 0%, while a pure single enantiomer has an ee of 100%.[21][22]

Method Validation and System Suitability

For use in regulated environments, a chiral HPLC method must be validated to ensure its reliability, accuracy, and precision. Validation should be performed according to established guidelines, such as those from the United States Pharmacopeia (USP) or the International Council for Harmonisation (ICH).[20][23]

Key Validation & System Suitability Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by resolving the two enantiomers from each other and from any impurities.

  • Resolution (Rₛ): This is the most critical system suitability parameter for a chiral method. A resolution value of Rₛ > 1.5 indicates baseline separation, which is required for accurate quantification.[5][14]

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range.

  • Accuracy: Assessed by spiking the sample with a known amount of the undesired enantiomer and calculating the percent recovery.[15]

  • Precision: The closeness of agreement between a series of measurements. Evaluated at the repeatability (intra-assay) and intermediate precision (inter-assay) levels.[20]

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.[15][24] This is critical for purity testing.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% mobile phase composition, ±5°C temperature), demonstrating its reliability for routine use.[20]

Table 2: Typical Acceptance Criteria for a Validated Chiral Purity Method

ParameterAcceptance Criterion
System Suitability
Resolution (Rₛ)≥ 1.5
Tailing Factor (Tf)≤ 2.0
RSD of replicate injections≤ 5.0% for the minor enantiomer at the LOQ
Validation
Linearity (Correlation Coefficient, r²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (RSD%)≤ 2.0% (major); ≤ 10.0% (minor at spec limit)
LOQSignal-to-Noise Ratio ≥ 10

References

A Senior Application Scientist's Guide to GC-MS Methods for Quantifying Amino acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of pharmaceutical development, clinical diagnostics, and biotechnology, the stereochemistry of amino acids is of paramount importance. The biological activity of proteins and peptides is intrinsically linked to the specific configuration (L- or D-) of their constituent amino acids. Consequently, the accurate quantification of amino acid enantiomers is a critical analytical challenge. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful technique for this purpose, offering high resolution and sensitivity.[1]

This guide provides an in-depth comparison of two robust GC-MS methodologies for the quantification of amino acid enantiomers:

  • Method A: Indirect Separation via Chiral Derivatization. This classic approach involves reacting the amino acid enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.

  • Method B: Direct Separation on a Chiral Stationary Phase. This method utilizes a chiral GC column to directly resolve the enantiomers after a simple, achiral derivatization step to increase volatility.

Through a detailed examination of the principles, workflows, and performance characteristics of each method, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most suitable approach for their specific analytical needs.

Method A: Indirect Separation via Chiral Derivatization

The indirect method hinges on a fundamental principle of stereochemistry: diastereomers, unlike enantiomers, possess different physicochemical properties and can therefore be separated using non-chiral chromatographic techniques.[2][3] The workflow involves a two-step derivatization process. First, the amino acids are esterified, typically at the carboxyl group, to increase their volatility. This is followed by a reaction with a chiral derivatizing agent, which introduces a second chiral center and converts the enantiomeric pair into a pair of diastereomers.

A commonly employed chiral derivatizing agent is (+)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), also known as Mosher's acid chloride. However, for this guide, we will focus on the use of N-trifluoroacetyl-L-prolyl chloride (TFAPC) , a reagent known for its high reactivity and the excellent chromatographic properties of its derivatives.

Causality in Experimental Choices

The choice of a two-step derivatization is deliberate. Esterification of the carboxylic acid group is crucial to prevent unwanted side reactions with the TFAPC and to ensure the resulting derivative is sufficiently volatile for GC analysis.[4] The subsequent acylation of the amino group with TFAPC is what creates the diastereomers. The bulky and chiral nature of the L-prolyl group provides the necessary steric and electronic differences for the diastereomers to be resolved on a standard, achiral GC column, such as a DB-5ms.

Experimental Workflow: Method A

Caption: Workflow for Indirect Enantiomer Separation.

Method B: Direct Separation on a Chiral Stationary Phase

The direct separation method offers a more streamlined approach by employing a chiral stationary phase (CSP) within the GC column. This eliminates the need for a chiral derivatizing agent. The CSP is designed to have stereospecific interactions with the enantiomers, leading to different retention times and, thus, separation.[5]

For this guide, we will focus on the use of a Chirasil-L-Val column. This type of column incorporates L-valine derivatives into the polysiloxane stationary phase, creating a chiral environment that can effectively resolve a wide range of amino acid enantiomers.[6][7][8]

Causality in Experimental Choices

While the chiral derivatization step is omitted, an initial achiral derivatization is still necessary to make the amino acids volatile enough for GC analysis.[9][10] A common and effective approach is a two-step process involving esterification of the carboxyl group followed by acylation of the amino group with a non-chiral reagent like trifluoroacetic anhydride (TFAA).[4][11][12][13] This derivatization ensures good peak shape and thermal stability without introducing an additional chiral center, allowing the chiral column to be the sole determinant of the enantiomeric separation. The choice of a Chirasil-L-Val phase is based on its proven broad applicability and high enantioselectivity for amino acids.[6][7][8] Furthermore, the availability of both Chirasil-L-Val and Chirasil-D-Val phases allows for the reversal of elution order, which can be advantageous for accurately quantifying a minor enantiomer in the presence of a major one.[6][7][8]

Experimental Workflow: Method B

Caption: Workflow for Direct Enantiomer Separation.

Performance Comparison

The choice between these two methods often comes down to a trade-off between various performance parameters. Below is a summary of typical performance data gleaned from various studies. It is important to note that actual performance will depend on the specific amino acid, matrix, and instrumentation.

ParameterMethod A (Indirect)Method B (Direct)Rationale & Insights
Selectivity High for specific diastereomersBroadly applicable to many amino acidsMethod A's selectivity is dependent on the chiral derivatizing agent. Method B, with a column like Chirasil-L-Val, is designed for broad amino acid enantioselectivity.[6][7][8]
Risk of Racemization HigherLowerThe derivatization conditions in Method A, particularly with certain reagents, can sometimes induce racemization, leading to inaccurate quantification.[14][15] Method B's milder achiral derivatization poses a lower risk.
Limit of Detection (LOD) Typically in the low to mid µM rangeCan reach high nM to low µM rangeDirect injection onto a sensitive chiral column can offer better sensitivity, though this is highly dependent on the derivatization efficiency and MS detector.[14][15]
Linearity (R²) > 0.99> 0.99Both methods, when properly optimized, can achieve excellent linearity over a relevant concentration range.
Throughput LowerHigherThe additional chiral derivatization step in Method A adds time and complexity to the sample preparation process.
Cost Potentially lower (uses standard columns)Higher (chiral columns are more expensive)The initial investment for a chiral column in Method B is higher, but this can be offset by savings in chiral reagents and potentially higher throughput.

Detailed Experimental Protocols

Protocol 1: Indirect Separation using TFAPC Derivatization

A self-validating system: This protocol includes the use of an internal standard (e.g., a stable isotope-labeled amino acid) added at the beginning of the sample preparation to control for variability in extraction, derivatization, and injection.

  • Sample Preparation:

    • To 100 µL of sample (e.g., protein hydrolysate in 0.1 N HCl), add the internal standard.

    • Evaporate the sample to complete dryness under a gentle stream of nitrogen at 60°C. Causality: Removal of water is critical as it can interfere with the subsequent derivatization reactions.

  • Esterification:

    • Add 200 µL of 3N HCl in methanol to the dried sample.

    • Cap the vial tightly and heat at 100°C for 30 minutes.

    • Cool the vial to room temperature and evaporate the reagent under a nitrogen stream.

  • Acylation with TFAPC:

    • To the dried methyl esters, add 100 µL of N-trifluoroacetyl-L-prolyl chloride (TFAPC) solution (10% in dichloromethane).

    • Cap the vial and heat at 60°C for 20 minutes.

    • Cool the vial and evaporate the solvent and excess reagent under a nitrogen stream.

  • GC-MS Analysis:

    • Reconstitute the dried derivatives in 100 µL of ethyl acetate.

    • Inject 1 µL into the GC-MS system equipped with a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • GC Conditions (Typical):

      • Inlet: 250°C, Splitless mode

      • Oven Program: 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min.

    • MS Conditions (Typical):

      • Ion Source: 230°C

      • Mode: Electron Ionization (EI), Selected Ion Monitoring (SIM) for quantitative analysis.

Protocol 2: Direct Separation using a Chirasil-L-Val Column

A self-validating system: As with Protocol 1, the use of an internal standard from the outset is crucial for ensuring the trustworthiness of the quantitative results.

  • Sample Preparation:

    • To 100 µL of sample, add the internal standard.

    • Evaporate the sample to dryness under a nitrogen stream at 60°C.

  • Achiral Derivatization (Esterification & Acylation):

    • Esterification: Add 200 µL of 3N HCl in methanol. Cap and heat at 100°C for 30 minutes. Cool and dry under nitrogen.

    • Acylation: Add 100 µL of trifluoroacetic anhydride (TFAA) and 100 µL of dichloromethane. Cap and heat at 60°C for 20 minutes. Cool and dry under nitrogen. Causality: This two-step process ensures both the carboxyl and amino groups are derivatized for optimal volatility and chromatographic performance.[4][16]

  • GC-MS Analysis:

    • Reconstitute the dried N(O,S)-trifluoroacetyl amino acid methyl esters in 100 µL of ethyl acetate.

    • Inject 1 µL into the GC-MS system equipped with a Chirasil-L-Val column (e.g., 25 m x 0.25 mm x 0.12 µm).[6][8]

    • GC Conditions (Typical):

      • Inlet: 250°C, Splitless mode

      • Oven Program: 90°C (hold 1 min), ramp to 175°C at 4°C/min, hold 10 min.[5]

    • MS Conditions (Typical):

      • Ion Source: 230°C

      • Mode: EI, SIM mode for target analytes.

Conclusion and Recommendations

Both direct and indirect GC-MS methods are powerful tools for the quantification of amino acid enantiomers.

Method A (Indirect) is a cost-effective approach if a laboratory already possesses standard GC-MS instrumentation. However, it requires careful optimization to avoid potential racemization and may be more labor-intensive. It is well-suited for applications where only a few specific amino acid enantiomers are of interest and the method has been thoroughly validated for those compounds.

Method B (Direct) , using a chiral stationary phase like Chirasil-L-Val, represents a more modern, robust, and higher-throughput approach.[6][7][8] The lower risk of racemization during sample preparation enhances the trustworthiness of the results.[14][15] While the initial column cost is higher, the investment is often justified by the broader applicability, simplified workflow, and higher confidence in the data. For drug development and research environments where a wide range of amino acids must be analyzed with high accuracy, the direct method is generally the superior choice.

Ultimately, the selection of the optimal method will depend on the specific project requirements, available resources, and the number of samples to be analyzed. It is always recommended to perform a thorough method validation, including assessments of linearity, accuracy, precision, and limits of detection and quantification, to ensure the chosen method is fit for its intended purpose.[17][18][19]

References

A Tale of Two Auxiliaries: A Comparative Guide to (R)-3-Isopropyl-2,5-piperazinedione and Evans Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for enantiomerically pure compounds is a defining challenge. Chiral auxiliaries, temporarily installed to direct the stereochemical outcome of a reaction, remain a powerful and reliable strategy.[1] This guide provides an in-depth comparison of two prominent chiral auxiliary systems: the piperazinedione-derived Schöllkopf auxiliary, originating from (R)-3-Isopropyl-2,5-piperazinedione, and the well-established Evans auxiliaries. We will delve into their mechanisms of stereocontrol, application scope, and practical considerations, supported by experimental data and protocols to inform your synthetic strategy.

At a Glance: Key Differences

FeatureSchöllkopf Auxiliary (from this compound)Evans Auxiliaries
Primary Application Asymmetric synthesis of α-amino acidsAsymmetric alkylations, aldol reactions, Diels-Alder reactions
Mechanism of Stereocontrol Steric hindrance from the isopropyl group on the bis-lactim etherChelation-controlled, rigid enolate conformation
Typical Diastereoselectivity >95% de>99:1 dr
Cleavage Conditions Mild acidic hydrolysisVarious (LiOH/H₂O₂, LiBH₄, etc.), substrate-dependent
Auxiliary Recovery Recoverable as the amino acid (valine)High recovery rates

The Schöllkopf Auxiliary: A Gateway to Chiral Amino Acids

This compound serves as the precursor to the Schöllkopf auxiliary, a powerful tool for the asymmetric synthesis of α-amino acids.[2][3] Developed by Ulrich Schöllkopf in 1981, this method utilizes a bis-lactim ether derived from the piperazinedione for diastereoselective alkylation.[2]

Mechanism of Stereocontrol

The stereochemical outcome of the Schöllkopf method is dictated by steric hindrance. The dipeptide formed from glycine and (R)-valine is cyclized to the 2,5-diketopiperazine.[2] Subsequent O-methylation yields the bis-lactim ether. Deprotonation at the prochiral position of the glycine residue creates a carbanionic center. The bulky isopropyl group from the valine-derived portion of the molecule effectively shields one face of this anion.[4] Consequently, the incoming electrophile preferentially attacks from the less hindered face, leading to a high degree of diastereoselectivity in the alkylated product.[2][4]

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Piperazine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accurate quantification of piperazine—a common pharmaceutical building block, active ingredient, and potential impurity—is a frequent challenge in drug development and quality control. Its high polarity and lack of a native UV chromophore render direct analysis by standard reversed-phase HPLC-UV methods ineffective. This guide provides an in-depth comparison of validated analytical strategies, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) based methods. We will explore the causality behind key experimental choices, present comparative performance data from validated methods, and provide detailed, actionable protocols. The methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and regulatory compliance.[1][2]

Introduction: The Piperazine Quantification Challenge

Piperazine is a six-membered ring containing two opposing nitrogen atoms, a structure that makes it a versatile synthetic precursor for numerous active pharmaceutical ingredients (APIs).[3][4] It can be present as a starting material, an intermediate, a counterion in salt forms, or a process-related impurity.[5][6][7] The regulatory need to control impurities to levels that ensure patient safety (e.g., below the Threshold of Toxicological Concern for potentially mutagenic impurities) necessitates highly sensitive and selective analytical methods.[6]

The primary analytical hurdles for piperazine are:

  • High Polarity: Piperazine is freely soluble in water and poorly retained on conventional C18 reversed-phase HPLC columns, often eluting in the void volume.[3][8]

  • Lack of a UV Chromophore: The piperazine molecule does not absorb light in the typical UV range (220-400 nm), making detection with standard photodiode array (PDA) or UV detectors impossible without modification.[6][9]

To overcome these challenges, analytical strategies must either modify the molecule to make it detectable or employ alternative separation and detection technologies suited for polar, non-chromophoric compounds.

Core Analytical Strategies: A Comparative Overview

The selection of an analytical method for piperazine is a critical decision driven by the required sensitivity, sample matrix, and available instrumentation. Here, we compare the most robust and widely adopted approaches.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and ubiquitous technique in pharmaceutical labs. For piperazine, success hinges on overcoming the retention and detection issues.

This is the most common and accessible strategy. The core principle is to react piperazine with a "tagging" agent that imparts a strong chromophore or fluorophore to the molecule.

  • Causality & Experimental Choice: By converting piperazine into a derivative, its detectability is dramatically enhanced, allowing for quantification using standard HPLC-UV or HPLC-FLD systems. The choice of derivatizing agent is critical. Reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) or dansyl chloride (DNS-Cl)[6][10] react with the secondary amine groups of piperazine to form highly UV-active or fluorescent products, respectively. This allows for trace-level detection that would otherwise be impossible. The derivatization reaction conditions (pH, temperature, time) must be optimized to ensure the reaction is complete and reproducible.

HILIC is a mode of chromatography that uses a polar stationary phase (like silica or cyano) with a high-organic-content mobile phase to retain and separate polar analytes.[5][11]

  • Causality & Experimental Choice: HILIC directly addresses the challenge of piperazine's high polarity. Instead of trying to retain it on a non-polar column, HILIC provides a mechanism for retention without derivatization.[5] Because piperazine still lacks a chromophore, this separation technique must be paired with a universal detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[5][11] These detectors respond to any non-volatile analyte, making them ideal for this application. This approach simplifies sample preparation by avoiding a chemical reaction step but requires specialized detection capabilities.

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of a mass spectrometer.

  • Causality & Experimental Choice: Mass spectrometry detects ions based on their mass-to-charge ratio, completely bypassing the need for a chromophore.[6][12] This makes it inherently suitable for piperazine analysis. An LC-MS method can achieve the lowest limits of detection, which is critical when controlling piperazine as a potentially mutagenic impurity to parts-per-million (ppm) levels relative to the API.[6] While direct analysis is possible, pre-column derivatization is sometimes still employed with LC-MS to improve the chromatographic peak shape and retention on reversed-phase columns.[6]

Gas Chromatography (GC)

GC is a powerful technique for volatile and semi-volatile compounds. For piperazine, chemical modification is a prerequisite for successful analysis.

  • Causality & Experimental Choice: Direct injection of piperazine onto a GC column results in poor peak shape and low response due to its polarity and the presence of active amine groups. Derivatization, typically through acylation with reagents like ethyl chloroformate or acetic anhydride, is necessary.[13][14] This step neutralizes the active sites, reduces polarity, and increases volatility, making the molecule "GC-friendly." The resulting derivative exhibits excellent chromatographic behavior. GC is often paired with either a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for definitive identification and superior sensitivity.[7][15][16]

Quantitative Method Performance Comparison

The choice of method often comes down to a trade-off between accessibility, sensitivity, and specificity. The following table summarizes published validation data for various piperazine quantification methods, providing a clear comparison of their performance.

ParameterHPLC-UV (NBD-Cl Deriv.)[9]HILIC-ELSD[5]LC-MS (DNS-Cl Deriv.)[6]GC-MS (Deriv.)[14][16]
Matrix Active Pharmaceutical Ingredient (API)Pharmaceutical Drug SubstanceAPI (Vortioxetine HBr)Human Urine, Plasma
Linearity Range 30 - 350 ppm50 - 500 µg/mL0.35 - 2.35 ng/mL30 - 3000 ng/mL
Correlation (r²) > 0.990.9993> 0.99Linear
LOD 30 ppm~10 µg/mL0.1175 ng/mL (~5.9 ppm vs API)1 ng/mL
LOQ 90 ppmNot explicitly stated0.3525 ng/mL (~17.6 ppm vs API)0.008 - 0.016 µg/mL
Accuracy (% Recovery) 104.9 - 108.1%Not explicitly stated93.6 - 100.5%Quantitative
Precision (%RSD) < 1.13%Not explicitly stated< 2.3%~6%

Analysis:

  • HPLC-UV with derivatization is a robust and reliable method for quantifying piperazine as an impurity in APIs at moderate ppm levels.[9] It uses standard equipment found in most QC labs.

  • HILIC-ELSD offers a simpler sample preparation workflow but demonstrates lower sensitivity compared to other methods, making it more suitable for higher concentration assays like counterion determination.[5]

  • LC-MS is unequivocally the most sensitive technique, capable of detecting piperazine at the low ppm levels required for mutagenic impurity control.[6]

  • GC-MS provides excellent sensitivity and is a strong alternative, particularly for bioanalytical applications in complex matrices like urine and plasma.[14][16]

Workflow & Method Validation Visualized

A validated method is a self-validating system. The following diagram illustrates the logical flow of a typical method validation process based on ICH Q2(R1) guidelines.[1][2]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) Dev Method Optimization (Specificity & System Suitability) Specificity Specificity/ Selectivity Dev->Specificity Begin Validation Linearity Linearity Specificity->Linearity Range Range Linearity->Range LOD Limit of Detection (LOD) Linearity->LOD Establishes Sensitivity Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Range->Precision LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Final Check

Caption: General workflow for analytical method validation per ICH Q2(R1).

Detailed Experimental Protocols

The following protocols are representative examples based on validated methods published in the literature. They should be adapted and re-validated for specific applications and matrices.

Protocol 1: HPLC-UV with NBD-Cl Pre-Column Derivatization[10][11]

This method is suitable for the quantification of piperazine as a process impurity in an API.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis A 1. Prepare Diluent (Acetonitrile) C 3. Prepare NBD-Cl Reagent (in Diluent) A->C B 2. Prepare Borate Buffer (pH 9.5) E 5. Add Buffer & NBD-Cl Reagent B->E C->E D 4. Accurately weigh Sample/Standard into volumetric flask D->E F 6. Heat at 70°C for 30 min (Derivatization Reaction) E->F G 7. Cool and dilute to volume with Diluent F->G H 8. Inject 10 µL onto HPLC System G->H I 9. Separate on Chiralpak IC Column (250 x 4.6 mm, 5 µm) H->I J 10. Elute with Mobile Phase (ACN:MeOH:DEA 90:10:0.1) I->J K 11. Detect Derivative at 340 nm J->K

Caption: Experimental workflow for HPLC-UV analysis of piperazine via derivatization.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Diluent: HPLC-grade Acetonitrile (MeCN).

    • Borate Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 9.5.

    • Derivatizing Reagent: Prepare a solution of 1.0 mg/mL NBD-Cl in Diluent.

  • Standard Preparation (Example: 10 ppm):

    • Accurately weigh 10 mg of piperazine reference standard into a 100 mL volumetric flask and dilute to volume with Diluent (Stock A: 100 µg/mL).

    • Transfer 1.0 mL of Stock A to a 10 mL volumetric flask. Add 1.0 mL of Borate Buffer and 1.0 mL of Derivatizing Reagent.

    • Heat the flask in a water bath at 70°C for 30 minutes.

    • Cool to room temperature and dilute to the mark with Diluent.

  • Sample Preparation:

    • Accurately weigh a sample containing a theoretical amount of piperazine to fall within the validated range (e.g., 1000 mg of API).

    • Dissolve in a 10 mL volumetric flask. Add 1.0 mL of Borate Buffer and 1.0 mL of Derivatizing Reagent.

    • Proceed with the heating and dilution steps as described for the standard.

  • Chromatographic Conditions:

    • HPLC System: Alliance e2695 with a 2998 PDA Detector or equivalent.[9]

    • Column: Chiralpak IC (250 x 4.6 mm, 5 µm).[9]

    • Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1 v/v/v).[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 35°C.[9]

    • Injection Volume: 10 µL.[9]

    • Detection Wavelength: 340 nm.[9]

  • Analysis:

    • Inject the standard and sample solutions.

    • Quantify the piperazine-NBD derivative peak in the sample by comparing its area to the standard peak area.

Protocol 2: GC-MS with Derivatization

This method is suitable for the sensitive determination of piperazine in various matrices, including biological fluids.[14][16]

G cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis A 1. Pipette Sample/Standard into a vial B 2. Add Internal Standard A->B C 3. Adjust pH to basic (e.g., add Ammonia) B->C D 4. Add Derivatizing Agent (e.g., Ethyl Chloroformate) C->D E 5. Vortex to react D->E F 6. Extract derivative with organic solvent (e.g., Toluene) E->F G 7. Transfer organic layer for injection F->G H 8. Inject 1 µL into GC-MS System G->H I 9. Separate on DB-17 Column (30m x 0.53mm x 1µm) H->I J 10. Use Temperature Program (e.g., 150°C hold, then ramp) I->J K 11. Detect by Mass Spectrometry (SIM Mode) J->K

Caption: Experimental workflow for GC-MS analysis of piperazine via derivatization.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Derivatizing Reagent: Ethyl Chloroformate.

    • Extraction Solvent: Toluene.

    • Internal Standard (IS): A suitable deuterated analog, if available, or a structurally similar compound.

  • Standard and Sample Preparation:

    • To 1 mL of aqueous standard or sample (e.g., urine), add the IS.

    • Make the solution basic by adding a small amount of concentrated ammonia.[14]

    • Add 100 µL of Ethyl Chloroformate and vortex vigorously for 1 minute.

    • Add 2 mL of Toluene and vortex again to extract the derivative.

    • Centrifuge to separate the layers.

    • Carefully transfer the upper organic layer to an autosampler vial.

  • GC-MS Conditions:

    • GC-MS System: Agilent GC-MS or equivalent.

    • Column: DB-17 (30 m x 0.53 mm, 1 µm film thickness) or similar mid-polarity column.[7]

    • Carrier Gas: Helium at 2 mL/min.[7]

    • Injector Temperature: 250°C.[7][15]

    • Injection Mode: Split (e.g., 1:5 ratio).[15]

    • Oven Program: 150°C for 10 min, then ramp at 35°C/min to 260°C and hold for 2 min.[7][15]

    • MS Detector: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring characteristic ions of the piperazine derivative.

  • Analysis:

    • Inject the extracted standard and sample solutions.

    • Quantify using the ratio of the analyte peak area to the internal standard peak area.

Conclusion: Selecting the Right Method for Your Application

There is no single "best" method for piperazine quantification; the optimal choice is dictated by the analytical objective.

  • For routine quality control of APIs where piperazine levels are expected to be in the >50 ppm range, a validated HPLC-UV method with pre-column derivatization is robust, cost-effective, and utilizes standard laboratory equipment.[9]

  • For quantifying piperazine as a counterion or in formulations where concentrations are high, HILIC with ELSD/CAD is an excellent choice that simplifies sample preparation.[5]

  • When trace-level quantification (<50 ppm) is required , such as for controlling a potentially mutagenic impurity to meet stringent regulatory limits, LC-MS is the gold standard due to its unparalleled sensitivity and specificity.[6]

  • For bioanalytical studies in complex matrices like plasma or urine, or as a strong orthogonal technique, a validated GC-MS method offers high sensitivity and reliability.[14][16]

By understanding the underlying principles and performance characteristics of each technique, researchers and drug development professionals can confidently select, validate, and implement the most appropriate analytical method to ensure the quality, safety, and efficacy of their pharmaceutical products.

References

The Alchemist's Choice: A Comparative Guide to Chiral Auxiliaries in Asymmetric Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure α-amino acids, the fundamental building blocks of peptides, proteins, and numerous pharmaceuticals, is a cornerstone of modern synthetic chemistry. Among the arsenal of techniques available, the use of chiral auxiliaries remains a robust and reliable strategy for controlling stereochemistry during the formation of new stereocenters. This guide provides an in-depth comparative analysis of three preeminent classes of chiral auxiliaries for the asymmetric synthesis of amino acids: the Evans' oxazolidinones, Myers' pseudoephedrine amides, and Schöllkopf's bis-lactim ethers. We will delve into the mechanistic underpinnings of each, present comparative experimental data, and provide detailed protocols to empower researchers in selecting the optimal tool for their synthetic endeavors.

The Logic of Asymmetric Induction: A Primer on Chiral Auxiliaries

A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] The auxiliary, after exerting its stereochemical influence, is then cleaved to reveal the desired enantiomerically enriched product and can often be recovered for reuse. The efficacy of a chiral auxiliary is judged by several key criteria: the ease of its introduction and removal, the level of stereocontrol it imparts (diastereoselectivity), the overall yield of the process, and its applicability to a broad range of substrates.

I. Evans' Oxazolidinones: The Gold Standard in Asymmetric Alkylation

Developed by David A. Evans, chiral oxazolidinones are arguably the most widely utilized class of chiral auxiliaries for asymmetric synthesis.[2] Derived from readily available amino alcohols, these auxiliaries provide a rigid scaffold that effectively shields one face of the enolate, leading to highly diastereoselective alkylations and aldol reactions.[2][3]

Mechanism of Stereocontrol

The stereochemical outcome of alkylations using Evans' oxazolidinones is dictated by the formation of a rigid, chelated (Z)-enolate. Deprotonation of the N-acyl oxazolidinone with a strong base, such as sodium bis(trimethylsilyl)amide (NaN(TMS)₂), leads to a planar enolate where the substituent at the 4-position of the oxazolidinone ring sterically hinders one face.[4] The incoming electrophile then preferentially attacks from the less hindered face, resulting in the formation of one major diastereomer.[4]

Evans_Mechanism cluster_attachment Attachment of Glycine Moiety cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage Oxazolidinone (S)-4-Benzyl-2-oxazolidinone Acylation 1. n-BuLi 2. Bromoacetyl bromide Oxazolidinone->Acylation Acylation N_Glycyl N-Glycyl Oxazolidinone Acylation->N_Glycyl Enolate_Formation NaN(TMS)₂, -78 °C N_Glycyl->Enolate_Formation Z_Enolate Chelated (Z)-Enolate (Shielded Face) Enolate_Formation->Z_Enolate Alkylated_Product Alkylated Oxazolidinone (High d.e.) Z_Enolate->Alkylated_Product Attack from less hindered face Electrophile R-X (e.g., BnBr) Electrophile->Alkylated_Product Cleavage_Reagent LiOH, H₂O₂ Alkylated_Product->Cleavage_Reagent Amino_Acid α-Amino Acid Cleavage_Reagent->Amino_Acid Recovered_Auxiliary Recovered Oxazolidinone Cleavage_Reagent->Recovered_Auxiliary

Performance Data
Electrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)Reference
Allyl Iodide98:261-77[4]
Benzyl Bromide>99:190[5]
Experimental Protocol: Synthesis of (S)-Phenylalanine using (S)-4-benzyl-2-oxazolidinone

Part 1: Acylation of the Auxiliary

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Add a solution of bromoacetyl bromide (1.1 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the N-bromoacetyl oxazolidinone.

Part 2: Diastereoselective Alkylation

  • To a solution of the N-glycyl oxazolidinone (prepared in situ from the N-bromoacetyl derivative and an amine source, or by other methods) (1.0 eq) in anhydrous THF (0.1 M) at -78 °C, add sodium bis(trimethylsilyl)amide (1.1 eq, 1.0 M in THF) dropwise.

  • Stir the mixture for 30 minutes at -78 °C to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Stir the reaction at -78 °C until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify by flash chromatography to obtain the major diastereomer.

Part 3: Auxiliary Cleavage

  • Dissolve the purified alkylated product (1.0 eq) in a 4:1 mixture of THF and water (0.2 M).

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq), followed by the dropwise addition of 1 M aqueous lithium hydroxide (2.0 eq).[6]

  • Stir the mixture at 0 °C for 1 hour, then at room temperature for 2 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite.

  • Acidify the mixture with 1 M HCl and extract with ethyl acetate to isolate the (S)-phenylalanine. The chiral auxiliary can be recovered from the aqueous layer.[6]

II. Myers' Pseudoephedrine Amides: Practicality and High Fidelity

Developed by Andrew G. Myers, the pseudoephedrine-based chiral auxiliary offers a highly practical and efficient method for the asymmetric synthesis of a wide range of chiral compounds, including α-amino acids.[5][7] Both enantiomers of pseudoephedrine are inexpensive and readily available.[5]

Mechanism of Stereocontrol

The key to the high diastereoselectivity of the Myers' auxiliary lies in the formation of a Z-configured lithium enolate that is internally chelated.[8] Deprotonation of the pseudoephedrine glycinamide with a strong base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) in the presence of lithium chloride generates a rigid structure where the phenyl group and the methyl group of the auxiliary effectively block one face of the enolate.[5][9] The incoming electrophile is then directed to the opposite, less sterically encumbered face.[8]

Myers_Mechanism cluster_attachment Attachment of Glycine Moiety cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage Pseudoephedrine (1R,2R)-Pseudoephedrine Glycine_Ester Glycine methyl ester hydrochloride, LiOtBu Pseudoephedrine->Glycine_Ester Amidation Pseudo_Glycinamide Pseudoephedrine Glycinamide Glycine_Ester->Pseudo_Glycinamide Enolization LHMDS, LiCl, -78 °C to 0 °C Pseudo_Glycinamide->Enolization Chelated_Enolate Internally Chelated (Z)-Enolate Enolization->Chelated_Enolate Alkylated_Amide Alkylated Amide (High d.e.) Chelated_Enolate->Alkylated_Amide Attack from 'top' face Electrophile R-X (e.g., BnBr) Electrophile->Alkylated_Amide Hydrolysis Acidic or Basic Hydrolysis Alkylated_Amide->Hydrolysis Amino_Acid α-Amino Acid Hydrolysis->Amino_Acid Recovered_Pseudo Recovered Pseudoephedrine Hydrolysis->Recovered_Pseudo

Performance Data
Electrophile (R-X)Diastereomeric Excess (d.e.)Yield (%)Reference
Benzyl Bromide90-98% (crude)80-99[5]
n-Butyl Iodide90-98% (crude)80-99[5]
Experimental Protocol: Synthesis of (R)-Phenylalanine using (1R,2R)-Pseudoephedrine

Part 1: Synthesis of Pseudoephedrine Glycinamide

  • Combine (1R,2R)-pseudoephedrine (1.0 eq), glycine methyl ester hydrochloride (1.25 eq), and lithium tert-butoxide (1.5 eq) in anhydrous THF (0.5 M) at room temperature.[9]

  • Stir the mixture for 2 hours.

  • Quench the reaction with water and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify the crude product by recrystallization from THF/water to yield pseudoephedrine glycinamide hydrate.[9]

Part 2: Diastereoselective Alkylation

  • To a suspension of pseudoephedrine glycinamide hydrate (1.0 eq) and anhydrous lithium chloride (6.0 eq) in anhydrous THF (0.1 M) at -78 °C, add lithium hexamethyldisilazide (LHMDS) (2.2 eq, 1.0 M in THF) dropwise.[9]

  • Warm the mixture to 0 °C and stir for 15 minutes.

  • Cool the reaction back to -78 °C and add benzyl bromide (1.5 eq).

  • Stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Part 3: Auxiliary Cleavage

  • Dissolve the purified alkylated amide in a 1:1 mixture of dioxane and 3 M aqueous HCl (0.2 M).

  • Heat the mixture at reflux for 12 hours.

  • Cool the reaction to room temperature and wash with dichloromethane to remove the recovered pseudoephedrine.

  • The aqueous layer containing the amino acid hydrochloride can be further purified by ion-exchange chromatography or by adjusting the pH to the isoelectric point to precipitate the free amino acid.

III. Schöllkopf's Bis-Lactim Ethers: A Classic Approach to Enantiopure Amino Acids

The Schöllkopf method, developed by Ulrich Schöllkopf, utilizes a chiral bis-lactim ether derived from a cyclic dipeptide of glycine and a chiral amino acid, typically valine, to achieve asymmetric alkylation.[10][11]

Mechanism of Stereocontrol

The stereoselectivity in the Schöllkopf synthesis arises from the steric hindrance provided by the bulky substituent of the chiral amino acid (e.g., the isopropyl group of valine).[10] The bis-lactim ether is deprotonated at the glycine methylene group with a strong base like n-butyllithium (n-BuLi) to form a planar enolate. The bulky group on the adjacent stereocenter effectively blocks one face of this enolate, directing the incoming electrophile to the opposite side.[10]

Schoellkopf_Mechanism cluster_synthesis Bis-Lactim Ether Synthesis cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage Diketopiperazine cyclo(Gly-L-Val) Methylation Meerwein's salt (Me₃O⁺BF₄⁻) Diketopiperazine->Methylation Bis_Lactim Chiral Bis-Lactim Ether Methylation->Bis_Lactim Deprotonation n-BuLi, THF, -78 °C Bis_Lactim->Deprotonation Enolate Planar Enolate (Sterically Shielded) Deprotonation->Enolate Alkylated_Lactim Alkylated Bis-Lactim Ether (High d.e.) Enolate->Alkylated_Lactim Attack from 'bottom' face Electrophile R-X (e.g., BnBr) Electrophile->Alkylated_Lactim Acid_Hydrolysis Dilute HCl Alkylated_Lactim->Acid_Hydrolysis Amino_Acid_Ester α-Amino Acid Methyl Ester Acid_Hydrolysis->Amino_Acid_Ester Valine_Ester Valine Methyl Ester Acid_Hydrolysis->Valine_Ester

Performance Data
Electrophile (R-X)Diastereomeric Excess (d.e.)Yield (%)Reference
Various Alkyl Halides>95%Generally good[10]
Aryl Chlorides (Pd-catalyzed)98:2 (d.r.)up to 97[12]
Experimental Protocol: Synthesis of (R)-Phenylalanine Methyl Ester using the Schöllkopf Method

Part 1: Synthesis of the Bis-Lactim Ether

  • Prepare the 2,5-diketopiperazine of glycine and L-valine by established methods.

  • To a suspension of the diketopiperazine (1.0 eq) in dichloromethane, add trimethyloxonium tetrafluoroborate (Meerwein's salt, 2.2 eq) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 24 hours.

  • Quench the reaction with aqueous sodium bicarbonate and extract with dichloromethane.

  • Dry the organic layer, concentrate, and purify by distillation or chromatography to obtain the bis-lactim ether.

Part 2: Diastereoselective Alkylation

  • Dissolve the bis-lactim ether (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C.

  • Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise and stir for 30 minutes.

  • Add benzyl bromide (1.2 eq) and stir at -78 °C for 3 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and warm to room temperature.

  • Extract with diethyl ether, dry the organic layer, and concentrate.

Part 3: Auxiliary Cleavage

  • Dissolve the crude alkylated bis-lactim ether in 0.1 M aqueous HCl.

  • Stir the mixture at room temperature for 24 hours.

  • Wash the aqueous solution with diethyl ether to remove any non-polar impurities.

  • The aqueous layer contains the methyl esters of (R)-phenylalanine and L-valine, which can be separated by chromatography or other methods.

Comparative Analysis at a Glance

FeatureEvans' OxazolidinonesMyers' Pseudoephedrine AmidesSchöllkopf's Bis-Lactim Ethers
Chiral Source Amino alcohols (e.g., phenylalaninol, valinol)PseudoephedrineAmino acids (e.g., valine)
Stereocontrol Rigid chelated (Z)-enolateInternally chelated (Z)-enolateSteric shielding by bulky substituent
Diastereoselectivity Excellent (>98% d.e. common)Excellent (>90% d.e. common)Excellent (>95% d.e. common)
Scope Broad (alkylation, aldol, etc.)Broad (especially for α-amino acids)Primarily alkylation for α-amino acids
Cleavage Conditions Mild (LiOH/H₂O₂, LiBH₄, etc.)Acidic or basic hydrolysisMild acidic hydrolysis
Products of Cleavage Carboxylic acids, alcohols, aldehydes, esters[13][14]Carboxylic acids, alcohols, aldehydes[1][7]Amino acid esters
Auxiliary Recovery Generally goodGoodGood (as amino acid ester)
Practicality Widely used, many auxiliaries commercially availableVery practical, inexpensive auxiliaryClassic method, requires synthesis of the bis-lactim ether
Synthesis of α,α-disubstituted amino acids Feasible, requires sequential alkylation[15][16]PossibleLess commonly reported

Conclusion: Selecting the Right Tool for the Job

The choice of a chiral auxiliary for amino acid synthesis is a critical decision that depends on the specific target molecule, the desired scale of the reaction, and the available resources.

  • Evans' oxazolidinones offer exceptional versatility and a vast body of literature supporting their use in a wide array of asymmetric transformations. Their predictable stereochemical outcomes and the variety of available cleavage methods make them a powerful tool for the synthesis of complex natural products and pharmaceuticals.[15]

  • Myers' pseudoephedrine amides stand out for their practicality and high efficiency in the synthesis of α-amino acids. The low cost and ready availability of pseudoephedrine, coupled with straightforward experimental procedures, make this an attractive method for both academic and industrial settings.[5][17]

  • Schöllkopf's bis-lactim ethers represent a classic and highly effective method for accessing enantiopure α-amino acid esters. While the preparation of the auxiliary is more involved, the high levels of diastereoselectivity and the mild cleavage conditions are significant advantages.[10]

Ultimately, a thorough understanding of the mechanistic nuances and practical considerations of each of these powerful chiral auxiliaries will enable the synthetic chemist to make an informed decision and navigate the intricate landscape of asymmetric amino acid synthesis with confidence and precision.

References

A Senior Application Scientist's Guide to Diastereomeric Ratio Analysis by ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the precise determination of stereochemical purity is not merely a regulatory hurdle but a fundamental necessity for ensuring the safety and efficacy of a therapeutic agent. Among the arsenal of analytical techniques available, ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a powerful, versatile, and direct method for the quantitative analysis of diastereomeric ratios (d.r.).[1][2] This guide provides an in-depth comparison of common ¹H NMR-based methodologies for d.r. analysis, grounded in experimental data and practical insights to empower researchers in making informed analytical choices.

The Principle: How ¹H NMR Distinguishes Diastereomers

Diastereomers, being stereoisomers that are not mirror images, possess distinct physical and chemical properties. This fundamental difference extends to their behavior in a magnetic field. The nuclei within each diastereomer experience a unique chemical environment, leading to different chemical shifts (δ) in the ¹H NMR spectrum.[3] By identifying and integrating the signals corresponding to each diastereomer, a direct and accurate measurement of their relative abundance can be achieved.[4][5]

Methodological Approaches to Diastereomeric Ratio Analysis

The choice of method for d.r. analysis by ¹H NMR is contingent on the nature of the sample, the degree of signal overlap, and the required level of precision. Here, we compare three primary approaches:

  • Direct Integration of Baseline-Resolved Signals

  • Use of Chiral Derivatizing Agents (CDAs)

  • Application of Chiral Solvating Agents (CSAs)

Direct Integration: The Simplest Case

When the ¹H NMR spectrum of a diastereomeric mixture exhibits at least one pair of well-resolved, non-overlapping signals corresponding to each diastereomer, direct integration is the most straightforward method for determining the d.r.[4][5]

Causality Behind the Method: The direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal is the bedrock of quantitative NMR (qNMR).[1] If signals from each diastereomer are clearly separated (baseline-resolved), their relative integrals directly reflect their molar ratio.

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the diastereomeric mixture.[6]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[6][7] Ensure the solvent does not have signals that overlap with key analyte signals.[7]

    • Filter the solution through a small plug of glass wool into the NMR tube to remove any particulate matter, which can degrade spectral quality.[6]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Key Parameter Optimization for Quantitation:

      • Relaxation Delay (d1): Set a sufficiently long relaxation delay (typically 5 times the longest T₁ of the signals of interest) to ensure complete relaxation of all nuclei between pulses. This is critical for accurate integration.[8] A delay of 20-30 seconds may be necessary for high accuracy.[9]

      • Pulse Angle: Use a calibrated 90° pulse or a smaller flip angle (e.g., 30°) in conjunction with an appropriate relaxation delay.[10]

      • Number of Scans (ns): Increase the number of scans to achieve an adequate signal-to-noise ratio (S/N), especially for the minor diastereomer.[8]

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).[11][12]

    • Identify a pair of non-overlapping, well-resolved signals corresponding to analogous protons in each diastereomer.

    • Carefully integrate these signals. The diastereomeric ratio is the ratio of the integral values.

    • For improved accuracy, integrate multiple pairs of signals and average the results.

DiastereomerProton SignalChemical Shift (ppm)Integral ValueDiastereomeric Ratio
MajorH-45.623.0075:25
MinorH-4'5.581.00

Table 1: Example of d.r. determination by direct integration.

Chiral Derivatizing Agents (CDAs): Resolving Overlapping Signals

In many cases, the signals of diastereomers are not sufficiently resolved for direct integration.[2] A powerful strategy to overcome this is the use of a chiral derivatizing agent (CDA). A CDA is an enantiomerically pure reagent that reacts with the analyte (e.g., an alcohol or amine) to form a new pair of diastereomers, which often exhibit greater chemical shift non-equivalence (ΔΔδ) in the ¹H NMR spectrum.[13][14]

Causality Behind the Method: By covalently bonding a chiral auxiliary to the analyte, the resulting diastereomers have significantly different three-dimensional structures. This leads to differential shielding/deshielding effects, particularly for protons near the new covalent bond, enhancing the separation of their NMR signals.[15] Mosher's acid (MTPA) is a classic example of a CDA.[3][14]

CDA_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Enantiomeric_Mixture Enantiomeric or Diastereomeric Mixture CDA Add Chiral Derivatizing Agent (CDA) Enantiomeric_Mixture->CDA Analyte Reaction Derivatization Reaction CDA->Reaction Diastereomers Formation of New Diastereomeric Mixture Reaction->Diastereomers NMR_Sample Prepare NMR Sample Diastereomers->NMR_Sample Acquire_NMR Acquire ¹H NMR Spectrum NMR_Sample->Acquire_NMR Process_NMR Process and Integrate Acquire_NMR->Process_NMR Calculate_DR Calculate d.r. Process_NMR->Calculate_DR

Caption: Workflow for d.r. analysis using a Chiral Derivatizing Agent (CDA).

  • To a solution of the alcohol mixture (1.0 eq) in a suitable solvent (e.g., pyridine-d₅ or CDCl₃ containing a non-nucleophilic base), add a slight excess of the CDA (e.g., Mosher's acid chloride, 1.1 eq).

  • Allow the reaction to proceed to completion at room temperature. Monitor by TLC or ¹H NMR.

  • The resulting solution containing the diastereomeric esters can often be analyzed directly by ¹H NMR without purification.[16]

  • Acquire and process the ¹H NMR spectrum as described in the direct integration method.

Chiral Solvating Agents (CSAs): A Non-Covalent Approach

An alternative to covalent derivatization is the use of a chiral solvating agent (CSA). CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte molecules in solution.[13][17] These transient complexes have different time-averaged chemical shifts, which can lead to the resolution of previously overlapping signals.[10]

Causality Behind the Method: The differentiation arises from the different stabilities and/or geometries of the diastereomeric solvate complexes formed between the CSA and each analyte stereoisomer.[18][19] This interaction is often based on hydrogen bonding, π-π stacking, or dipole-dipole interactions. Because no covalent bonds are formed, this method is non-destructive.

FeatureDirect IntegrationChiral Derivatizing Agent (CDA)Chiral Solvating Agent (CSA)
Principle Inherent chemical shift differenceCovalent bond formation to create new, more resolved diastereomersNon-covalent, transient complex formation
Pros Simple, fast, no sample modificationOften provides large signal separation (ΔΔδ)[18][20]; Can be used for absolute configuration determination[15]Non-destructive, simple sample prep (just add CSA), fast analysis
Cons Requires baseline-resolved signals; Not always applicable[2]Requires a reactive functional group; Reaction may not go to completion; Potential for kinetic resolution errors[21]Smaller ΔΔδ than CDAs; Effect is concentration and temperature dependent; Finding a suitable CSA can be trial-and-error
Best For Simple mixtures with good spectral dispersionComplex mixtures with severe signal overlap; Analytes with reactive groups (e.g., alcohols, amines)[14]Rapid screening; Non-destructive analysis; When derivatization is difficult or undesirable

Comparison with HPLC

While ¹H NMR is a primary method for d.r. analysis, High-Performance Liquid Chromatography (HPLC) is another powerful and routinely used technique.[2][22]

Parameter¹H NMR SpectroscopyChiral HPLC
Sample Throughput Higher; analysis time is typically 5-15 minutes per sample.[16]Lower; method development can be time-consuming, with typical run times of 15-60 minutes.[16]
Solvent Consumption Low (~0.6 mL of deuterated solvent per sample).[16]High, which can be a significant cost and waste consideration.[16]
Sensitivity Generally lower, dependent on magnetic field strength and analyte concentration.[16]Generally higher, capable of detecting trace-level impurities.[23]
Structural Info Provides definitive structural confirmation of the diastereomers being quantified.Provides retention time, which is not a direct structural identifier.
Universality A universal detector for all ¹H-containing molecules.Requires a chromophore for UV detection (most common); other detectors are available but may be less universal.

The choice between NMR and HPLC often depends on the specific analytical need. NMR offers the advantage of speed and structural confirmation, making it ideal for reaction monitoring and high-throughput screening.[16][19] HPLC provides superior sensitivity, which is crucial for trace-level impurity analysis in final drug products.[23] For comprehensive validation, employing both techniques can provide a high degree of confidence in the results.[16][24]

Best Practices for Trustworthy and Accurate Results

To ensure the integrity of your d.r. analysis, the following practices are essential:

  • Proper Sample Preparation: Always use clean glassware and filter your samples to remove particulates.[6][25]

  • Quantitative Acquisition Parameters: Use a long relaxation delay (d1) to avoid saturation effects, which can lead to inaccurate integration.[8]

  • Careful Data Processing: Perform meticulous phase and baseline correction before integration.[4][11]

  • Signal Selection: Choose well-resolved, singlet signals for integration whenever possible, as they are less prone to integration errors from overlapping multiplet structures.[4][5]

  • Method Validation: For regulated environments, the analytical method must be validated for accuracy, precision, linearity, and robustness.[26][27]

Conclusion

¹H NMR spectroscopy is an indispensable tool for the accurate and reliable determination of diastereomeric ratios. By understanding the principles and comparative advantages of direct integration, chiral derivatizing agents, and chiral solvating agents, researchers can select the most appropriate method for their specific analytical challenge. When compared to orthogonal techniques like HPLC, the strengths of NMR in providing rapid, structurally definitive, and quantitative data become clear. Adherence to best practices in sample preparation and data acquisition ensures that the generated data is not only accurate but also trustworthy, meeting the rigorous demands of modern chemical and pharmaceutical research.

References

A Senior Application Scientist’s Guide to Evaluating the Impact of Additives on Diastereomeric Ratio

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Stereochemical Control in Drug Development

In the intricate world of pharmaceutical development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is paramount. Stereoisomers, molecules with the same connectivity but different spatial arrangements, can exhibit vastly different pharmacological and toxicological profiles. Diastereomers, a class of stereoisomers that are not mirror images, often possess distinct physical properties and biological activities.[1] Consequently, controlling the formation of a desired diastereomer over others—a concept known as diastereoselectivity—is a cornerstone of modern asymmetric synthesis.[2]

Achieving high diastereoselectivity is often a complex challenge, governed by the subtle interplay of steric and electronic effects within the reaction's transition state.[2][3] This guide is designed for researchers, scientists, and drug development professionals who seek to master one of the most powerful tools for influencing this outcome: the strategic use of additives. Additives, even in catalytic amounts, can dramatically alter the course of a reaction, improving yield, reducing reaction times, and, most critically, enhancing or even reversing diastereoselectivity.[4][5][6][7]

This document moves beyond simple protocols to explore the fundamental principles—the causality—behind why certain additives are chosen. We will delve into the mechanistic roles of different additive classes, provide robust experimental frameworks for their evaluation, and present methods for the precise determination of diastereomeric ratios (d.r.).

Pillar 1: The Mechanistic Influence of Additives on Diastereoselectivity

An additive's power lies in its ability to interact with reactants or catalysts, stabilizing one transition state over the competing diastereomeric transition state. This stabilization lowers the activation energy for the desired pathway, making it the kinetically favored route. Understanding the nature of this interaction is key to rational additive selection.

Lewis Acid Additives: Masters of Conformational Control

Lewis acids, or electron-pair acceptors, are perhaps the most widely employed additives for controlling stereoselectivity.[8] They typically function by coordinating to a Lewis basic site on a substrate, such as the oxygen of a carbonyl group.

Causality of Action: This coordination has two primary effects. First, it activates the substrate towards nucleophilic attack. Second, and more importantly for stereocontrol, it creates a more rigid and sterically defined transition state.[8][9] In reactions like the Mukaiyama aldol, the Lewis acid can chelate to both the aldehyde and the incoming nucleophile, forcing the reaction to proceed through a specific, organized cyclic intermediate, thereby dictating the relative stereochemistry of the newly formed stereocenters.[10][11] The choice of Lewis acid is critical; bulkier Lewis acids can create greater steric hindrance, favoring the formation of one diastereomer. For example, alkyl zinc halides have been shown to override expected Felkin-Anh selectivity in additions to α-silyloxy aldehydes and ketones by promoting a chelation-controlled pathway.[12]

Lewis_Acid_Mechanism cluster_0 Uncatalyzed Reaction cluster_1 Lewis Acid Catalyzed Reactants Reactants TS1_syn Transition State 1 (syn) Reactants->TS1_syn ΔG‡₁ TS2_anti Transition State 2 (anti) Reactants->TS2_anti ΔG‡₂ Product_syn Product (syn) TS1_syn->Product_syn Product_anti Product (anti) TS2_anti->Product_anti Reactants_LA Reactants + Lewis Acid TS_Chelated Rigid Chelated Transition State Reactants_LA->TS_Chelated ΔG‡_chelated (Lower Energy) Product_anti_favored Product (anti) (Major) TS_Chelated->Product_anti_favored Experimental_Workflow start Start: Define Model Reaction & Additive Panel control Run Baseline Reaction (No Additive, n=3) start->control setup Set Up Parallel Reactions (1 per Additive) control->setup monitor Monitor Progress (TLC / LC-MS) setup->monitor quench Quench Reaction monitor->quench workup Aqueous Workup & Solvent Removal quench->workup crude_analysis Analyze Crude Sample for Diastereomeric Ratio workup->crude_analysis purify Purify Product (Optional, for yield) workup->purify data Tabulate Results: Additive vs. Yield vs. d.r. crude_analysis->data purify->data end End: Identify Optimal Additive data->end

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (R)-3-Isopropyl-2,5-piperazinedione

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities you handle. This guide provides essential, in-depth procedural information for the proper disposal of (R)-3-Isopropyl-2,5-piperazinedione, ensuring the safety of laboratory personnel and the preservation of our environment. The protocols outlined herein are designed to be a self-validating system, grounded in established safety principles and regulatory frameworks.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Based on available safety information, this compound should be handled as a compound that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .[1] It is classified as a combustible solid, meaning it can burn but does not readily ignite.[2]

Inherent Chemical Risks:

  • Oral Toxicity: Accidental ingestion can lead to adverse health effects.

  • Dermal and Ocular Irritation: Direct contact with the solid or solutions can cause irritation to the skin and serious irritation to the eyes.

  • Respiratory Irritation: Inhalation of the dust can irritate the respiratory tract.

  • Unknown Long-Term Effects: As with many research chemicals, the full toxicological profile has not been exhaustively investigated. Therefore, it is prudent to handle it with a high degree of caution to minimize exposure.

This initial hazard assessment is the cornerstone of a safe disposal plan. Every subsequent step is a direct consequence of mitigating these identified risks.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following PPE is mandatory. This is not merely a checklist, but a system to prevent the primary routes of exposure.

PPE ComponentSpecificationRationale for Use
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.Protects against accidental splashes of solutions or contact with airborne dust, preventing serious eye irritation.
Hand Protection Chemical-resistant nitrile gloves.Prevents direct skin contact, mitigating the risk of dermal irritation.[3]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.[3]
Respiratory Protection A NIOSH-approved N95 respirator or equivalent.Recommended when handling the solid powder outside of a fume hood to prevent inhalation of dust and subsequent respiratory irritation.[2][3]

Spill Management: Immediate and Controlled Response

Accidents happen. A well-defined spill response plan is crucial for minimizing exposure and environmental contamination.

For a small spill of solid this compound:

  • Restrict Access: Cordon off the affected area to prevent the spread of the powder.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in the table above.

  • Gently Cover: Carefully cover the spill with a damp paper towel to avoid generating dust.

  • Sweep and Collect: Carefully sweep the dampened material into a designated chemical waste container. Avoid dry sweeping, which can aerosolize the powder.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a mild detergent and water.[4] Follow with a clean water rinse.

  • Dispose of Cleanup Materials: All materials used for cleanup (paper towels, wipes, gloves) must be placed in the hazardous waste container.[5]

For a liquid spill (if dissolved in a solvent):

  • Remove Ignition Sources: If the solvent is flammable, immediately eliminate all sources of ignition.[4]

  • Contain the Spill: Use an absorbent material, such as vermiculite or sand, to absorb the spill.[6]

  • Collect and Dispose: Once absorbed, scoop the material into a designated chemical waste container.[4]

  • Decontaminate: Clean the spill area as described for a solid spill.

Spill_Response_Workflow cluster_spill Spill Occurs cluster_ppe Immediate Actions cluster_cleanup Cleanup Procedure cluster_disposal Final Disposal spill This compound Spill restrict Restrict Area spill->restrict don_ppe Don Appropriate PPE restrict->don_ppe contain Contain Spill (Dampen solid, Absorb liquid) don_ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose_waste Dispose of all materials as Hazardous Waste decontaminate->dispose_waste

Caption: Workflow for responding to a spill of this compound.

Disposal Procedures: A Step-by-Step Protocol

The disposal of this compound must be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local, state, and federal regulations. Never discharge this chemical down the drain or dispose of it in the regular trash. [7]

Hazardous Waste Determination

This compound is not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA).[8][9] Therefore, a "hazardous waste determination" must be made based on its characteristics.[10][11]

  • Ignitability: As a combustible solid with a high melting point (258-262 °C), it is not considered ignitable under standard conditions.[2]

  • Corrosivity: It is not expected to be corrosive.

  • Reactivity: It is generally stable, but should be kept away from strong oxidizing agents and acids.[6]

  • Toxicity: While a full toxicity profile is unavailable, its known hazards (harmful if swallowed, irritant) warrant handling it as a toxic substance for disposal purposes.

Waste Segregation and Collection

Proper segregation is critical to prevent dangerous reactions in waste containers.

  • Designate a Waste Stream: Collect waste this compound in a container designated for solid, non-halogenated organic waste .[13]

  • Container Selection: Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail or bottle).[14]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label.[14] The label must include:

    • The full chemical name: "this compound"

    • The approximate amount of waste.

    • The date the waste was first added to the container.

    • The primary hazards (e.g., "Toxic," "Irritant").

  • Incompatible Wastes: Do not mix this waste with strong acids, bases, or oxidizing agents.[6][12] Keep it separate from halogenated solvent waste streams.[13]

Disposal of Empty Containers

An empty container that held this compound must be managed as hazardous waste unless properly decontaminated.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., ethanol or methanol).[12]

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as liquid hazardous waste in the appropriate non-halogenated solvent waste stream.[15]

  • Deface Label: After triple rinsing, deface or remove the original product label.[12]

  • Final Disposal: The triple-rinsed container can typically be disposed of in the regular trash or recycling, depending on institutional policy.

Disposal_Decision_Tree cluster_determination Hazardous Waste Determination cluster_management Waste Management Protocol start Waste Generation (Unused chemical, contaminated labware) is_listed Is it an EPA Listed Waste (P, U, F, K)? start->is_listed has_characteristic Does it exhibit hazardous characteristics (Toxicity)? is_listed->has_characteristic No collect_hw Collect as Hazardous Waste (Solid, Non-halogenated Organic) has_characteristic->collect_hw Yes label_container Properly Label Container collect_hw->label_container segregate Segregate from Incompatibles label_container->segregate contact_ehs Arrange for EHS Pickup segregate->contact_ehs

Caption: Decision tree for the disposal of this compound waste.

Decontamination of Laboratory Equipment

All non-disposable equipment, such as glassware, spatulas, and magnetic stir bars, must be thoroughly decontaminated after use.

  • Initial Rinse: Rinse the equipment with an appropriate organic solvent (e.g., ethanol or acetone) to dissolve any remaining residue. Collect this rinsate as hazardous liquid waste.

  • Wash: Wash the equipment with warm, soapy water.[16] A standard laboratory detergent is sufficient.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely or place it in a drying oven.

For sensitive equipment, consult the manufacturer's instructions for appropriate cleaning solvents.[17]

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental well-being. Always consult your institution's specific waste management plan and EHS department for final guidance.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-3-Isopropyl-2,5-piperazinedione

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. (R)-3-Isopropyl-2,5-piperazinedione, a chiral compound within the piperazine class, serves as a valuable building block in medicinal chemistry.[1][2] While its full toxicological profile may not be exhaustively characterized, available data on this and structurally related compounds necessitates a cautious and well-informed approach to personal protection.

This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you to handle this compound with the highest degree of safety, ensuring both personal well-being and the integrity of your research.

Hazard Assessment: Understanding the Risks

Before any handling, a thorough risk assessment is critical. Based on available safety data for this compound and related piperazinedione derivatives, the compound should be treated as a hazardous substance.[3][4][5] The primary hazards are summarized below.

Table 1: GHS Hazard Profile for this compound

Hazard Class Hazard Statement Source
Acute Toxicity, Oral (Warning) H302: Harmful if swallowed [1]
Acute Toxicity, Dermal (Warning) H312: Harmful in contact with skin [1]
Skin Corrosion/Irritation (Warning) H315: Causes skin irritation [1][3]
Serious Eye Damage/Eye Irritation (Warning) H319: Causes serious eye irritation [1][3]
Acute Toxicity, Inhalation (Warning) H332: Harmful if inhaled [1]

| Specific target organ toxicity - single exposure (Respiratory system) | H335: May cause respiratory irritation |[3] |

It is important to note that specific Occupational Exposure Limits (OELs) from bodies like OSHA, NIOSH, or ACGIH have not been established for this compound, which is common for research chemicals.[6] Therefore, the core principle is to minimize all routes of exposure.

Core PPE Requirements: A Multi-Layered Defense

A comprehensive PPE strategy creates barriers against the identified hazards. The selection of PPE is not static; it must be adapted to the specific procedure being performed.

Dermal Protection: Skin and Body

Direct contact with the skin can cause irritation and may lead to systemic absorption.[1][7]

  • Laboratory Coat: A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from incidental splashes.[8] For tasks with higher splash potential, a chemical-resistant apron over the lab coat is recommended.[9]

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact and splash protection.[8][10]

    • Causality: Nitrile provides a good barrier against a wide range of chemicals and is less likely to cause allergic reactions than latex.[11][12] However, no glove material is impervious forever. For procedures involving prolonged contact or immersion, consult a specific chemical resistance chart and consider heavier-duty gloves like butyl rubber.

    • Field-Proven Insight: Always double-glove when handling the solid compound or concentrated solutions. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin. Change gloves immediately if you suspect contact has occurred and always wash hands thoroughly after removing gloves.[7]

Eye and Face Protection

This compound is known to cause serious eye irritation.[1][3]

  • Safety Glasses: At a minimum, safety glasses with side shields are required for all laboratory work.

  • Chemical Goggles: When handling the powder form, weighing the material, or when there is any risk of splashing, chemical goggles are required.[13]

    • Causality: Goggles provide a seal around the eyes, offering superior protection from dust particles and liquid splashes compared to safety glasses.[13]

  • Face Shield: For procedures with a high risk of splashing, such as handling larger volumes or during vigorous mixing, a face shield should be worn in addition to chemical goggles to protect the entire face.[8][13]

Respiratory Protection

The solid form of this compound is a powder, which poses a significant inhalation hazard, potentially causing respiratory irritation.[3]

  • Engineering Controls: The primary method for controlling respiratory hazards is to use engineering controls. All weighing and handling of the solid powder must be conducted within a certified chemical fume hood.[3][5]

  • Respirators: In the rare event that a fume hood is not available or its performance is questionable, a NIOSH-approved N95 respirator is necessary to prevent inhalation of fine particles.[8]

    • Causality: A fume hood actively removes airborne contaminants from the user's breathing zone. A respirator acts as a filter but relies on a proper fit and user training to be effective. Engineering controls are always the preferred first line of defense.

PPE Selection and Use Protocol

The following workflow provides a logical pathway for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Assess Handling Task task_type What is the physical form? start->task_type solid_op Weighing or handling solid/powder task_type->solid_op Solid solution_op Handling dilute solution task_type->solution_op Liquid eng_control Primary Control: Use Chemical Fume Hood solid_op->eng_control base_ppe Minimum Required PPE: - Lab Coat - Nitrile Gloves - Safety Glasses solution_op->base_ppe goggle_ppe Upgrade to: Chemical Goggles eng_control->goggle_ppe double_glove_ppe Upgrade to: Double Nitrile Gloves eng_control->double_glove_ppe resp_ppe Required Respiratory PPE: N95 Respirator (if hood unavailable) splash_risk Is there a high splash risk? faceshield_ppe Add: Face Shield splash_risk->faceshield_ppe Yes end_op Proceed with Operation Safely splash_risk->end_op No base_ppe->splash_risk goggle_ppe->double_glove_ppe double_glove_ppe->end_op faceshield_ppe->end_op

Caption: PPE selection workflow for handling this compound.

Step-by-Step Guide to Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Experimental Protocol: PPE Donning Sequence

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat: Put on a clean, appropriately sized lab coat and fasten it completely.

  • Respirator (if required): If a respirator is necessary, perform a user seal check.

  • Eye/Face Protection: Put on safety goggles or a face shield.

  • Gloves: Don the first pair of gloves. If double-gloving, don the second pair over the first, ensuring the cuff of the outer glove goes over the cuff of the lab coat sleeve.

Experimental Protocol: PPE Doffing (Removal) Sequence

  • Outer Gloves: If double-gloved, remove the outer pair by grasping the outside of one glove with the other gloved hand and peeling it off. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Lab Coat: Unfasten the lab coat. Remove it by peeling it away from your body, turning the sleeves inside out. Fold the contaminated outside inward and place it in a designated receptacle.

  • Hand Hygiene: Wash hands thoroughly.

  • Eye/Face Protection: Remove goggles or face shield from the back to the front.

  • Respirator (if worn): Remove the respirator without touching the front.

  • Inner Gloves: Remove the final pair of gloves as described in step 1.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Spill and Disposal Procedures

Proper PPE is your first line of defense during spill cleanup.

  • Spill Response: In the event of a minor spill, ensure you are wearing the appropriate PPE (including respiratory protection if the spill involves powder). Contain the spill with an inert absorbent material (e.g., vermiculite or sand).[4][5] Collect the material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.[14]

  • Disposal of Contaminated PPE: All disposable PPE, including gloves, aprons, and contaminated lab coats, must be disposed of as hazardous chemical waste.[5] Do not discard it in the regular trash. Place it in a designated, clearly labeled hazardous waste container.[15]

By integrating this expert-driven, safety-first approach into your daily workflows, you build a culture of trust and responsibility in the laboratory. This procedural guide ensures that the handling of this compound is conducted with the utmost care, protecting you, your colleagues, and the integrity of your scientific pursuits.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Isopropyl-2,5-piperazinedione
Reactant of Route 2
(R)-3-Isopropyl-2,5-piperazinedione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.